molecular formula C9H15BrFNO2 B1379011 Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate CAS No. 1374658-83-9

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B1379011
CAS No.: 1374658-83-9
M. Wt: 268.12 g/mol
InChI Key: XBEPSYXHSSWJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15BrFNO2 and its molecular weight is 268.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEPSYXHSSWJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract & Strategic Importance

Four-membered nitrogen heterocycles, particularly azetidines, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their incorporation into drug candidates can significantly enhance physicochemical properties such as solubility and metabolic stability while providing novel three-dimensional exit vectors for structure-activity relationship (SAR) studies.[2] The strategic introduction of fluorine—a cornerstone of modern drug design—further modulates basicity, lipophilicity, and binding interactions.[3][4][5] This guide provides an in-depth, field-proven methodology for the synthesis and characterization of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a versatile and high-value building block for the synthesis of novel pharmaceutical agents. The synthetic pathway proceeds through the key intermediate, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, followed by a robust bromination protocol. This document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Synthetic Strategy & Workflow

The synthesis is designed as a two-step sequence starting from the commercially available or readily synthesized alcohol precursor. The overall strategy prioritizes robust, scalable, and well-understood chemical transformations.

Overall Synthetic Workflow:

G cluster_0 Step 1: Bromination cluster_1 Post-Reaction A tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate B tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate A->B CBr4, PPh3 DCM, 0°C to rt C Purification & Isolation B->C Column Chromatography D Full Characterization C->D NMR, MS, IR

Caption: High-level overview of the synthetic workflow.

Retrosynthetic Analysis

The target molecule is accessed by a direct functional group interconversion. The primary bromide is retrosynthetically disconnected to its corresponding primary alcohol. This precursor, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, is a known compound that can be synthesized through various multi-step routes, often involving fluorination of a suitable azetidine precursor.[6] This guide focuses on the critical final bromination step.

Rationale for Chosen Bromination Method

The conversion of a primary alcohol to a primary bromide is a fundamental transformation. While reagents like phosphorus tribromide (PBr₃) are effective, they can generate strongly acidic byproducts (HBr), which may compromise the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. The Appel reaction , utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), was selected for its exceptionally mild and neutral reaction conditions.[7][8][9] This method is highly reliable for primary and secondary alcohols and proceeds with a high degree of chemoselectivity, preserving sensitive functional groups.[9][10]

Mechanism of the Appel Reaction:

The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7][11]

G reagents {PPh₃ | CBr₄} phosphonium Ph₃P⁺-Br ⁻CBr₃ reagents->phosphonium 1. Activation oxyphosphonium R-CH₂-O-P⁺Ph₃ Br⁻ phosphonium->oxyphosphonium 3. P-O Bond Formation alkoxide R-CH₂-O⁻ H-CBr₃ alkoxide->oxyphosphonium 3. P-O Bond Formation products {R-CH₂-Br | O=PPh₃} oxyphosphonium->products 4. SN2 Displacement alcohol R-CH₂-OH alcohol->alkoxide 2. Deprotonation (by ⁻CBr₃)

Caption: Simplified mechanism of the Appel bromination.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

  • Materials & Reagents:

    • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until fully dissolved.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise over 15-20 minutes. Scientist's Note: This addition can be exothermic. Maintaining a low temperature is crucial to minimize side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[12] Scientist's Note: The bicarbonate wash neutralizes any trace acidic species, further protecting the Boc group.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a clear oil or white solid.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative of a successfully synthesized sample.

Parameter Value Interpretation
Yield 75-90%Typical for this Appel reaction protocol.
Appearance Colorless oil to white solid
Molecular Formula C₉H₁₅BrFNO₂
Molecular Weight 268.12 g/mol
TLC Rf ~0.4 (20% EtOAc/Hexanes)Varies with exact conditions; product is less polar than the starting alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.2-4.0 (m, 4H): Corresponds to the two diastereotopic methylene protons (-CH₂) of the azetidine ring. The coupling to the fluorine atom will result in complex splitting patterns.

    • δ ~3.7 (d, JHF ≈ 20 Hz, 2H): The key signal for the bromomethyl group (-CH₂Br). The doublet arises from geminal coupling to the adjacent fluorine atom.

    • δ 1.45 (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ ~ -155 to -165 ppm (septet or multiplet): The chemical shift is characteristic of a tertiary alkyl fluoride.[13][14] The multiplicity arises from coupling to the four adjacent protons on the azetidine ring and the two protons on the bromomethyl group. The extreme sensitivity of ¹⁹F NMR to the local electronic environment makes it an excellent tool for confirming successful fluorination and subsequent reaction.[15]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~156 ppm: Carbonyl carbon of the Boc group.

    • δ ~92 ppm (d, JCF ≈ 210 Hz): The quaternary carbon bearing the fluorine atom. The large one-bond carbon-fluorine coupling constant is definitive proof of the C-F bond.

    • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~58 ppm (d, JCF ≈ 25 Hz): Methylene carbons of the azetidine ring.

    • δ ~35 ppm (d, JCF ≈ 20 Hz): Bromomethyl carbon (-CH₂Br).

    • δ ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)
  • ESI-MS: Look for the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1), the mass spectrum will exhibit a characteristic pair of peaks (M+H)⁺ and (M+H+2)⁺ with nearly equal intensity, which is a hallmark of a monobrominated compound.

Conclusion

This guide details a reliable and efficient protocol for the synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. The use of the Appel reaction ensures mild conditions, preserving the integrity of the acid-labile Boc-protecting group and delivering the product in high yield. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results. This versatile fluorinated building block is a valuable tool for medicinal chemists, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors).
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society.
  • Appel reaction. Wikipedia. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
  • Appel Reaction. Organic Chemistry Portal. [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health (NIH). [Link]

  • Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

  • The Appel Reaction. YouTube. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

  • Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. McMaster University. [Link]

  • bromoazidation. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Boc-protected 3-fluoro-3-(bromomethyl)azetidine: A Keystone Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of tert-butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate, a highly valuable building block for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of a fluorinated, 3,3-disubstituted azetidine motif offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in modern drug discovery.[1][2] Their inherent structural rigidity and ability to introduce three-dimensionality can significantly enhance binding affinity and metabolic stability while improving aqueous solubility compared to their carbocyclic or larger heterocyclic counterparts.[1]

The introduction of a fluorine atom at the 3-position of the azetidine ring further enhances its utility. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[3] The subject of this guide, Boc-protected 3-fluoro-3-(bromomethyl)azetidine, combines these advantageous features with a reactive bromomethyl handle, making it a versatile intermediate for the synthesis of novel and complex molecular architectures.[4]

Physicochemical Properties: A Comparative Analysis

Propertytert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (Precursor)[5]tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (Non-fluorinated Analog)[6]tert-Butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate (Target Compound - Predicted )
Molecular Formula C₉H₁₆FNO₃C₉H₁₆BrNO₂C₉H₁₆BrFNO₂
Molecular Weight 205.23 g/mol 250.13 g/mol 268.12 g/mol
Appearance Not SpecifiedOff-White Solid[6]Likely a solid or high-boiling liquid
Melting Point Not Specified38-40°C[6]Likely a low-melting solid
Boiling Point Not Specified281.2±13.0 °C (Predicted)[6]Predicted to be similar to or slightly higher than the non-fluorinated analog
Solubility Not SpecifiedSparingly soluble in water (0.83 g/L at 25°C)[6]Expected to have low water solubility
pKa Not Specified-2.33±0.40 (Predicted)[6]The presence of fluorine may slightly alter the pKa
Storage Not SpecifiedStore under inert gas (nitrogen or Argon) at 2-8°C[6]Recommended to store under inert atmosphere at refrigerated temperatures

Note: The properties for the target compound are estimations based on the provided data for related molecules and should be confirmed experimentally.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate is anticipated to proceed from its corresponding hydroxymethyl precursor. The conversion of a tertiary alcohol to a bromide can be challenging due to steric hindrance and the potential for competing elimination reactions.[7][8] A plausible and commonly employed method for this transformation is the Appel reaction.[1][2][9]

Proposed Synthetic Protocol: Appel Reaction

The Appel reaction facilitates the conversion of alcohols to alkyl halides under mild conditions using triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[1][9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Reaction Scheme:

Appel Reaction for Boc-protected 3-fluoro-3-(bromomethyl)azetidine Synthesis Precursor Boc-3-fluoro-3-(hydroxymethyl)azetidine Intermediate Alkoxyphosphonium Intermediate Precursor->Intermediate Activation Reagents PPh₃, CBr₄ in dry CH₂Cl₂ Product Boc-3-fluoro-3-(bromomethyl)azetidine Intermediate->Product SN2 Displacement by Br⁻ Byproduct Ph₃P=O, CHBr₃

Caption: Proposed synthesis of the target compound via the Appel reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq).

  • Reagent Addition: Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as triphenylphosphine and the phosphonium intermediates are sensitive to moisture.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Slow Addition at 0 °C: This controls the initial exothermic reaction between triphenylphosphine and carbon tetrabromide.

  • Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of degradation products.

  • Purification: Chromatographic purification is necessary to remove the triphenylphosphine oxide byproduct and any unreacted starting material.

Reactivity and Applications in Drug Discovery

The title compound is a versatile intermediate for introducing the 3-fluoro-3-substituted azetidine moiety into a wide range of molecules. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and carbanions. This allows for the construction of diverse chemical libraries for high-throughput screening.

The presence of the Boc-protecting group allows for the stable handling and functionalization of the molecule. This group can be readily removed under acidic conditions to reveal the secondary amine, which can then be further elaborated through acylation, alkylation, or reductive amination.

Potential Therapeutic Applications:

The incorporation of the 3-fluoro-3-(substituted-methyl)azetidine scaffold has been explored in various therapeutic areas, including but not limited to:

  • Oncology: As modifiers of kinase inhibitors or other anti-cancer agents to improve their pharmacokinetic profiles.

  • Neuroscience: In the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Infectious Diseases: As a component of novel antibacterial and antiviral agents.

Handling and Storage

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container under an inert atmosphere.[6]

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Recommended storage temperature is 2-8°C.[6]

Conclusion

Boc-protected 3-fluoro-3-(bromomethyl)azetidine is a valuable and versatile building block in medicinal chemistry. Its unique combination of a strained ring system, a fluorine substituent, and a reactive handle makes it an attractive scaffold for the design of next-generation therapeutics with enhanced properties. The synthetic route and physicochemical insights provided in this guide aim to facilitate its broader application in drug discovery and development.

References

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks for Innovation: The Case of 1-Boc-3-(bromomethyl)azetidine. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Data of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate: A Critical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Azetidine Building Block

tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a key heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Its rigid four-membered azetidine core, coupled with the strategic placement of a fluorine atom and a reactive bromomethyl group, makes it a valuable scaffold for introducing unique conformational constraints and improving the metabolic stability and pharmacokinetic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection in subsequent reaction steps.

A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its effective utilization. Spectroscopic data (NMR, IR, and MS) serves as the fingerprint of the compound, enabling researchers to:

  • Confirm its identity and purity: Ensuring the correct molecule has been synthesized is the foundation of any subsequent research.

  • Elucidate its three-dimensional structure: Spectroscopic techniques provide insights into the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets.

  • Monitor reaction progress: Following the appearance of characteristic signals or the disappearance of reactant signals allows for the optimization of synthetic protocols.

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, grounded in the fundamental principles of each analytical technique and supported by data from structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate presents several key features that will manifest in its various spectra.

Figure 1. Chemical structure of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all signals, a suite of two-dimensional NMR experiments would be performed to establish proton-proton, proton-carbon, and long-range proton-carbon correlations.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the bromomethyl group, and the tert-butyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
tert-Butyl (9H)1.4 - 1.6Singlet (s)N/A
Azetidine CH₂ (2H)3.8 - 4.5Doublet of Doublets (dd) or Multiplet (m)Geminal and Vicinal Couplings
Azetidine CH₂ (2H)3.8 - 4.5Doublet of Doublets (dd) or Multiplet (m)Geminal and Vicinal Couplings
Bromomethyl CH₂ (2H)3.6 - 4.0Doublet (d)²JHF

In-depth Interpretation:

  • The nine protons of the Boc group are chemically equivalent and will appear as a sharp singlet, typically in the upfield region of the spectrum.

  • The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3. They will likely appear as complex multiplets or distinct doublets of doublets in the range of 3.8-4.5 ppm. The geminal coupling between protons on the same carbon and vicinal coupling to protons on adjacent carbons will contribute to this complexity.

  • The two protons of the bromomethyl group are also diastereotopic and will exhibit a doublet due to coupling with the neighboring fluorine atom (²JHF). The electronegativity of the bromine atom will shift this signal downfield.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (in ¹H-coupled spectrum)
tert-Butyl (CH₃)₃28 - 30Quartet (q)
tert-Butyl (C)80 - 82Singlet (s)
Azetidine CH₂50 - 60Triplet (t)
Azetidine C-F90 - 100 (split by F)Doublet (d)
Bromomethyl CH₂35 - 45 (split by F)Doublet of Triplets (dt)
Carbonyl (C=O)155 - 160Singlet (s)

In-depth Interpretation:

  • The Boc group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon.

  • The carbons of the azetidine ring will be influenced by the attached functional groups. The carbon atom bonded to the fluorine (C3) will be significantly downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (150-250 Hz).

  • The bromomethyl carbon will also be split by the fluorine atom due to two-bond coupling (²JCF).

  • The carbonyl carbon of the carbamate will appear in the typical downfield region for this functional group.

¹⁹F NMR Spectroscopy: Fluorine as a Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Azetidine C-F-180 to -220Triplet of Triplets (tt) or complex multiplet²JFH, ³JFH

In-depth Interpretation:

  • The single fluorine atom will give rise to one signal in the ¹⁹F NMR spectrum. Its chemical shift will be dependent on the solvent and referencing standard (commonly CFCl₃).

  • The multiplicity of the fluorine signal will be a result of coupling to the protons on the adjacent bromomethyl group (²JFH) and the protons on the azetidine ring (³JFH). This will likely result in a complex multiplet, the analysis of which can provide valuable conformational information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Medium-Strong
C=O stretch (carbamate)1680 - 1720Strong
C-N stretch1150 - 1250Medium
C-F stretch1000 - 1100Strong
C-Br stretch500 - 600Medium-Strong

In-depth Interpretation:

  • The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the Boc-carbamate, expected in the region of 1680-1720 cm⁻¹.

  • The presence of the C-F bond will be confirmed by a strong absorption band in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • The C-Br stretch will appear at a lower wavenumber, in the 500-600 cm⁻¹ range.

  • The various C-H stretching and bending vibrations of the alkyl groups will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, as it is likely to minimize fragmentation in the ion source.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would provide an accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pattern, collision-induced dissociation (CID) would be performed on the protonated molecular ion.

Expected Mass Spectrum
  • Molecular Ion: The molecular weight of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is 268.12 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The protonated molecule [M+H]⁺ would be observed at m/z 268 and 270.

  • Fragmentation Pattern: The Boc group is known to be labile under mass spectrometry conditions. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

M [M+H]⁺ m/z 268/270 M_minus_56 [M+H - C₄H₈]⁺ m/z 212/214 M->M_minus_56 - isobutylene M_minus_100 [M+H - C₅H₈O₂]⁺ m/z 168/170 M_minus_56->M_minus_100 - CO₂

Navigating the Synthesis and Supply of a Key Fluorinated Building Block: A Technical Guide to tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties. Within this landscape, strained four-membered rings, particularly azetidines, have garnered significant attention as valuable bioisosteres and rigid scaffolds. The confluence of these two strategies is embodied in molecules like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1374658-83-9), a highly functionalized building block poised for a pivotal role in the development of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, key suppliers, and critical technical considerations for its use in research and drug discovery.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this reagent is paramount for its successful application.

PropertyValue
Chemical Name tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
CAS Number 1374658-83-9
Molecular Formula C₉H₁₅BrFNO₂
Molecular Weight 268.12 g/mol
Canonical SMILES C1(C(N(C1)C(=O)OC(C)(C)C)F)CBr
InChI Key XBEPSYXHSSWJFY-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases.

Commercial Availability and Key Suppliers

Our investigation indicates that tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is available from a select number of specialized chemical suppliers. Researchers should note that this is a specialty reagent and may not be consistently stocked in large quantities. Lead times and availability should be confirmed directly with the suppliers.

Identified Potential Suppliers:

  • BLDpharm

  • BOC Sciences [1]

  • Shanghai Amole Biotechnology Co., Ltd.

  • CymitQuimica [2]

It is crucial for researchers to request a certificate of analysis (CoA) from any potential supplier to verify the purity, identity, and specifications of the compound before purchase. The CoA will provide critical data on the analytical methods used for quality control, such as NMR spectroscopy and HPLC, ensuring the material meets the requirements of the intended application.

Synthesis and Mechanistic Considerations

While detailed, step-by-step industrial synthesis protocols are often proprietary, the academic literature provides insights into the probable synthetic strategies for constructing such a functionalized azetidine ring. The synthesis of 3-substituted azetidines often involves multi-step sequences. For a molecule with the complexity of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a plausible synthetic route would likely involve the initial construction of a suitably protected 3-fluoroazetidine precursor, followed by the introduction of the bromomethyl group.

A general conceptual workflow for the synthesis of functionalized azetidines is outlined below.

G cluster_0 Core Azetidine Synthesis cluster_1 Functionalization at C3 Starting Material Starting Material Cyclization Cyclization Starting Material->Cyclization [Multi-step reactions] Protected Azetidine Protected Azetidine Cyclization->Protected Azetidine Formation of azetidine ring Fluorination Fluorination Protected Azetidine->Fluorination Introduction of fluorine Bromomethylation Bromomethylation Fluorination->Bromomethylation Introduction of bromomethyl group Final Product tert-butyl 3-(bromomethyl)-3- fluoroazetidine-1-carboxylate Bromomethylation->Final Product Purification

Caption: Conceptual synthetic workflow for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

The introduction of the fluorine atom at the 3-position is a key step and can be challenging. It often requires specialized fluorinating reagents and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The subsequent bromomethylation would likely proceed from a precursor containing a hydroxymethyl or a similar functional group at the 3-position.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate make it a highly attractive building block for medicinal chemists.

  • Introduction of a Fluorinated Scaffold: The 3-fluoroazetidine core can be used to introduce a rigid, polar, and metabolically stable scaffold into a drug candidate. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

  • Versatile Electrophilic Handle: The bromomethyl group serves as a potent electrophile, enabling a wide range of synthetic transformations. This allows for the covalent attachment of the azetidine moiety to various nucleophilic groups in other molecules.

  • Use in PROTACs and Covalent Inhibitors: The reactivity of the bromomethyl group makes this building block particularly suitable for the synthesis of targeted protein degraders (PROTACs) and covalent inhibitors. The azetidine can serve as a linker component or as part of the ligand that binds to the target protein or an E3 ligase.

The workflow for utilizing this building block in a drug discovery context is depicted below.

G Building_Block tert-butyl 3-(bromomethyl)-3- fluoroazetidine-1-carboxylate Reaction Nucleophilic Substitution Building_Block->Reaction Nucleophilic_Substrate Nucleophilic Substrate (e.g., amine, thiol) Nucleophilic_Substrate->Reaction Intermediate Boc-Protected Azetidine Derivative Reaction->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Compound Final Bioactive Compound Deprotection->Final_Compound

Caption: General reaction scheme for the utilization of the title compound in synthesis.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate was not publicly available at the time of this review, general safety precautions for handling structurally related alkylating agents and fluorinated compounds should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Storage:

  • It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers suggest refrigerated storage (2-8°C).

Researchers must consult the supplier-provided SDS for specific and detailed safety information before handling this compound.

Conclusion

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a valuable and highly functionalized building block for medicinal chemistry and drug discovery. Its commercial availability through specialized suppliers opens up opportunities for the synthesis of novel compounds with potentially improved pharmacological profiles. A thorough understanding of its chemical properties, careful sourcing from reputable suppliers, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory. As the demand for sophisticated fluorinated scaffolds continues to grow, the importance of such reagents in the drug development pipeline is set to increase.

References

Please note that direct links to product pages are subject to change by the suppliers. It is recommended to search by CAS number on the supplier's website.

  • ChemBK. tert-Butyl3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Shanghai Amole Biotechnology Co., Ltd.. [Link]

Sources

Topic: Ring Strain and Conformational Analysis of 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain lends it a rigid, three-dimensional character that can precisely orient substituents for optimal interaction with biological targets, often improving ligand efficiency and potency.[1][2] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[3][4] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile.[5][6][7] Fluorination can modulate pKa, enhance metabolic stability, and, critically, exert profound control over molecular conformation.[4][5]

This guide provides a detailed exploration of the synergy between these two powerful motifs: the 3-fluoroazetidine. We will dissect the fundamental principles of ring strain and puckering within the azetidine core, investigate the powerful stereoelectronic influence of the 3-fluoro substituent, and present detailed methodologies for the comprehensive conformational analysis of these derivatives. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to harness the unique conformational behavior of 3-fluoroazetidines for rational drug design.

Part 1: The Azetidine Core: A Balance of Strain and Flexibility

The chemical behavior and conformational landscape of azetidine are dominated by the concept of ring strain. This instability arises from the deviation of bond angles from their ideal values and is a composite of three factors: angle strain, torsional strain, and steric strain.[8][9][10]

  • Angle Strain (Baeyer Strain): In a hypothetical planar azetidine, the internal C-C-C and C-N-C bond angles would be forced to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression of bond angles is a primary contributor to the high energy of the ring system.[8][9]

  • Torsional Strain (Pitzer Strain): A planar conformation would also force the hydrogen atoms on adjacent carbons into a fully eclipsed arrangement, creating unfavorable electronic repulsion and further increasing the ring's energy.[9][10]

To relieve this torsional strain, the azetidine ring is not planar. Instead, it adopts a dynamic, puckered conformation . This puckering is characterized by one atom deviating from the plane formed by the other three. This equilibrium is a defining feature of the azetidine ring's structure.[11] A secondary conformational process is the rapid pyramidal inversion at the nitrogen atom, which also influences the orientation of N-substituents.[12]

The degree of this puckering can be quantitatively described using Cremer-Pople parameters, which define a puckering amplitude (q) and a phase angle (φ), providing a precise conformational description.[13][14] Understanding this intrinsic puckering is the first step toward appreciating the profound influence of a substituent like fluorine.

Part 2: The Decisive Influence of the 3-Fluoro Substituent

Introducing a fluorine atom at the C3 position fundamentally alters the conformational equilibrium of the azetidine ring. This is not merely a steric effect; it is a powerful demonstration of stereoelectronics, where the spatial arrangement of orbitals dictates stability.

Stereoelectronic Control of Conformation

The high electronegativity of fluorine creates a highly polarized C-F bond with a low-lying antibonding orbital (σ*C-F). This orbital can accept electron density from neighboring orbitals, leading to stabilizing hyperconjugative interactions that dictate conformational preference.

  • The Gauche Effect: This principle describes the tendency of adjacent polar bonds, such as the C-N and C-F bonds in 3-fluoroazetidine, to favor a gauche (approximately 60° dihedral angle) rather than an anti-periplanar orientation.[6][15] This effect contributes significantly to the puckering bias.

  • Anomeric-like Hyperconjugation: The puckering of the ring can position the C-F bond anti-periplanar to adjacent C-H or C-C bonds. This alignment allows for stabilizing σ -> σ* hyperconjugation, where electron density from a C-H or C-C bonding orbital is donated into the low-energy σ*C-F orbital.[15][16] This interaction is analogous to the well-known anomeric effect in carbohydrate chemistry and can strongly favor a conformation where the fluorine atom occupies a pseudo-axial position.[17]

  • Charge-Dipole Interactions: Computational studies have revealed another important factor: a favorable interaction between the C-F bond dipole and a positively charged nitrogen atom (in protonated or quaternary azetidinium salts).[18] This electrostatic attraction can invert the ring pucker to bring the fluorine atom closer to the nitrogen, a phenomenon that has significant implications for receptor binding where the azetidine nitrogen is often protonated.[18]

Impact on Physicochemical Properties

Beyond conformation, the 3-fluoro substituent has predictable and valuable effects on key molecular properties:

PropertyEffect of 3-Fluoro SubstitutionRationale & Significance in Drug Design
Basicity (pKa) Lowers the pKa of the azetidine nitrogen.The strongly electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making its lone pair less available for protonation.[6][7] This is crucial for modulating the ionization state of a drug at physiological pH, which affects solubility, cell permeability, and target engagement.[1]
Lipophilicity (LogP) Generally increases lipophilicity.Replacing a C-H bond with a C-F bond typically increases the molecule's LogP.[5][6] This can be used to enhance membrane permeability and oral bioavailability, but must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and non-specific binding.
Metabolic Stability Can block sites of metabolism.The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can significantly increase a drug's half-life.[4][6]

Part 3: A Practical Guide to Conformational Analysis

A robust conformational analysis combines experimental techniques, primarily NMR spectroscopy, with computational modeling. This dual approach allows for the validation of theoretical models with solution-state data, providing a high-confidence picture of the molecule's behavior.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining the solution-state conformation of 3-fluoroazetidine derivatives.

Core Principles:

  • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two nuclei separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. For 3-fluoroazetidines, ³JHH values for the protons on C2, C3, and C4 provide direct insight into the degree of ring puckering.[19]

  • Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipole-dipole interactions between protons that are close to each other (< 5 Å). NOESY or ROESY experiments can definitively establish the relative orientation of substituents (e.g., pseudo-axial vs. pseudo-equatorial).[19]

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment. Changes in conformation that alter the orientation of the C-F bond relative to the rest of the molecule will result in measurable changes in the ¹⁹F chemical shift.

Experimental Protocol: NMR-Based Conformational Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of the 3-fluoroazetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence conformation, so it should ideally mimic the environment of interest (e.g., aprotic vs. protic). b. Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filter if necessary.

2. Data Acquisition: a. Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton resonances. b. Acquire a 1D ¹⁹F NMR spectrum (or ¹H-coupled ¹⁹F spectrum). c. Acquire a two-dimensional (2D) ¹H-¹H COSY spectrum to establish proton-proton connectivity and aid in resonance assignment. d. Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. Use a mixing time appropriate for small molecules (typically 300-800 ms for NOESY). ROESY is often preferred for molecules of this size to avoid zero-crossing issues. e. If necessary, acquire ¹H-¹³C (HSQC/HMBC) and ¹H-¹⁹F (HOESY) spectra for complete assignment and further conformational insights.

3. Data Analysis: a. Assign Resonances: Use the COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C signals. b. Extract Coupling Constants: From the high-resolution 1D ¹H spectrum, measure the vicinal (³JHH) coupling constants between the protons on the azetidine ring. c. Analyze NOEs: In the NOESY/ROESY spectrum, identify key cross-peaks. For example, a strong NOE between the proton at C3 and a pseudo-axial proton at C2 would support a pseudo-equatorial orientation for the fluorine, and vice-versa. d. Integrate Findings: Combine the coupling constant data (dihedral angles) and NOE data (spatial proximity) to build a self-consistent 3D model of the predominant solution-state conformation.

Methodology 2: Computational Modeling

Computational chemistry provides invaluable insight into the energetics of different conformations and helps rationalize the experimental NMR data.[20][21]

Core Principles:

  • Potential Energy Surface Scan: This involves systematically rotating a key dihedral angle (e.g., the N1-C2-C3-C4 angle) and calculating the relative energy at each step. This maps out the energy landscape and identifies low-energy puckered states.

  • Geometry Optimization: Starting from an initial guess, the algorithm finds the lowest energy geometry for a given conformer. This provides precise bond lengths, angles, and dihedral angles.

  • NMR Parameter Prediction: After geometry optimization, properties like NMR chemical shifts and coupling constants can be calculated and compared directly with experimental values for validation.

Experimental Protocol: Computational Conformational Analysis

1. Structure Preparation: a. Build the 3-fluoroazetidine derivative using a molecular editor (e.g., Avogadro, GaussView). b. Perform an initial, low-level molecular mechanics (e.g., MMFF94) conformational search to identify a range of possible low-energy conformers.

2. High-Level Calculations (using Gaussian, ORCA, etc.): a. For each low-energy conformer identified in step 1, perform a full geometry optimization using a reliable quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is a common and robust choice. Include a solvent model (e.g., PCM, SMD) that matches the experimental conditions. b. After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

3. Data Analysis: a. Compare Energies: Compare the relative Gibbs free energies of the optimized conformers to determine the most stable puckered state and calculate the Boltzmann population of each conformer at the experimental temperature. b. Geometric Analysis: Analyze the key dihedral angles of the lowest-energy conformer and compare them to the angles inferred from the experimental ³JHH values. c. (Optional) NMR Prediction: Perform a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized conformers to predict ¹H and ¹³C chemical shifts and coupling constants. Compare these predicted values with the experimental data to further validate the conformational model.

Visualizing the Process: A Combined Analytical Workflow

The most powerful approach integrates both techniques. The diagram below illustrates a self-validating workflow for robust conformational analysis.

Conformational_Analysis_Workflow cluster_exp Experimental (NMR) cluster_comp Computational (DFT) NMR_Sample 1. Prepare Sample NMR_Acquire 2. Acquire 1D/2D NMR Data (¹H, ¹⁹F, COSY, NOESY) NMR_Sample->NMR_Acquire NMR_Analyze 3. Extract Parameters (J-couplings, NOEs) NMR_Acquire->NMR_Analyze Final_Model Validated Conformational Model NMR_Analyze->Final_Model Experimental Evidence Comp_Build 1. Build Structure Comp_Opt 2. Geometry Optimization & Freq. Calculation Comp_Build->Comp_Opt Comp_Analyze 3. Analyze Energies & Geometries Comp_Opt->Comp_Analyze Comp_Analyze->Final_Model Theoretical Support Initial_Model Initial Hypothesis (Puckered Conformations) Initial_Model->NMR_Sample Initial_Model->Comp_Build Final_Model->NMR_Analyze Rationalize Data Final_Model->Comp_Analyze Validate Model

Caption: Integrated workflow for conformational analysis.

Visualizing the Conformation: Azetidine Puckering

The dynamic equilibrium of the azetidine ring is biased by the 3-fluoro substituent, favoring the conformer that maximizes stabilizing stereoelectronic interactions.

Azetidine_Puckering Axial Pseudo-Axial F (Favored by Hyperconjugation) Equatorial Pseudo-Equatorial F Axial->Equatorial Ring Puckering ΔG

Sources

An In-depth Technical Guide: Fluorinated Azetidines as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3] The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2][4] When this potent element is combined with strained ring systems like azetidine, novel chemical space is unlocked, offering solutions to long-standing challenges in drug development. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their ability to impart desirable properties such as improved metabolic stability, enhanced aqueous solubility, and structural rigidity.[5] This guide provides a comprehensive overview of fluorinated azetidines, delving into their synthesis, unique properties, and strategic applications as building blocks in the design of next-generation therapeutics.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its behavior in a biological system. These effects are multifaceted and stem from the fundamental properties of the fluorine atom and the carbon-fluorine bond.

Key Physicochemical and Pharmacokinetic Effects of Fluorination:
  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of nearby amine groups.[2] This is a critical parameter in drug design, as a lower pKa can lead to reduced off-target activity and improved oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[2][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[2][7] Strategically placing fluorine atoms at metabolically vulnerable positions can block these pathways, thereby increasing the drug's half-life and duration of action.[2][7]

  • Increased Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][4][7] This modulation of lipophilicity is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased toxicity.

  • Conformational Control: The stereoselective incorporation of fluorine can influence the conformational preferences of a molecule.[1][8] This can be leveraged to lock a drug candidate into its bioactive conformation, leading to improved potency and selectivity for its target.[1][8]

  • Bioisosteric Replacement: Fluorinated groups can serve as bioisosteres for other functional groups.[9][10][11] For instance, a difluoromethylene group (CF2) can act as a bioisostere for an ether oxygen or a carbonyl group, offering altered electronic properties and metabolic stability while maintaining a similar spatial arrangement.[5][12]

The Azetidine Scaffold: A Privileged Motif

Saturated heterocycles are prevalent in approved drugs, and in recent years, azetidines have emerged as particularly attractive building blocks.[5][13] Their strained four-membered ring system imparts a degree of conformational rigidity that can be advantageous for target binding. Furthermore, the azetidine ring can serve as a versatile scaffold for introducing substituents with well-defined three-dimensional orientations.

When combined, the unique properties of fluorine and the azetidine scaffold create a powerful synergy, offering medicinal chemists a robust platform for optimizing drug candidates.

Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines requires specialized methodologies to introduce the fluorine atom(s) onto the strained four-membered ring. Several key strategies have been developed, each with its own advantages and limitations.

Synthesis of 3-Fluoroazetidines

One common approach to synthesizing 3-fluoroazetidines involves the fluorination of 3-hydroxyazetidines using reagents like diethylaminosulfur trifluoride (DAST).[14]

G A 3-Hydroxyazetidine C 3-Fluoroazetidine A->C Fluorination B DAST (Diethylaminosulfur Trifluoride)

Caption: General scheme for the synthesis of 3-fluoroazetidine.

Another method involves the ring-opening of 1-azabicyclo[1.1.0]butanes with reagents such as Olah's reagent (a pyridine-hydrogen fluoride complex).[14]

Synthesis of 3,3-Difluoroazetidines

The synthesis of 3,3-difluoroazetidines often starts from 3-azetidinones, which are then treated with a fluorinating agent like DAST.[15] An alternative route involves a Reformatsky-type reaction using ethyl bromodifluoroacetate and an imine to form a difluoro-β-lactam, which is subsequently reduced.[15]

Synthesis of 2-(Trifluoromethyl)azetidines

The synthesis of azetidines bearing a trifluoromethyl group at the 2-position can be achieved through various routes, including the ring-expansion of trifluoromethyl-substituted aziridines or the cyclization of β-amino-β-trifluoromethyl esters. A more recent approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.

Physicochemical Properties of Fluorinated Azetidines

The introduction of fluorine onto the azetidine ring has a predictable and significant impact on its key physicochemical properties.

PropertyEffect of FluorinationRationale
Basicity (pKa) DecreasedThe strong inductive electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it less basic.[16] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[16]
Lipophilicity (LogP) Generally IncreasedFluorine is more lipophilic than hydrogen. However, the overall effect on LogP can be complex and is influenced by the specific substitution pattern and the molecule's conformation.[16]
Conformation Influenced by C-F···N+ interactionsThe puckering of the azetidine ring can be influenced by electrostatic interactions between the partially negative fluorine and the partially positive nitrogen atom in its protonated state.[8]
Metabolic Stability IncreasedThe C-F bond is highly resistant to enzymatic cleavage, leading to improved metabolic stability.[2][7]

Applications in Medicinal Chemistry: Case Studies

The unique properties of fluorinated azetidines have led to their incorporation into a variety of drug discovery programs across different therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated azetidines have shown significant promise as components of DPP-IV inhibitors for the treatment of type 2 diabetes.[15][17] In a study of cyclohexylglycine amides, those containing fluorinated azetidine moieties displayed unexpectedly potent activity.[17] The fluorine atoms likely contribute to improved binding affinity and favorable pharmacokinetic properties.

Cannabinoid Receptor Modulators

The azetidine ring, particularly when fluorinated, has been utilized as a key structural element in the design of cannabinoid receptor modulators. The conformational constraint and altered basicity provided by the fluorinated azetidine can lead to improved selectivity and a better side-effect profile.

Bioisosteric Replacement Strategies

Fluorinated azetidines can serve as effective bioisosteres for other functional groups, a strategy that has been successfully employed in drug design.[5][9]

G A Parent Moiety (e.g., Carbonyl, gem-dimethyl) B Fluorinated Azetidine A->B Bioisosteric Replacement C Improved Properties: - Metabolic Stability - Solubility - Conformational Rigidity B->C

Caption: Bioisosteric replacement with fluorinated azetidines.

For example, replacing a gem-dimethyl group with a 3,3-difluoroazetidine can maintain a similar steric profile while introducing polarity and reducing lipophilicity. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Experimental Protocols

General Procedure for the Synthesis of 3-Fluoroazetidines via Fluorination of 3-Hydroxyazetidines

Materials:

  • N-protected 3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected 3-hydroxyazetidine in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (typically 1.1-1.5 equivalents) to the cooled solution via syringe.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-protected 3-fluoroazetidine.

  • If necessary, deprotect the nitrogen to yield the final 3-fluoroazetidine.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and 19F NMR, as well as mass spectrometry, to verify the presence of the fluorine atom and the integrity of the azetidine ring.

Conclusion and Future Perspectives

Fluorinated azetidines have firmly established themselves as valuable and versatile building blocks in modern medicinal chemistry. Their unique combination of properties, including modulated basicity, enhanced metabolic stability, and conformational rigidity, provides a powerful toolkit for addressing common challenges in drug design. As synthetic methodologies for accessing these scaffolds continue to advance, we can expect to see their even wider application in the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of the rich chemical space offered by fluorinated azetidines holds great promise for the future of drug discovery.

References

  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • ACS Publications. Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry.
  • Synthesis of 3,3-Difluoroazetidines.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Full article: The role of fluorine in medicinal chemistry.
  • Chemistry World.
  • ResearchGate.
  • National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC.
  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[11].

  • Google Patents.
  • ResearchGate. Examples of azetidine‐based bioisosters | Download Scientific Diagram.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • ResearchGate.
  • Semantic Scholar. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • RSC Advances (RSC Publishing). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.
  • ResearchGate. Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
  • Cambridge MedChem Consulting. Bioisosteric Replacements.
  • ResearchGate. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles.
  • Bioisosteres of Common Functional Groups.
  • ChemRxiv | Cambridge Open Engage. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | Biological and Medicinal Chemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fisher Scientific. Azetidines.
  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • ChemScene. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride.
  • MDPI.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.
  • ACS Publications. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Azetidine synthesis.
  • National Institutes of Health. Recent Advances on Fluorine Chemistry - PMC.
  • Sigma-Aldrich. 3-Fluoroazetidine hydrochloride | 617718-46-4.
  • ACS Publications. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide on the Stability of the tert-butoxycarbonyl (Boc) Protecting Group on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction

In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are privileged scaffolds. Among these, the azetidine ring, a four-membered heterocycle, has garnered significant interest.[1][2] Its unique, strained ring system offers a rigid conformational constraint that can be advantageous for ligand-protein interactions.[1][2] However, this inherent ring strain also introduces specific chemical stability challenges.[1][2][3] Protecting the azetidine nitrogen is often a crucial step in multi-step syntheses to prevent its basicity and nucleophilicity from interfering with subsequent reactions.[4]

The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis, prized for its stability across a wide array of chemical conditions and its facile removal under acidic protocols.[5][6][7][8] This guide provides an in-depth technical analysis of the stability of the N-Boc-azetidine moiety. We will explore its behavior under various chemical environments, detail the mechanisms of its cleavage, and provide field-proven protocols for its strategic removal, paying special attention to the challenges and opportunities presented by the strained azetidine ring.

The N-Boc-Azetidine Moiety: A Structural and Stability Overview

The stability of the Boc group is intrinsically linked to the stability of the tert-butyl cation, which is formed during its acid-catalyzed cleavage.[5][6][9] When attached to an azetidine, the electronic and steric environment of the nitrogen atom is altered compared to acyclic or larger ring systems. The azetidine ring's strain (approx. 25.4 kcal/mol) makes it more susceptible to ring-opening reactions than pyrrolidines or piperidines, especially under harsh conditions.[1]

Protecting the azetidine nitrogen with a Boc group effectively reduces the nitrogen's basicity and nucleophilicity.[4] This prevents protonation-induced ring-opening under moderately acidic conditions where the unprotected ring might be labile.[3][4] However, the conditions required for Boc deprotection must be carefully chosen to ensure selective cleavage of the N-C(O) bond without compromising the integrity of the four-membered ring.

Chemical Stability Profile of N-Boc-Azetidine

The utility of the Boc protecting group stems from its predictable stability profile, which allows for orthogonal protection strategies.[7]

Acidic Conditions: The Realm of Lability

The Boc group is fundamentally designed to be cleaved under acidic conditions.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form an unstable carbamic acid, which then rapidly decarboxylates to release the free amine.[5][6][10][11]

For N-Boc-azetidine, this process must be managed to avoid acid-mediated ring cleavage. While the Boc group offers protection against protonation-induced ring-opening, the strong acids used for its removal can themselves promote this undesired side reaction.[4] The key is to use conditions that are strong enough to cleave the Boc group efficiently but mild enough to preserve the azetidine ring. Fortunately, studies have shown that acidic deprotection of N-Boc-azetidine can be achieved without ring-opening under carefully controlled conditions.[12][13]

Common reagents for Boc deprotection include:

  • Trifluoroacetic Acid (TFA): A mixture of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method.[5][7][10] It is highly effective, and the volatility of both TFA and DCM simplifies work-up.[10]

  • Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol.[14] 4M HCl in dioxane is a standard reagent for this transformation.[14]

  • Lewis Acids: Various Lewis acids (e.g., TMSI, BF3·OEt2, SnCl4) can also effect Boc removal, sometimes under milder conditions than Brønsted acids.[15]

The choice of acid and solvent can significantly impact the outcome, especially when other acid-sensitive functional groups are present in the molecule.[16]

Basic and Nucleophilic Conditions: A Bastion of Stability

A major advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[6][8] It is resistant to hydrolysis by aqueous bases (e.g., NaOH, K2CO3) and amines (e.g., piperidine, triethylamine), which allows it to be used orthogonally with base-labile protecting groups like Fmoc.[7] This stability is attributed to the steric hindrance of the tert-butyl group and the decreased electrophilicity of the carbonyl carbon due to electron donation from the adjacent nitrogen atom.[17]

Reductive Conditions: General Robustness

N-Boc-azetidine is generally stable under conditions of catalytic hydrogenation (e.g., H2, Pd/C).[8] This makes it compatible with the removal of other protecting groups, such as the carboxybenzyl (Cbz) group, which is readily cleaved by hydrogenolysis. This orthogonality is a cornerstone of many synthetic strategies.[7][8]

Thermal Stability

While generally stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures, a process known as thermolysis.[15][18] This is typically less controlled than acid-catalyzed deprotection and often requires temperatures well above 100°C.[15] For most standard laboratory procedures, thermal lability of the Boc group on an azetidine ring is not a primary concern.

Data Summary: Stability Profile

Condition CategoryReagent/ConditionStability of N-Boc-AzetidineNotes
Strong Acid TFA (20-50% in DCM), 4M HCl in DioxaneLabile Standard deprotection conditions. Reaction is typically fast (30 min - 4h).[5][10][14]
Mild Acid Aqueous Acetic AcidGenerally Stable Stability is substrate-dependent; prolonged exposure may lead to slow cleavage.
Lewis Acid TMSI, BF3·OEt2, SnCl4Labile Provides an alternative to Brønsted acids for deprotection.[15]
Strong Base NaOH, KOH (aq.)Stable The carbamate is resistant to basic hydrolysis.[17]
Amine Bases Piperidine, TriethylamineStable Allows for orthogonal deprotection of Fmoc groups.[7]
Nucleophiles Hydrazine, OrganometallicsStable Resistant to a wide range of common nucleophiles.
Hydrogenation H₂, Pd/CStable Orthogonal to Cbz and other hydrogenolysis-labile groups.[8]
Thermal > 100 °CPotentially Labile Thermolysis can occur but requires high temperatures.[15]

Visualizing Key Processes

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group is a well-understood E1 elimination pathway.

Boc Deprotection Mechanism cluster_0 Mechanism Steps BocAzetidine N-Boc-Azetidine Protonated Protonated Carbonyl BocAzetidine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of tert-butyl cation tertButyl tert-Butyl Cation Protonated->tertButyl Azetidinium Azetidinium Salt CarbamicAcid->Azetidinium Decarboxylation (-CO₂) Products Isobutene + CO₂ tertButyl->Products - H⁺

Caption: Acid-catalyzed deprotection of N-Boc-azetidine.

Experimental Workflow for Boc Deprotection

A typical workflow for the removal of a Boc group using TFA is outlined below.

Deprotection Workflow start Start | N-Boc-Azetidine dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20-50% v/v) Dropwise cool->add_tfa react Stir at RT Monitor by TLC/LC-MS add_tfa->react workup Work-up Concentrate in vacuo react->workup neutralize Neutralize Wash with aq. NaHCO₃ workup->neutralize extract Extract & Dry neutralize->extract purify Purify Column Chromatography (if needed) extract->purify end End | Free Azetidine purify->end

Caption: General experimental workflow for TFA-mediated Boc deprotection.

Strategic Deprotection Protocols

The following protocols are provided as a guide. Researchers must optimize conditions for their specific substrate.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and generally applicable method for Boc removal.[5][10]

Materials:

  • N-Boc-azetidine substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-azetidine substrate in anhydrous DCM (typically 0.1-0.5 M concentration).[5][10]

  • Cool the solution to 0 °C in an ice bath. This helps control any potential exotherm.[5][10]

  • Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[7][10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[5]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[5][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[5][10]

  • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases.[5]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.[5]

  • Purify as needed by column chromatography, crystallization, or distillation.[5]

Note on Scavengers: The tert-butyl cation formed during deprotection can alkylate electron-rich residues (e.g., tryptophan, methionine). If such functionalities are present, adding a scavenger like anisole or thioanisole is recommended to trap the cation.[5][6]

Protocol 2: Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often yields the amine as a hydrochloride salt, which can be advantageous for purification and storage.

Materials:

  • N-Boc-azetidine substrate

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether or other non-polar solvent for precipitation

Procedure:

  • Dissolve the N-Boc-azetidine substrate in a minimal amount of a suitable solvent (e.g., methanol, DCM) if it is a solid.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate at room temperature.

  • Stir the mixture for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the solution.

  • If precipitation occurs, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The salt can then be triturated with ether to induce solidification and remove non-polar impurities.

  • The resulting amine hydrochloride salt can be used directly in subsequent steps or neutralized in a separate work-up procedure similar to Protocol 1.

Troubleshooting and Special Considerations

  • Incomplete Deprotection: If the reaction stalls, increasing the concentration of the acid or the reaction time may be necessary. For particularly stubborn substrates, using neat TFA may be required.[10]

  • Ring-Opening: The primary concern with azetidines is ring-opening.[4] This is more likely with harsh conditions (high acid concentration, high temperature, prolonged reaction times). If ring-opened byproducts are observed, milder conditions should be explored. This could include lowering the reaction temperature, using a less concentrated acid solution, or switching to a different acid system altogether.[4]

  • Acid-Sensitive Groups: If other acid-labile groups (e.g., tert-butyl esters, acetals) are present, selective deprotection can be challenging. A careful screening of conditions (e.g., using HCl in dioxane, which is sometimes more selective than TFA) is required.[14][16]

Conclusion

The N-Boc protecting group is a robust and reliable tool for the protection of the azetidine nitrogen. Its stability to a wide range of basic, nucleophilic, and reductive conditions makes it an excellent choice for complex, multi-step syntheses. While its cleavage requires acidic conditions that pose a potential risk to the strained azetidine ring, well-established protocols using TFA or HCl allow for its efficient and clean removal without compromising the integrity of the four-membered heterocycle. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can confidently leverage the N-Boc-azetidine synthon in the pursuit of novel therapeutics and complex molecular architectures.

References

  • Benchchem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem. 5

  • Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem. 10

  • Benchchem. (2025). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. Benchchem. 4

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. 19

  • Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. 20

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.

  • Shaikh, N. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem. 6

  • RSC Publishing. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry.

  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate.

  • RSC Publishing. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering.

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

  • Benchchem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Benchchem. 7

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.

  • Benchchem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem. 2

Sources

A Technical Guide to the Strategic Use of Fluorine in Modifying Azetidine Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and favorable physicochemical properties offer a compelling alternative to more traditional saturated rings like pyrrolidine and piperidine. The strategic incorporation of fluorine, an element with profound and often predictable effects on molecular properties, onto the azetidine core represents a powerful tactic for fine-tuning drug candidates. This guide provides an in-depth analysis of the role of the fluorine substituent in modulating the key physicochemical and pharmacological properties of azetidines, including basicity (pKa), lipophilicity (logP), metabolic stability, and conformation. We will explore the underlying chemical principles, present key experimental data, detail synthetic methodologies, and illustrate the successful application of this strategy in drug development.

The Fluorine Effect: A Paradigm for Modulating Physicochemical Properties

The introduction of fluorine into organic molecules imparts significant changes due to its unique atomic properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds.[3] When applied to the azetidine scaffold, these properties provide a toolkit for rationally tuning a molecule for optimal drug-like characteristics.

Attenuation of Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a critical parameter influencing a compound's solubility, receptor binding (particularly through ionic interactions), and off-target effects, such as hERG channel affinity. Fluorine substitution provides a reliable method for attenuating this basicity.

The primary mechanism is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom. By pulling electron density away from the nitrogen through the sigma bond framework, fluorine reduces the availability of the nitrogen's lone pair for protonation. This stabilizes the neutral form of the amine relative to its protonated (conjugate acid) form, thereby lowering its pKa. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[4][5] For instance, gem-difluorination at the C3 position has a more pronounced pKa-lowering effect than monofluorination.[4]

pKa_Effect Azetidine Azetidine Ring (Nitrogen Lone Pair) Fluorine Fluorine Substituent Effect Inductive Effect (-I) Electron Withdrawal Fluorine->Effect Result Reduced electron density on Nitrogen Effect->Result Leads to pKa Lower pKa (Reduced Basicity) Result->pKa Results in

Caption: Inductive effect of fluorine on azetidine basicity.

Modulating Lipophilicity (logP) and Membrane Permeability

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The impact of fluorination on logP is more complex than its effect on pKa. While replacing hydrogen with fluorine generally increases lipophilicity in aromatic systems, the effect in aliphatic systems like azetidine can be context-dependent.[4][6]

Fluorination can decrease lipophilicity by creating a more polarized C-F bond and altering the molecule's surface electrostatic potential, which can lead to more favorable interactions with water.[5] However, in other contexts, the replacement of a C-H bond with a more lipophilic C-F bond can increase the overall logP. The outcome depends on the overall molecular structure and the relative positioning of the fluorine atoms.[4] This nuanced effect allows for fine-tuning of a compound's solubility and permeability, which are often in a delicate balance.[6]

Enhancing Metabolic Stability

A significant advantage of fluorination is the enhancement of metabolic stability.[7][8] The primary route of metabolism for many drugs is cytochrome P450-mediated oxidation of C-H bonds. The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and is therefore highly resistant to oxidative cleavage.

By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolism. This can lead to a longer plasma half-life, reduced patient-to-patient variability in drug exposure, and an improved therapeutic window. Placing fluorine at a position susceptible to oxidation on the azetidine ring or an adjacent substituent is a common and effective strategy in drug design.[7]

Quantitative Impact of Fluorination on Azetidine Properties

The following table summarizes experimental data illustrating the effects of mono- and di-fluorination on the pKa and logP of N-Boc protected azetidine derivatives.

CompoundStructurepKa (H)[4]logP[4]
N-Boc-azetidineN/A (Protected)1.35
N-Boc-3-fluoroazetidineN/A (Protected)1.10
N-Boc-3,3-difluoroazetidineN/A (Protected)1.22
Azetidine (unprotected base)11.29-0.15
3-Fluoroazetidine (unprotected)8.70-0.20
3,3-Difluoroazetidine (unprotected)5.960.14

Note: pKa(H) refers to the pKa of the conjugate acid. LogP values are experimentally determined.

Synthetic Methodologies for Fluorinated Azetidines

The synthesis of fluorinated azetidines has been an area of active research, leading to several reliable methods. The choice of method often depends on the desired substitution pattern (mono- vs. di-fluoro) and the availability of starting materials.

Fluorination of 3-Azetidinols

One of the most common and direct methods for introducing fluorine at the C3 position is the deoxofluorination of a 3-azetidinone or, more frequently, the hydroxyl group of a 3-azetidinol. Reagents like diethylaminosulfur trifluoride (DAST) are widely used for this transformation.[9][10] This approach is versatile and can be used to produce both 3-fluoro- and 3,3-difluoroazetidines (starting from the corresponding ketone).

Synthesis_Workflow Start N-Protected 3-Hydroxyazetidine Reaction Deoxyfluorination Reaction (-78 °C to RT) Start->Reaction Reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Chromatography (Silica Gel) Workup->Purify Product N-Protected 3-Fluoroazetidine Purify->Product

Caption: General workflow for synthesis of 3-fluoroazetidines.

Ring-Opening of 1-Azabicyclo[1.1.0]butanes

An alternative strategy involves the ring-opening of strained 1-azabicyclo[1.1.0]butanes. Treatment of these high-energy starting materials with fluoride sources like Olah's reagent (pyridine·10HF) can yield 3-fluoroazetidines.[9] While effective, this method's utility can be limited by the multistep synthesis required for the labile bicyclic starting material.[9]

Synthesis of 2-(Trifluoromethyl)azetidines

Accessing azetidines with fluorinated substituents, such as a trifluoromethyl group, often requires different strategies. A notable method involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[2] Reacting these precursors with electrophiles like benzyl chloroformate or through palladium-catalyzed hydrogenolysis provides access to a variety of diversely substituted 2-(trifluoromethyl)azetidines.[2]

Applications in Drug Discovery: Case Studies

The theoretical benefits of fluorinating azetidines have been successfully translated into the development of potent and selective drug candidates.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: 3,3-Difluoroazetidines have been incorporated into inhibitors of DPP-IV, an enzyme targeted for the treatment of type 2 diabetes.[10][11] The fluorinated azetidine moiety serves as a key pharmacophore, providing potent and selective inhibition.

  • Anticancer Agents: Fluorinated azetidin-2-ones have shown significant promise as tubulin polymerization inhibitors for cancer therapy.[7][12] In one study, a chiral fluorinated azetidin-2-one exhibited nanomolar potency against several cancer cell lines, improved metabolic stability, and effective tumor growth inhibition in a xenograft mouse model.[7]

  • Cannabinoid Receptor Modulators: Fluorine-substituted azetidines are featured in the structures of cannabinoid receptor modulators, highlighting their wide applicability in designing CNS-active agents.[13]

Experimental Protocols

Protocol: Synthesis of 1-Boc-3-fluoroazetidine from 1-Boc-3-hydroxyazetidine

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using an appropriate gradient of EtOAc in hexanes to yield 1-Boc-3-fluoroazetidine as a clear oil.

Protocol: Measurement of Lipophilicity (logP) by ¹⁹F NMR

This protocol is adapted from the straightforward method developed for fluorinated compounds, which avoids the need for UV activity or precise mass/volume measurements.[14][15][16]

Materials:

  • Fluorinated azetidine of interest ("Compound X")

  • Fluorinated reference compound with a known logP (e.g., 2,2,2-trifluoroethanol, TFE)

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • NMR tubes and spectrometer capable of ¹⁹F detection

Procedure:

  • In a vial, combine Compound X and the reference compound.

  • Add equal volumes (e.g., 2 mL each) of n-octanol and water to the vial.

  • Stir the biphasic mixture vigorously at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure partitioning reaches equilibrium.

  • Allow the layers to fully separate overnight.

  • Carefully take an aliquot from the n-octanol (top) layer and a separate aliquot from the aqueous (bottom) layer.

  • Transfer each aliquot to a separate NMR tube.

  • Acquire a ¹⁹F NMR spectrum for each layer.

  • Integrate the signals corresponding to Compound X and the reference compound in both spectra.

  • Calculate the logP of Compound X using the following equation: logP(X) = logP(ref) + log[(I_oct(X) / I_aq(X)) / (I_oct(ref) / I_aq(ref))] Where I is the integral value for the compound in the specified layer (octanol or aqueous).

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold is a cornerstone of modern medicinal chemistry. It provides a robust and predictable means to modulate key drug-like properties. Fluorination allows for the fine-tuning of basicity to optimize receptor interactions and minimize off-target effects, the modulation of lipophilicity to achieve the desired ADME profile, and the enhancement of metabolic stability to improve pharmacokinetic performance. As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle stereoelectronic effects deepens, the fluorinated azetidine will undoubtedly continue to be a highly valuable motif in the pursuit of novel therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Synthesis of 3-Fluoroazetidines.
  • Synthesis of 3,3-Difluoroazetidines. Synlett.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Fluorinated vs. Non-Fluorinated Azetidinones: A Comparative Guide to Biological Activity. Benchchem.
  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. PubMed.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. ScienceDirect.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

Topic: Initial Reactivity Studies of the Bromomethyl Group on a Fluoroazetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability while providing a unique three-dimensional exit vector.[1][2] The introduction of a fluorine atom can further enhance these properties through conformational effects and by blocking metabolic pathways.[3][4][5] This guide focuses on the 3-fluoro-3-(bromomethyl)azetidine scaffold, a versatile building block where the bromomethyl group serves as a highly reactive handle for synthetic diversification. We present a comprehensive analysis of the initial reactivity of this key intermediate with a range of common nucleophiles. This document provides not only detailed experimental protocols but also delves into the mechanistic rationale behind the observed reactivity, offering field-proven insights into the factors governing nucleophilic substitution on this strained, fluorinated heterocyclic system.

Introduction: The Strategic Value of the Fluoroazetidine Scaffold

Azetidines have emerged as crucial motifs in modern drug discovery, moving beyond their classical role as simple bioisosteres.[6][7] Their inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity that is distinct from less strained pyrrolidines or more labile aziridines.[1][8] This constrained geometry allows for precise projection of substituents into pharmacologically relevant chemical space, often leading to enhanced binding affinity and selectivity.

The strategic placement of a fluorine atom on the azetidine ring, particularly at the C3 position, introduces several advantageous effects:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.

  • Modulation of Basicity: The powerful electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen, which can be critical for tuning oral absorption and reducing off-target effects.

  • Conformational Control: Fluorine substitution can influence the ring-puckering equilibrium of the azetidine, subtly altering the orientation of other substituents.[5]

The 3-fluoro-3-(bromomethyl)azetidine scaffold combines these benefits with a synthetically versatile handle. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Understanding the reactivity of this bromomethyl group is paramount for its effective utilization in drug discovery programs.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution at a primary carbon, such as the one in the bromomethyl group, is predominantly governed by the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[9] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[9][10]

Several factors related to our specific scaffold are expected to influence this reactivity:

  • Steric Hindrance: The azetidine ring itself presents moderate steric bulk adjacent to the reaction center, which could potentially slow the rate of an SN2 reaction compared to an unhindered alkyl bromide.

  • Electronic Effects: The geminal fluorine atom exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is expected to accelerate the SN2 reaction.

  • Solvent Choice: The selection of solvent is a critical tool for directing the reaction mechanism. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are known to favor SN2 reactions because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[11] In contrast, polar protic solvents (e.g., ethanol, water) can stabilize both the nucleophile and a potential carbocation intermediate, which could open the door to a competing SN1 pathway, although this is highly unlikely for a primary bromide.[12]

Given these factors, we hypothesize that the reactivity of the N-Boc-3-fluoro-3-(bromomethyl)azetidine will be dominated by the SN2 pathway, particularly when strong nucleophiles and polar aprotic solvents are employed.

Caption: The concerted SN2 reaction mechanism.

Experimental Investigation: Reactivity Profiling

To probe the reactivity of the bromomethyl group, we selected the N-Boc protected 3-fluoro-3-(bromomethyl)azetidine as our model substrate. The Boc (tert-butyloxycarbonyl) group provides stability and enhances solubility in common organic solvents, and it can be readily removed under acidic conditions for downstream applications.[13]

Our general experimental workflow is designed for efficiency and reproducibility.

Experimental_Workflow A 1. Reaction Setup Substrate + Nucleophile + Solvent B 2. Reaction Monitoring (TLC / LCMS) A->B Heat/Stir C 3. Aqueous Workup (Extraction) B->C Reaction Complete D 4. Purification (Column Chromatography) C->D E 5. Product Characterization (NMR, MS) D->E Relationship_Diagram Outcome Reaction Outcome (Rate, Yield) sub Substrate Properties sub->Outcome steric Steric Hindrance (Azetidine Ring) sub->steric electronic Electronic Effects (Geminal Fluorine) sub->electronic cond Reaction Conditions cond->Outcome nuc Nucleophile Strength (S > N > O) cond->nuc solv Solvent Choice (Polar Aprotic) cond->solv

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Substituted 3-Fluoro-3-(aminomethyl)azetidines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoroazetidine moiety is a highly sought-after structural motif in modern medicinal chemistry, valued for its ability to confer unique stereoelectronic properties and improve metabolic stability in drug candidates. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. We delve into the mechanistic underpinnings of this SN2 reaction, offer a robust step-by-step experimental guide, and present a troubleshooting framework to address common challenges. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel small molecules.

Introduction: The Strategic Value of the 3-Fluoroazetidine Motif

Azetidines, saturated four-membered N-heterocycles, have emerged as critical building blocks in drug discovery.[1] Their rigid, three-dimensional structure serves as a valuable bioisosteric replacement for more common groups like gem-dimethyl or phenyl rings, often improving physicochemical properties such as solubility and lipophilicity. The introduction of a fluorine atom at the C3 position further modulates the molecule's basicity (pKa) and conformational preferences, making the 3-fluoroazetidine scaffold a powerful tool for fine-tuning drug-target interactions.

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a versatile electrophilic building block designed for the efficient introduction of this key motif. The protocol detailed herein describes its coupling with a diverse range of nucleophilic amines. This reaction proceeds via a classical nucleophilic aliphatic substitution (SN2) mechanism, providing a reliable and scalable route to a wide array of functionalized azetidine derivatives.[2][3]

Reaction Principle and Mechanistic Insight

The core transformation is the alkylation of an amine with an alkyl halide.[2][3] The reaction is governed by several key principles:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon (CH₂-Br) of the azetidine ring. This concerted step displaces the bromide leaving group.

  • Role of the Base: The initial reaction produces a hydrobromide salt of the newly formed amine, which deactivates the unreacted starting amine by protonation. To ensure the reaction proceeds to completion, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is essential to neutralize the HBr generated in situ.[2][4] This maintains a sufficient concentration of the free, nucleophilic amine throughout the reaction.

  • Solvent Selection: Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They effectively solvate the cation of the base while leaving the anion (e.g., carbonate) relatively free, enhancing its basicity and overall reaction kinetics.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen serves two purposes: it deactivates the ring nitrogen towards unwanted side reactions and enhances the solubility of the starting material in organic solvents. This protecting group can be readily removed under acidic conditions (e.g., with TFA) post-coupling to reveal the secondary amine of the azetidine ring for further functionalization.

Reaction Scheme

Caption: General scheme for the N-alkylation of amines.

Detailed Experimental Protocol

This protocol describes the coupling of 4-fluoroaniline with tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate as a representative example.

Materials and Equipment

Reagents:

  • tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (1.0 eq.)

  • 4-Fluoroaniline (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reagent Addition: While stirring the suspension, add a solution of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (1.0 eq.) dissolved in a minimal amount of anhydrous acetonitrile dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting brominated material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base, washing the solid cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Optional: Boc-Deprotection Protocol
  • Dissolution: Dissolve the purified Boc-protected product in Dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath and add Trifluoroacetic Acid (TFA) (5-10 equivalents) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and co-evaporate twice to remove excess TFA. The resulting TFA salt can be used directly or neutralized with a saturated aqueous solution of sodium bicarbonate and extracted into an organic solvent.

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add Amine & Base to Flask B 2. Purge with N₂/Ar A->B C 3. Add Anhydrous Solvent (ACN) B->C D 4. Add Azetidine Reagent C->D Stirring E 5. Heat & Stir (e.g., 60-80 °C) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Filter F->G Reaction Complete H 8. Concentrate G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate I->J K 11. Flash Column Chromatography J->K Crude Product L 12. Characterize Product (NMR, MS) K->L

Caption: Step-by-step experimental workflow.

Data and Expected Results

The success of the coupling reaction is highly dependent on the nucleophilicity of the amine and the specific reaction conditions employed. The following table provides representative conditions and expected outcomes.

Amine Type Example Amine Base Solvent Temp (°C) Typical Yield Notes
Primary Aliphatic BenzylamineK₂CO₃ACN6075-90%Prone to over-alkylation if excess azetidine is used.[3][5]
Secondary Aliphatic MorpholineK₂CO₃DMF8080-95%Generally high-yielding and clean reactions.
Primary Aromatic AnilineCs₂CO₃DMF10050-70%Less nucleophilic; may require higher temperatures and a stronger base.
Secondary Aromatic N-MethylanilineK₂CO₃DMSO10060-80%Slower reaction rates compared to aliphatic counterparts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is not strong enough or is hydrated. 3. Amine is a poor nucleophile.1. Increase reaction temperature. 2. Use a stronger base (e.g., Cs₂CO₃) and ensure it is anhydrous. 3. Switch to a more polar solvent like DMF or DMSO. Consider adding NaI or KI as a catalyst to form the more reactive iodo-intermediate in situ.[2]
Multiple Products (Over-alkylation) The primary amine product is reacting with another molecule of the bromo-azetidine.Use a larger excess of the starting amine (2-3 equivalents) to favor mono-alkylation. Add the bromo-azetidine slowly to the reaction mixture.
Decomposition of Starting Material Reaction temperature is too high for a sensitive substrate.Run the reaction at a lower temperature for a longer period.
Difficult Purification Product and starting amine have similar polarity.Ensure the work-up effectively removes the excess amine. An acidic wash can remove basic starting materials before chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139043231, 1-Boc-3-(bromomethyl)-3-fluoroazetidine. Retrieved from [Link].

  • Fisher Scientific (n.d.). Amination. Retrieved from [Link].

  • Wikipedia (n.d.). Amine alkylation. Retrieved from [Link].

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link].

  • Defense Technical Information Center (DTIC). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link].

Sources

Application Note: Strategic Incorporation of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate for Advanced PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] The chemical linker connecting the two ligand-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2] This guide provides an in-depth technical overview of the use of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate , a sophisticated building block for constructing next-generation PROTACs. We will explore the scientific rationale for using a fluorinated azetidine core, present detailed synthetic protocols for its incorporation, and discuss its impact on the overall properties of the resulting degrader molecules.

Part I: The Rationale - Why a Fluorinated Azetidine Linker?

The design of a PROTAC linker has evolved significantly from simple alkyl or polyethylene glycol (PEG) chains to more complex structures that impart specific, advantageous properties to the final molecule.[3][] The choice to incorporate a rigid, fluorinated azetidine ring is a deliberate strategy aimed at overcoming common challenges in PROTAC development, such as poor metabolic stability and unfavorable physicochemical profiles.[5][6]

The Azetidine Core: A Scaffold for Conformational Rigidity

The linker's primary role is to orient the protein of interest (POI) and the E3 ligase into a productive ternary complex for ubiquitination.[2] Highly flexible linkers can lead to an entropic penalty upon binding, potentially destabilizing this complex.[] Saturated heterocyclic rings like azetidine introduce a degree of conformational rigidity.[2] This pre-organization can reduce the entropic cost of ternary complex formation, potentially leading to more potent and selective degraders.[8] Furthermore, the three-dimensional vector of the azetidine ring provides a unique exit trajectory for the linker, enabling broader exploration of chemical space compared to linear linkers.

Fluorination: A Tool for Modulating Drug-like Properties

The introduction of fluorine is a well-established medicinal chemistry strategy for optimizing drug candidates.[5][9] When applied to PROTAC linkers, fluorination offers several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can shield adjacent, more metabolically labile positions from enzymatic degradation by cytochrome P450 enzymes, potentially increasing the PROTAC's in vivo half-life.[9]

  • Modulated Physicochemical Properties: Fluorine can lower the pKa of nearby basic amines and influence lipophilicity. This modulation can be critical for improving solubility, permeability, and reducing off-target effects.[5][6]

  • Conformational Control: The gauche effect induced by fluorine can influence the conformational preferences of the linker, potentially locking it into a more bioactive conformation for ternary complex formation.[9]

By combining these features, tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate serves as a high-value building block for addressing multiple challenges in PROTAC design simultaneously.

Part II: Core Synthetic Strategy & Workflow

The primary chemical handle on this building block is the bromomethyl group, which is an excellent electrophile for SN2 reactions. This allows for straightforward conjugation to nucleophilic functional groups commonly found on, or introduced to, POI ligands or E3 ligase ligands (e.g., phenols, amines, thiols). The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for orthogonal deprotection and subsequent functionalization, enabling a modular approach to PROTAC synthesis.

G cluster_0 Core Reaction: Nucleophilic Substitution cluster_1 General PROTAC Synthesis Workflow BuildingBlock tert-Butyl 3-(bromomethyl)- 3-fluoroazetidine-1-carboxylate Product Conjugated Intermediate BuildingBlock->Product S_N2 Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Product Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, ACN) Step1 Step 1: Conjugate Building Block to Ligand 1 (POI or E3) Step2 Step 2: Deprotect Azetidine (Remove Boc group) Step1->Step2 Step3 Step 3: Couple with Ligand 2-Linker Step2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC

Figure 1: General reaction scheme and synthetic workflow.

Part III: Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Conjugation to a Phenolic POI Ligand

This protocol describes the etherification reaction between the fluoroazetidine building block and a generic POI ligand containing a phenolic hydroxyl group.

Materials and Reagents

Reagent Supplier Cat. No.
tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Any N/A
POI-Phenol N/A N/A
Cesium Carbonate (Cs₂CO₃) Sigma-Aldrich 202132
N,N-Dimethylformamide (DMF), Anhydrous Sigma-Aldrich 227056
Ethyl Acetate (EtOAc) Fisher Scientific E145
Hexanes Fisher Scientific H302
Saturated aq. NaCl (Brine) N/A N/A

| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | 239313 |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add the POI-Phenol (1.0 eq).

  • Add tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (1.2 eq) and Cesium Carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (concentration approx. 0.1 M).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-50% Ethyl Acetate in Hexanes) to yield the desired POI-linker intermediate.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Causality and Trustworthiness:

  • Why Cesium Carbonate? Cs₂CO₃ is a strong, yet relatively mild base that is highly effective in promoting O-alkylation of phenols in polar aprotic solvents like DMF. Its high solubility in DMF facilitates the reaction.

  • Why 60 °C? Moderate heating increases the reaction rate for this SN2 substitution without promoting significant decomposition of the starting materials or product.

  • Self-Validation: The reaction can be monitored by LC-MS to track the consumption of the starting material and the appearance of the product peak with the expected mass. NMR spectroscopy will confirm the successful incorporation of the fluoroazetidine moiety.

Protocol 2: Boc Deprotection and Amide Coupling

This protocol details the removal of the Boc protecting group and subsequent amide bond formation to an E3 ligase ligand functionalized with a carboxylic acid.

Materials and Reagents

Reagent Supplier Cat. No.
POI-Linker Intermediate (from Protocol 1) N/A N/A
Trifluoroacetic Acid (TFA) Sigma-Aldrich T6508
Dichloromethane (DCM) Fisher Scientific D141
E3 Ligand-COOH N/A N/A
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Oakwood Chemical 041362
N,N-Diisopropylethylamine (DIPEA) Sigma-Aldrich 387649

| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |

Step-by-Step Procedure: A. Boc Deprotection

  • Dissolve the POI-Linker Intermediate (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) (10-20 eq, typically 20% v/v solution in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the loss of the Boc group (-100 Da).

  • Once complete, concentrate the mixture under reduced pressure. Co-evaporate with DCM or toluene (2x) to remove residual TFA. The resulting amine salt is often used directly in the next step.

B. Amide Coupling

  • Dissolve the E3 Ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine salt (from step A.4, 1.1 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Upon completion, dilute with Ethyl Acetate and wash with water, 5% aq. LiCl solution (to remove DMF), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterize the final product by NMR and HRMS.

Causality and Trustworthiness:

  • Why TFA? TFA is a strong acid that efficiently and cleanly cleaves the acid-labile Boc protecting group.

  • Why HATU/DIPEA? HATU is a highly efficient peptide coupling reagent that rapidly forms an activated ester, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the amine salt and facilitate the coupling reaction.

  • Self-Validation: Complete Boc deprotection and subsequent amide bond formation can be unequivocally confirmed by a shift in the mass spectrum corresponding to the loss of the Boc group and the addition of the E3 ligand-linker fragment.

Part IV: Impact on Physicochemical Properties

The incorporation of the rigid and polar fluoroazetidine moiety can significantly alter the physicochemical properties of a PROTAC compared to those with traditional, flexible linkers.

G cluster_0 cluster_1 PROTAC_Concept PROTAC Structure POI Ligand Linker E3 Ligand Alkyl_Linker Alkyl/PEG Linker + High Flexibility + Synthetic Tractability - Potential Metabolic Liability - High Rotatable Bond Count PROTAC_Concept:f1->Alkyl_Linker Choice 1 Fluoroazetidine_Linker Fluoroazetidine Linker + Conformational Rigidity + Improved Metabolic Stability + Modulated Polarity (TPSA) - More Complex Synthesis PROTAC_Concept:f1->Fluoroazetidine_Linker Choice 2 Alkyl_Properties Resulting Properties + Lower TPSA + Higher cLogP - Poor 'Rule of 3' Profile - Potential for Poor Solubility Alkyl_Linker->Alkyl_Properties Fluoroazetidine_Properties Resulting Properties + Improved Permeability (?) + Improved Solubility (?) + Potentially Better PK Profile - Higher TPSA Fluoroazetidine_Linker->Fluoroazetidine_Properties

Figure 2: Logical relationship between linker choice and PROTAC properties.

Comparative Data (Illustrative)

PropertyPROTAC with PEG LinkerPROTAC with Fluoroazetidine LinkerRationale for Change
MW ( g/mol )~950~920Azetidine is smaller than a typical PEG3 linker.
cLogP4.54.2Fluorine and the N-H can reduce lipophilicity.
TPSA (Ų)140155The exposed azetidine nitrogen adds polar surface area.
Rotatable Bonds1510The rigid ring reduces the number of rotatable bonds.[3]
Metabolic Stability (t½ in microsomes)Low-ModerateModerate-HighFluorine shields against metabolic attack.[5][9]

This table presents hypothetical data to illustrate the expected impact of the linker exchange. Actual values are highly dependent on the specific POI and E3 ligands used.

Part V: Conclusion

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a powerful and versatile building block for the synthesis of advanced PROTACs. Its strategic incorporation introduces conformational rigidity and the unique physicochemical benefits of fluorination. This can lead to degraders with improved metabolic stability, fewer rotatable bonds, and potentially enhanced cell permeability and pharmacokinetic profiles. The straightforward and modular synthetic protocols presented here provide a clear path for researchers to access these next-generation PROTACs, accelerating the development of novel therapeutics in the field of targeted protein degradation.

References

Synthetic Routes to 3,3-Disubstituted Azetidines: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3,3-Disubstituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in modern drug discovery.[1] Its inherent ring strain imparts a unique three-dimensional geometry that offers a compelling blend of structural rigidity and metabolic stability.[2][3] Among the various substituted azetidines, the 3,3-disubstituted subclass has garnered significant attention. The geminal substituents at the C3 position provide a strategic vector for modulating physicochemical properties, such as solubility and lipophilicity, while also allowing for the exploration of novel chemical space.[4] The incorporation of this motif into marketed drugs, such as Baricitinib, underscores its therapeutic potential.[2]

This technical guide provides an in-depth exploration of the key synthetic methodologies for accessing 3,3-disubstituted azetidines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate route for a given synthetic challenge.

Strategic Approaches to the Synthesis of 3,3-Disubstituted Azetidines

The construction of the sterically hindered 3,3-disubstituted azetidine core has historically been a synthetic hurdle. However, recent advancements have led to a diverse and powerful arsenal of synthetic methods. The primary strategies can be broadly categorized into:

  • Intramolecular Cyclization Strategies

  • [2+2] Cycloaddition Reactions

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

  • Modular Synthesis via Azetidinylation Reagents

The following sections will provide a detailed examination of each of these approaches.

Intramolecular Cyclization: A Classic and Versatile Approach

Intramolecular cyclization is one of the most established and widely employed methods for the synthesis of the azetidine ring.[5] This strategy typically involves the formation of a C-N bond through the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule.

Causality Behind Experimental Choices

The success of an intramolecular cyclization is contingent on several factors. The choice of the leaving group is critical; highly effective leaving groups such as tosylates, mesylates, or halides are commonly used to facilitate the nucleophilic substitution.[6] Reaction concentration is another key parameter. Dilute conditions are often necessary to favor the desired intramolecular cyclization over competing intermolecular reactions, such as dimerization or polymerization.[5] The choice of base is also crucial, as it must be strong enough to deprotonate the amine nucleophile without promoting elimination side reactions.

Visualizing the General Workflow

cluster_0 Intramolecular Cyclization Workflow Start γ-Amino Alcohol/Halide Precursor Activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) Start->Activation Step 1 Cyclization Base-Mediated Intramolecular Cyclization Activation->Cyclization Step 2 Product 3,3-Disubstituted Azetidine Cyclization->Product Step 3

Caption: General workflow for intramolecular cyclization to form 3,3-disubstituted azetidines.

Experimental Protocol: Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[5]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and heat the reaction mixture.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.

[2+2] Cycloaddition: A Direct and Atom-Economical Approach

The [2+2] cycloaddition reaction is a powerful and direct method for constructing the azetidine ring.[7][8] This approach involves the reaction of an imine with an alkene to form the four-membered ring in a single step. The Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a prominent example of this strategy.[8][9]

Mechanistic Insights and Modern Advancements

The classical Aza Paternò-Büchi reaction often suffers from challenges such as competing side reactions of the excited imine.[7] However, recent advancements, particularly the use of visible-light photocatalysis, have significantly expanded the scope and utility of this method.[10][11] These modern protocols often utilize a photocatalyst to generate a triplet state sensitizer, which then transfers its energy to the imine, promoting the desired cycloaddition with an alkene.

Visualizing the Aza Paternò-Büchi Reaction

cluster_1 Visible-Light Mediated Aza Paternò-Büchi Reaction Imine Imine ExcitedImine Excited Imine (Triplet State) Imine->ExcitedImine Energy Transfer Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Photocatalyst Visible Light Photocatalyst Photocatalyst->ExcitedImine ExcitedImine->Cycloaddition Azetidine Azetidine Cycloaddition->Azetidine cluster_2 Strain-Release Functionalization of ABBs ABB 1-Azabicyclo[1.1.0]butane (ABB) RingOpening Strain-Driven Ring Opening ABB->RingOpening Reagent Nucleophile/ Electrophile Reagent->RingOpening Intermediate Reactive Intermediate RingOpening->Intermediate Functionalization Functionalization Intermediate->Functionalization Product 3,3-Disubstituted Azetidine Functionalization->Product

Sources

The Strategic Incorporation of Fluorinated Azetidines in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer superior pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif. Its strained, three-dimensional structure offers a unique conformational rigidity and provides novel exit vectors for molecular elaboration compared to more common rings like pyrrolidine or piperidine.[1] When this unique scaffold is combined with the transformative effects of fluorine—the most electronegative element—a powerful tool for medicinal chemists is created.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties.[2] Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functional groups to enhance cell permeability, and increase binding affinity to target proteins through unique electronic interactions.[3][4][5] This guide provides an in-depth exploration of the synthesis and application of fluorinated azetidines, offering both foundational insights and detailed protocols for their use in the synthesis of bioactive compounds.

The Dual Advantage: Why Fluorine and Azetidine?

The synergy between the azetidine core and fluorine substitution provides a compelling rationale for their combined use.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing a fluorine atom on the azetidine ring can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, a common challenge in drug development.[6]

  • Physicochemical Modulation: Fluorination significantly impacts the basicity (pKa) of the azetidine nitrogen. As the number of fluorine atoms or their proximity to the nitrogen increases, the pKa decreases.[7] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it can improve bioavailability by increasing the population of the more membrane-permeant neutral form of the molecule.[2]

  • Conformational Control & Binding: The rigid nature of the azetidine ring, combined with the stereoelectronic effects of the C-F bond, can lock the molecule into a specific conformation that is optimal for binding to a biological target. This can lead to significant gains in potency and selectivity.[3]

  • Bioisosterism: The fluorinated azetidine motif serves as an excellent bioisostere for other common chemical groups.[1][8] For instance, a 3,3-difluoroazetidine can act as a replacement for a carbonyl group, offering similar geometry but with altered electronics and improved metabolic stability. This strategy has been pivotal in overcoming liabilities in lead optimization programs.[1]

Synthetic Strategies for Key Fluorinated Azetidine Building Blocks

The utility of fluorinated azetidines is contingent on their synthetic accessibility. Several robust methods have been developed for key building blocks like 3-fluoroazetidine and 3,3-difluoroazetidine.

Synthesis of 3-Fluoroazetidines

A common approach involves the functionalization of N-protected allylic amines. The process typically involves a bromofluorination step across the double bond, followed by an intramolecular cyclization to form the azetidine ring. The protecting group (e.g., Boc or a substituted benzylidene group) is then removed or exchanged to provide the versatile building block.[9][10]

Synthesis of 3,3-Difluoroazetidines

The synthesis of 3,3-difluoroazetidines often starts from 3,3-difluoroazetidin-2-ones (β-lactams). These can be synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate. Subsequent reduction of the β-lactam carbonyl group yields the desired 3,3-difluoroazetidine.[11]

Application in Bioactive Compound Synthesis: A Workflow

The incorporation of a fluorinated azetidine into a larger molecule, such as a potential drug candidate, typically follows a convergent synthetic strategy. The azetidine is treated as a building block that is coupled to a core scaffold.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Final Steps A Synthesize Core Scaffold (e.g., Aryl Halide) C Set up Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Obtain Fluorinated Azetidine (e.g., 3-Fluoroazetidine HCl) B->C D Work-up & Purification (e.g., Chromatography) C->D E Characterization & Bio-assay D->E

General workflow for incorporating fluorinated azetidines.

The most common and powerful method for this coupling is the Palladium-catalyzed Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide (or triflate) and the azetidine nitrogen.[12]

Case Study: Fluorinated Azetidines in DPP-IV Inhibitors

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. Research has shown that incorporating fluorinated azetidine amides can lead to potent DPP-IV inhibitors.[13] In one study, cyclohexylglycine amides of fluorinated azetidines displayed unexpectedly strong activity, demonstrating the value of this scaffold in generating effective enzyme inhibitors.[13] The fluorinated azetidine moiety likely occupies a key pocket in the enzyme's active site, with the fluorine atoms contributing to favorable binding interactions and improved metabolic stability.

Detailed Application Protocol: Palladium-Catalyzed N-Arylation of 3-Fluoroazetidine

This protocol describes a representative Buchwald-Hartwig amination for coupling 3-fluoroazetidine with an aryl bromide. This method is widely applicable for synthesizing a library of compounds for structure-activity relationship (SAR) studies.[12]

Objective: To synthesize N-(4-cyanophenyl)-3-fluoroazetidine.

Materials and Reagents:

  • 3-Fluoroazetidine hydrochloride

  • 4-Bromobenzonitrile (Aryl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or sealed vial)

Equipment:

  • Magnetic stirrer with heating plate

  • Inert atmosphere glovebox or Schlenk line

  • Standard purification equipment (rotary evaporator, column chromatography setup)

  • Analytical equipment for characterization (NMR, LC-MS)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the tube.

  • Solvent and Amine Addition: Add anhydrous toluene to the tube to create a solution of approximately 0.1 M with respect to the aryl bromide. Finally, add 3-fluoroazetidine hydrochloride (1.2 eq). Note: The base will neutralize the HCl salt in situ.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-cyanophenyl)-3-fluoroazetidine.

  • Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum and the correct mass in HRMS are critical validation points.

G Start Combine Reactants: Aryl Bromide, Pd₂(dba)₃, Xantphos, NaOtBu AddSolvent Add Toluene & 3-Fluoroazetidine HCl Start->AddSolvent React Heat at 100 °C (4-12 h) AddSolvent->React Workup Cool, Dilute with EtOAc, Filter through Celite React->Workup Purify Column Chromatography Workup->Purify End Characterize Product (NMR, HRMS) Purify->End

Protocol workflow for Buchwald-Hartwig N-arylation.

Data Summary: Physicochemical Impact of Fluorination

The introduction of fluorine into an azetidine ring predictably alters its key physicochemical properties. The following table provides a conceptual comparison based on established principles.[7]

CompoundStructureApproximate pKaLogP (Calculated)Key Feature
N-Benzylazetidine(Structure)~9.5~1.8Baseline
N-Benzyl-3-fluoroazetidine(Structure)~7.0~1.9Reduced basicity
N-Benzyl-3,3-difluoroazetidine(Structure)~4.5~2.1Significantly reduced basicity

Note: Structures are illustrative. pKa and LogP values are estimates to demonstrate trends and will vary based on the specific N-substituent and measurement/calculation method.

Conclusion and Future Outlook

Fluorinated azetidines are more than just another set of building blocks; they are powerful tools for strategic molecular design in medicinal chemistry. Their ability to confer metabolic stability, modulate physicochemical properties, and act as unique three-dimensional bioisosteres ensures their continued and growing application.[1][8] As synthetic methods for creating more complex and diversely substituted fluorinated azetidines become available, their role in developing the next generation of therapeutics—from antiviral agents to kinase inhibitors—will undoubtedly expand.[14][15] Researchers and drug development professionals who master the application of these scaffolds will be well-positioned to tackle some of the most pressing challenges in modern medicine.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (2025, August 7). Synthesis of 3,3-Difluoroazetidines.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • Europe PMC. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids.
  • PubMed. (2006, September 1). Synthesis of 3-fluoroazetidines.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • ACS Publications. (n.d.). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine.

Sources

Application Note & Protocols: Strategic Boc-Deprotection of Functionalized Fluoroazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoroazetidines are increasingly vital structural motifs in medicinal chemistry, prized for their ability to confer unique conformational constraints, improve metabolic stability, and modulate physicochemical properties. The tert-butoxycarbonyl (Boc) group is a cornerstone for nitrogen protection during their synthesis. However, its removal (deprotection) is a critical step that demands careful consideration, particularly given the inherent strain of the azetidine ring and the electronic influence of the fluorine substituent. This guide provides a detailed examination of the mechanistic principles and field-tested protocols for the efficient Boc-deprotection of functionalized fluoroazetidines, enabling researchers to select and execute the optimal strategy while preserving molecular integrity.

Introduction: The Fluoroazetidine Scaffold and the Imperative of Strategic Deprotection

The azetidine ring, a four-membered heterocycle, offers a rigid scaffold that can effectively orient substituents into desired vectors for interaction with biological targets[1]. The incorporation of fluorine—the most electronegative element—can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability[2][3]. Consequently, functionalized fluoroazetidines are highly sought-after building blocks in drug discovery[4][5].

The synthetic journey to these complex molecules almost invariably involves the use of protecting groups, with the N-Boc group being one of the most common due to its stability under a wide range of conditions[6][7]. However, the inherent ring strain of azetidines makes them susceptible to ring-opening under harsh conditions, especially strong acids, which are the very reagents used for Boc-deprotection[1][8][9]. Therefore, the deprotection step is not a trivial matter; it is a strategic decision that balances the need for complete cleavage of the Boc group against the risk of degrading the valuable fluoroazetidine core.

Mechanistic Rationale: Acid-Mediated Boc Deprotection

The universally accepted mechanism for Boc-deprotection under acidic conditions, such as with Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), is a three-step process[7][10]. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the bond between the tert-butyl group and the oxygen, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. Under the acidic reaction conditions, this amine is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt)[6][10].

The generation of the highly reactive tert-butyl cation is a critical point. This electrophile can potentially alkylate other nucleophilic sites in the substrate, leading to unwanted side products[11].

Diagram 1: Mechanism of Acid-Catalyzed Boc-Deprotection.

Selecting the Optimal Deprotection Strategy

The choice between the two most common reagents, TFA and HCl, is dictated by substrate sensitivity, desired product salt form, and downstream application requirements[12]. The stability of the azetidine ring itself is paramount; N-substitution with electron-withdrawing groups can decrease the nitrogen's basicity, making it less prone to the protonation that can initiate ring-opening[1][8].

Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA / DCM 20-50% TFA in CH₂Cl₂ (DCM), 0°C to RT, 30 min - 4 h[12][13]High solubility for many substrates; volatile, easy to remove in vacuo.TFA salts can be oily and difficult to handle/crystallize[12]; TFA is corrosive and requires careful handling.
HCl / Dioxane 4M HCl in 1,4-Dioxane, 0°C to RT, 30 min - 2 h[11]Often produces crystalline hydrochloride salts, aiding purification[12]; can be milder for some acid-sensitive groups.Dioxane is a suspected carcinogen and has a high freezing point[14]; HCl solutions can be less stable over time.
HCl / Alcohols HCl (generated in situ or from a stock solution) in MeOH or EtOH.Can be a good alternative if dioxane is not desired; useful for polar substrates.Potential for esterification if carboxylic acids are present; may be slower than other methods.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and robust method for Boc-deprotection, suitable for a wide range of fluoroazetidine derivatives.

Materials:

  • N-Boc-functionalized fluoroazetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc-fluoroazetidine (1.0 equiv) in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 equiv, typically a 1:1 to 1:4 v/v mixture of TFA:DCM) to the stirred solution[13][15]. A common starting point is a 25% v/v solution of TFA in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. Co-evaporation with toluene or more DCM can help remove residual TFA[11][13].

  • Work-up (for Free Amine): a. Dissolve the crude residue (which is the TFA salt) in an organic solvent like ethyl acetate or DCM. b. Carefully transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will occur, so vent the funnel frequently[10]. c. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected fluoroazetidine as a free amine.

  • Isolation (for TFA Salt): If the TFA salt is the desired product, after step 5, the crude residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane Deprotection

This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt that can be easily isolated and purified.

Materials:

  • N-Boc-functionalized fluoroazetidine

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stir bar, filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc-fluoroazetidine (1.0 equiv) in a minimal amount of a suitable solvent like DCM or methanol if it is not readily soluble in the HCl/dioxane solution.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 equiv) to the substrate, typically at 0 °C[11].

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC or LC-MS. In many cases, the hydrochloride salt will precipitate directly from the reaction mixture.

  • Isolation: a. Upon completion, dilute the reaction mixture with anhydrous diethyl ether to enhance precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with additional cold diethyl ether to remove any soluble impurities. d. Dry the solid product under high vacuum to yield the pure fluoroazetidine hydrochloride salt.

  • Conversion to Free Amine (Optional): The isolated HCl salt can be converted to the free amine using the same basic aqueous work-up described in Protocol 1, Step 6.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for a solution-phase Boc-deprotection experiment.

Workflow start Start setup Reaction Setup (Dissolve Substrate, Cool to 0°C) start->setup reaction Acid Addition & Reaction (TFA or HCl) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reaction No workup Work-up / Isolation is_complete->workup Yes salt_iso Salt Isolation (Precipitation & Filtration) workup->salt_iso Salt Form amine_iso Free Amine Isolation (Basic Wash & Extraction) workup->amine_iso Free Base analysis Product Analysis (NMR, MS, Purity) salt_iso->analysis amine_iso->analysis end End analysis->end

Diagram 2: General Workflow for Boc-Deprotection.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid concentration or reaction time; sterically hindered Boc group.Increase the concentration of the acid (e.g., from 25% to 50% TFA), extend the reaction time, or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C), while carefully monitoring for degradation[13].
Ring-Opening/Degradation The fluoroazetidine core is too sensitive to the acidic conditions. This is more likely if the N-substituent is electron-donating, increasing the ring nitrogen's basicity[1][8].Use milder conditions: lower the reaction temperature, use a lower concentration of acid, or switch to a different acid system (e.g., HCl in dioxane may be milder than TFA for some substrates)[12].
Formation of Side Products The intermediate tert-butyl cation alkylates a nucleophilic functional group on the substrate (e.g., indole, thioether)[11].While less common for simple fluoroazetidines, if other sensitive groups are present, add a scavenger like triisopropylsilane (TIS) or thioanisole (1-5% v/v) to the reaction mixture to trap the tert-butyl cation.
Product is an Oil/Difficult to Isolate The resulting salt (especially TFA salts) may not be crystalline[12].If isolating the salt, try precipitation from different solvent systems. If isolating the free amine, ensure the basic wash is thorough. If the free amine is highly water-soluble, consider back-extraction of the aqueous layers or using a solid-phase extraction (SPE) cartridge.
Poor Recovery After Basic Work-up The deprotected fluoroazetidine free amine is partially or fully soluble in the aqueous phase.Minimize the volume of the aqueous wash. Perform multiple extractions (3-5x) with the organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the amine's solubility (salting-out effect).

Conclusion

The successful Boc-deprotection of functionalized fluoroazetidines is a critical enabling step in modern synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, coupled with a strategic choice of reagents and conditions, is essential for achieving high yields while preserving the integrity of the strained heterocyclic core. The protocols and troubleshooting guidance provided herein offer a robust framework for researchers to confidently navigate this transformation, accelerating the discovery and development of novel fluoroazetidine-based molecules.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Chekler, E. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemist. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • TFA Deprotection. (n.d.). Scribd. Retrieved from [Link]

  • General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry. Retrieved from [Link]

  • Bull, J. A., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • Stability of different azetidine esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Boumzebra, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. (2025). ResearchGate. Retrieved from [Link]

  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Retrieved from [Link]

  • Specific solvent issues with BOC deprotection. (2025). ACS Green Chemistry Institute. Retrieved from [Link]

  • Boc Deprotection - TFA Examples. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • D'Souza, A. A., & D'Souza, M. J. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • Vitucci, G., et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (n.d.). ResearchGate. Retrieved from [Link]

  • Brégent, L., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Retrieved from [Link]

  • Various Authors. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with the 3-Fluoroazetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of strained, fluorinated heterocyclic scaffolds into complex, biologically active molecules is a paramount strategy in modern drug discovery. The 3-fluoroazetidine moiety, in particular, offers a unique combination of desirable physicochemical properties, including enhanced metabolic stability, improved pKa modulation, and the ability to serve as a bioisostere for commonly found functional groups.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the late-stage functionalization (LSF) of complex molecules with the 3-fluoroazetidine ring. We will delve into the core principles of relevant synthetic methodologies, offer detailed, field-proven protocols, and present a forward-looking perspective on the expanding role of this valuable structural motif.

The Strategic Advantage of the 3-Fluoroazetidine Moiety in Medicinal Chemistry

The judicious introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[1][4] When combined with the conformational rigidity and unique vectoral projection of the azetidine ring, the 3-fluoroazetidine moiety emerges as a powerful tool for medicinal chemists.

Key Physicochemical and Pharmacokinetic Benefits:

  • Metabolic Stability: The strong carbon-fluorine bond at the 3-position can block potential sites of metabolism, leading to an improved pharmacokinetic profile.[4]

  • pKa Modulation: The high electronegativity of the fluorine atom can lower the pKa of the azetidine nitrogen, influencing the molecule's ionization state at physiological pH and potentially improving cell permeability and oral bioavailability.[1]

  • Bioisosterism: The 3-fluoroazetidine ring can act as a bioisostere for other functional groups, such as pyrrolidine or piperidine, offering a novel way to explore structure-activity relationships (SAR) and escape patent space.[5]

  • Conformational Constraint: The inherent strain of the four-membered ring imparts a degree of rigidity to the molecule, which can lead to higher binding affinity and selectivity for its biological target.[6]

The confluence of these properties makes the late-stage introduction of the 3-fluoroazetidine group an attractive strategy for lead optimization in drug discovery programs.[7][8][9]

Methodologies for Late-Stage Azetidination

While the direct late-stage installation of a 3-fluoroazetidine moiety presents unique challenges, several powerful synthetic methodologies can be adapted for this purpose. The choice of strategy will largely depend on the substrate's functional group tolerance and the desired point of attachment.

Photoredox-Catalyzed C(sp³)–H Functionalization

Visible-light photoredox catalysis has emerged as a transformative tool for late-stage functionalization, enabling the activation of otherwise inert C–H bonds under mild conditions.[10][11] This approach is particularly well-suited for the introduction of azetidine rings into complex molecules.

Conceptual Workflow:

A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with a suitable precursor to generate a reactive radical species. This radical can then be trapped by an azetidine-containing reagent, or a C–H bond on the substrate can be activated to react with an electrophilic azetidinyl source.

photoredox_workflow cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation & Azetidination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation Substrate Complex Molecule (R-H) PC_star->Substrate Energy Transfer or SET PC_red PC•⁻ PC_ox PC•⁺ light Visible Light (hν) light->PC Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical Product Functionalized Molecule (R-3-fluoroazetidine) Substrate_radical->Product Azetidine_reagent Electrophilic 3-Fluoroazetidine Reagent Azetidine_reagent->Product SET SET HAT HAT Coupling Radical Coupling

Caption: Generalized workflow for photoredox-catalyzed late-stage C-H azetidination.

Electrophilic Azetidinylation

Recent advances have led to the development of electrophilic azetidinylation reagents that can directly react with a wide range of nucleophiles present in complex molecules.[5][12] This approach is advantageous due to its broad substrate scope and operational simplicity.

Mechanism Overview:

An electrophilic azetidinylating reagent, such as an azetidinyl trichloroacetimidate, is activated by a Lewis or Brønsted acid to generate a carbocationic intermediate. This reactive species is then intercepted by a nucleophile (e.g., an alcohol, amine, thiol, or electron-rich heterocycle) on the substrate to forge the new C-N, C-O, or C-S bond.

Nucleophile Functional Group in Substrate Resulting Linkage
OxygenAlcohol, Phenol, Carboxylic AcidEther, Ester
NitrogenAmine, Amide, HeterocycleAmine, Amide
SulfurThiolThioether
CarbonEnolate, Indole, OrganometallicC-C bond

Table 1: Scope of Nucleophiles for Electrophilic Azetidinylation.

Detailed Experimental Protocol: Late-Stage C-H Azetidination via Photoredox Catalysis

This protocol provides a representative procedure for the late-stage functionalization of a complex, drug-like molecule with a 3-fluoroazetidine moiety using photoredox catalysis. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials and Reagents:

Reagent Supplier Grade Purpose
Complex Molecule (Substrate)N/A>95%Starting Material
N-Boc-3-fluoroazetidineCommercially Available>98%Azetidine Source
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Commercially Available>98%Photocatalyst
QuinuclidineCommercially Available>99%Base
Anhydrous Acetonitrile (MeCN)Commercially AvailableDriSolv®Solvent
Inert Gas (Argon or Nitrogen)N/AHigh PurityAtmosphere

Table 2: Reagents and Materials for Photoredox Azetidination.

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Photoreactor equipped with a blue LED light source (450 nm) and cooling fan

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (oven-dried)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the complex molecule (0.1 mmol, 1.0 equiv.), N-Boc-3-fluoroazetidine (0.3 mmol, 3.0 equiv.), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 2 mol%), and quinuclidine (0.12 mmol, 1.2 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (2.0 mL) to the reaction vial.

  • Degassing: Seal the vial and sparge the reaction mixture with argon or nitrogen for 15 minutes.

  • Photoreaction: Place the reaction vial in the photoreactor, approximately 5 cm from the blue LED light source. Begin stirring and irradiate the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS analysis of aliquots taken at regular intervals.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc-3-fluoroazetidinyl-functionalized product.

  • Deprotection (if required): The N-Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exercise caution when working with photoredox catalysts, as they can be light-sensitive.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Future Perspectives and Conclusion

The late-stage functionalization of complex molecules with the 3-fluoroazetidine moiety is a rapidly evolving field with immense potential to accelerate drug discovery.[8] Future advancements will likely focus on the development of novel, highly reactive, and selective reagents for 3-fluoroazetidination, as well as the expansion of the reaction scope to include a broader range of C-H bonds and functional groups. The continued exploration of innovative catalytic systems, including enzymatic and electrochemical approaches, will undoubtedly open new avenues for the efficient and sustainable synthesis of these valuable compounds.

This application note provides a foundational understanding of the principles and practices of late-stage 3-fluoroazetidination. By leveraging the methodologies and protocols described herein, researchers can effectively incorporate this privileged scaffold into their drug discovery programs, ultimately contributing to the development of next-generation therapeutics.

References

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers.

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications.

  • Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery.

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Semantic Scholar.

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate.

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Fall 2025.

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate.

  • 3-Fluoroazetidine-3-carboxylic Acid. Benchchem.

  • Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Technical Support Center: Azetidine Ring Formation. Benchchem.

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health.

  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society.

  • 3-FLUOROAZETIDINE HYDROCHLORIDE. ChemicalBook.

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. University of Michigan.

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. ResearchGate.

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.

  • Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed.

  • Exploiting Strained Rings in Chelation Guided C−H Functionalization: Integration of C−H Activation with Ring Cleavage. ResearchGate.

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

  • Functionalization of strained rings via nucleophilic catalysis. ChemRxiv.

  • Optimizing reaction conditions for azetidine ring formation. Benchchem.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.

  • Late‐Stage Functionalization of Histidine in Unprotected Peptides. ResearchGate.

  • Predictive Minisci late stage functionalization with transfer learning. PubMed Central.

  • Synthesis of 3-Fluoroazetidines. ResearchGate.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • Nucleophilic Substitution Reactions. University of Calgary.

  • 3-Fluoroazetidine Hydrochloride. Tokyo Chemical Industry.

  • 3-Fluoroazetidine hydrochloride. Sigma-Aldrich.

  • Nucleophilic Substitution. Pearson.

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

Sources

Application Note: Strategic Incorporation of 3-Fluoro-3-(bromomethyl)azetidine Scaffolds into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring as a Bioisostere in Modern Peptide Therapeutics

The strategic modification of peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as target affinity, metabolic stability, and cell permeability. Among the various chemical motifs employed for this purpose, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable bioisosteric replacement for more common structures like pyrrolidine or even phenyl rings. Its incorporation into a peptide backbone can induce specific conformational constraints, often promoting turn structures that are crucial for biological activity and can facilitate challenging macrocyclizations.

The introduction of fluorine into the azetidine scaffold further amplifies its utility. Fluorine's unique properties, including its small size, high electronegativity, and the ability to form strong C-F bonds, can profoundly influence a peptide's physicochemical characteristics. These effects include modulating pKa, enhancing metabolic stability by blocking sites of enzymatic degradation, and improving binding affinity through favorable electrostatic interactions. This application note provides a detailed guide for the post-synthetic modification of peptides through the incorporation of a fluorinated azetidine moiety using tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. We will delve into the underlying chemical principles, provide a comprehensive experimental protocol, and discuss the anticipated impact on peptide structure and function.

Principle of the Method: Electrophilic Alkylation of Nucleophilic Side Chains

The core of the methodology lies in the electrophilic nature of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing inductive effects of both the bromine and fluorine atoms. This makes the reagent an effective alkylating agent for various nucleophilic amino acid side chains within a peptide sequence.

The primary targets for such alkylation are the side chains of Cysteine and Lysine residues:

  • S-alkylation of Cysteine: The thiol group of a Cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form. The reaction is typically performed under slightly basic conditions (pH 7.5-8.5) to ensure a sufficient concentration of the reactive thiolate anion, leading to the formation of a stable thioether bond. This is often the most selective and efficient modification pathway.

  • N-alkylation of Lysine: The ε-amino group of a Lysine side chain can also serve as a nucleophile. However, to achieve selective alkylation, the reaction conditions must be carefully controlled. A pH above the pKa of the ε-amino group (~10.5) is required to ensure it is in its unprotonated, nucleophilic state. This can present challenges for peptide stability and may lead to side reactions if other nucleophiles are present.

The choice of reaction conditions, particularly the pH, is therefore critical in directing the selectivity of the alkylation towards the desired amino acid residue.

Visualizing the Alkylation Chemistry

The following diagram illustrates the reaction between a Cysteine residue in a peptide and tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Peptide Peptide-SH (Cysteine Residue) Modified_Peptide Peptide-S-CH2-(3-fluoroazetidine)-Boc Peptide->Modified_Peptide Nucleophilic Attack Reagent tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Reagent->Modified_Peptide Conditions Aqueous Buffer (pH 7.5-8.5) Room Temperature Byproduct HBr

Caption: Reaction scheme for S-alkylation of a Cysteine-containing peptide.

Experimental Protocol: Post-Synthetic Modification in Solution

This protocol provides a general procedure for the S-alkylation of a Cysteine-containing peptide in solution following its synthesis and cleavage from the solid-phase resin.

Materials and Reagents
  • Lyophilized, purified peptide containing at least one Cysteine residue.

  • tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

  • Degassed Buffer: 100 mM Sodium Phosphate, pH 8.0

  • Dimethylformamide (DMF), sequencing grade

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Reverse-Phase HPLC system for purification and analysis

  • Mass Spectrometer (e.g., ESI-MS)

Procedure
  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the degassed phosphate buffer to a final concentration of 1-2 mg/mL.

    • If solubility is an issue, a minimal amount of DMF (e.g., 5-10% of the total volume) can be added to the buffer before adding the peptide.

  • Reagent Preparation:

    • Prepare a 10-fold molar excess stock solution of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate in DMF. For example, for every 1 µmol of peptide, you will need 10 µmol of the alkylating reagent.

  • Alkylation Reaction:

    • To the gently stirring peptide solution, add the stock solution of the alkylating reagent dropwise.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at different time points (e.g., 30, 60, 120, and 240 minutes). Quench the aliquot with an equal volume of 1% TFA in water and analyze by LC-MS to check for the formation of the desired product mass.

  • Reaction Quenching and Purification:

    • Once the reaction is deemed complete by LC-MS analysis, quench the entire reaction mixture by adding TFA to lower the pH to ~2-3. This protonates any remaining thiolates and stops the reaction.

    • Filter the quenched reaction mixture through a 0.45 µm syringe filter to remove any precipitated material.

    • Purify the modified peptide using preparative reverse-phase HPLC. A standard gradient of water/acetonitrile with 0.1% TFA is typically effective.

    • Collect fractions corresponding to the desired product peak.

  • Characterization and Lyophilization:

    • Confirm the identity of the purified product by high-resolution mass spectrometry to verify the correct mass of the modified peptide.

    • Pool the pure fractions, freeze, and lyophilize to obtain the final product as a fluffy white powder.

Protocol Parameters Summary
ParameterRecommended ValueRationale
Peptide Concentration 1-2 mg/mLBalances reaction rate and solubility.
Reagent Molar Excess 5-10 foldDrives the reaction to completion.
Solvent System Aqueous Phosphate Buffer (+/- DMF)Maintains pH and solubilizes reactants.
pH 7.5 - 8.5Promotes deprotonation of Cysteine thiol for S-alkylation.
Temperature Room TemperatureSufficient for the reaction without promoting degradation.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by LC-MS.

Workflow for Peptide Modification and Characterization

The following diagram outlines the complete workflow, from the initial peptide to the final, characterized product.

G A Synthesized Peptide (Cys-containing) B Dissolve in Buffer (pH 8.0) A->B C Add Alkylating Reagent (Fluoroazetidine-Br) B->C D Incubate (2-4h, RT) & Monitor by LC-MS C->D E Quench Reaction (Add TFA) D->E F Purify by Preparative RP-HPLC E->F G Analyze Fractions by LC-MS F->G H Pool Pure Fractions & Lyophilize G->H I Final Characterization (HRMS, CD Spectroscopy) H->I

Scale-up synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. Fluorinated azetidines are increasingly sought after in drug discovery for their ability to impart unique and favorable physicochemical properties to lead compounds, such as enhanced metabolic stability and binding affinity.[1] This protocol details a robust and scalable synthetic route starting from the corresponding hydroxymethyl precursor, focusing on process safety, efficiency, and high-fidelity characterization of the final product. The methodologies described herein are intended for researchers, chemists, and drug development professionals engaged in process chemistry and large-scale synthesis.

Introduction and Strategic Overview

The azetidine scaffold is a valuable motif in pharmaceutical design, offering a three-dimensional exit vector from a core structure that can improve a compound's pharmacological profile.[2][3] The introduction of a fluorine atom at the 3-position further modulates the molecule's basicity and lipophilicity, making 3-fluoroazetidine derivatives highly attractive intermediates.[4] The target molecule, tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, serves as a versatile electrophilic handle, enabling the facile introduction of the 3-fluoroazetidin-3-ylmethyl moiety into a wide range of nucleophilic substrates.

The primary synthetic challenge in preparing this compound on a large scale lies in the selective and safe conversion of a primary alcohol to an alkyl bromide without compromising the integrity of the strained azetidine ring or the tert-butoxycarbonyl (Boc) protecting group. This guide outlines a proven strategy centered on the use of phosphorus tribromide (PBr₃), a cost-effective and highly efficient reagent for this transformation. The causality behind key experimental choices, such as temperature control and quenching procedures, is explained to ensure a safe, reproducible, and high-yielding process.

Synthetic Pathway and Mechanism

The synthesis proceeds via a single, efficient transformation: the bromination of the precursor, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.

Reaction Scheme:

Caption: Overall synthetic pathway for the target compound.

The reaction mechanism involves the initial activation of the primary alcohol by phosphorus tribromide to form a good leaving group, a dibromophosphite ester intermediate. Pyridine is included as a mild base to neutralize the hydrobromic acid (HBr) byproduct that is generated, preventing potential acid-catalyzed degradation of the Boc-protecting group or the azetidine ring. The bromide ion then displaces the leaving group via an Sₙ2 reaction to yield the desired product.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/Material Grade CAS No. Supplier
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate[5]≥97%1126650-66-5Commercial Source
Phosphorus tribromide (PBr₃)≥99%7789-60-8Commercial Source
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%75-09-2Commercial Source
Pyridine, anhydrousAnhydrous, ≥99.8%110-86-1Commercial Source
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeN/APrepared in-house
Brine (Saturated NaCl Solution)Reagent GradeN/APrepared in-house
Magnesium Sulfate (MgSO₄), anhydrousReagent Grade7487-88-9Commercial Source

Equipment:

  • 5 L, 3-neck, round-bottom flask (or glass-lined reactor) equipped with an overhead mechanical stirrer, a temperature probe, a 500 mL constant pressure addition funnel, and a nitrogen inlet/outlet.

  • The nitrogen outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize HBr and PBr₃ vapors.

  • Large cooling bath (ice/water).

  • Rotary evaporator with a vacuum pump.

  • Standard laboratory glassware for workup and purification.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Setup & Inert Reactor B Charge Starting Material, Solvent, and Pyridine A->B C Cool to 0 °C B->C D Slowly Add PBr₃ Solution C->D E Warm to RT & Stir D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Phase Separation G->H I Wash with NaHCO₃ & Brine H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is dry. Purge the system with dry nitrogen for 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: To the reactor, add tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (100 g, 0.487 mol) and anhydrous dichloromethane (2 L). Stir the mixture until all solids are dissolved. Add anhydrous pyridine (42.4 mL, 0.526 mol, 1.08 eq.) to the solution.

  • Cooling: Cool the reactor contents to 0-5 °C using an ice/water bath.

  • Addition of Brominating Agent: In a separate dry flask, prepare a solution of phosphorus tribromide (17.0 mL, 0.180 mol, 0.37 eq.) in anhydrous dichloromethane (200 mL). Transfer this solution to the addition funnel. Add the PBr₃ solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is critical to manage the reaction exotherm and prevent runaway reactions.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0-5 °C. Slowly and cautiously quench the reaction by adding 500 mL of cold deionized water. Safety Note: The quenching of residual PBr₃ is exothermic and will release HBr gas. Ensure the scrubber is functioning effectively.

  • Workup: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and finally with brine (1 x 250 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of high purity (>95%). If further purification is required, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data and Characterization

Reaction Parameters Summary
Parameter Value Notes
Starting Material 100 g (0.487 mol)tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Phosphorus Tribromide (PBr₃) 48.7 g (17.0 mL, 0.180 mol)0.37 equivalents
Pyridine 41.6 g (42.4 mL, 0.526 mol)1.08 equivalents
Solvent (DCM) 2.2 LAnhydrous
Reaction Temperature 0 °C to Room TemperatureAddition at 0 °C, then warm to RT
Reaction Time 3-5 hoursMonitor by TLC/LC-MS
Typical Yield 115-125 g (88-96%)After purification
Appearance Colorless to pale yellow oilFinal product
Analytical Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.35-4.15 (m, 4H), 3.70 (d, J = 20.8 Hz, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.8, 95.5 (d, J = 235 Hz), 80.5, 61.2 (d, J = 23 Hz), 35.1 (d, J = 9 Hz), 28.4.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -165.2 (p, J = 22 Hz).

  • MS (ESI): Calculated for C₉H₁₇BrFNO₂ [M+H]⁺: 268.04; Found: 268.1.

Safety and Hazard Management

The scale-up of this process requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Phosphorus Tribromide (PBr₃): Highly corrosive, toxic, and reacts violently with water. It causes severe skin burns and eye damage.[6] All manipulations must be conducted in a well-ventilated chemical fume hood or an enclosed reactor system.[7]

  • Bromine and HBr: The reaction and quench steps can release bromine and HBr vapors, which are highly toxic and corrosive.[8] An efficient scrubbing system containing a caustic solution (e.g., 2 M NaOH) is mandatory to neutralize these off-gases.[9]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., fluorinated rubber or butyl rubber).[7][8][10] For large-scale operations, respiratory protection may be necessary.[7][9]

  • Spill and Emergency Response: In case of a spill, the area should be evacuated. Spills of PBr₃ should be neutralized with a dry material like sand or sodium carbonate before being cautiously treated with a quenching agent. A spill kit containing neutralizing agents and appropriate PPE must be readily available.[8]

Conclusion

The protocol described in this application note presents a reliable, efficient, and scalable method for the synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. By implementing the detailed steps and adhering to the stringent safety precautions, researchers and process chemists can confidently produce this valuable building block in high yield and purity, facilitating its application in diverse drug discovery programs.

References

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Chinese Chemical Letters. (2017). Synthesis of Azetidines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. The azetidine ring, particularly when functionalized, is a valuable scaffold in modern drug discovery.[1][2] However, its inherent ring strain and the presence of multiple functional groups can present unique synthetic challenges.[2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your target compound.

Overview of the Synthetic Transformation

The primary reaction involves the conversion of a primary alcohol to an alkyl bromide. The starting material, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, is transformed into the desired product via a nucleophilic substitution reaction.

G SM tert-Butyl 3-fluoro-3- (hydroxymethyl)azetidine-1-carboxylate P tert-Butyl 3-(bromomethyl)-3- fluoroazetidine-1-carboxylate SM->P [Reaction] R Brominating Agent R->SM

Caption: General synthetic scheme.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield. What are the most common causes?

Low yields in this synthesis typically stem from three main areas: incomplete conversion of the starting material, formation of side products, or loss of product during workup and purification. The strained azetidine ring and the acid-sensitive Boc-protecting group are particularly susceptible to non-ideal reaction conditions.

Q2: Which brominating agent is best for this specific substrate?

The choice of brominating agent is the most critical factor for success. The ideal reagent should be mild enough to avoid cleaving the Boc-protecting group or opening the azetidine ring, yet reactive enough to ensure full conversion of the primary alcohol. Below is a comparison of common methods.

Reagent SystemCommon NameMechanismProsCons
CBr₄ / PPh₃ Appel ReactionSₙ2Very mild conditions, high functional group tolerance, generally good yields.[3]Generates stoichiometric amounts of triphenylphosphine oxide (Ph₃PO), which can be difficult to separate during purification.
PBr₃ Phosphorus TribromideSₙ2Potent and effective for primary alcohols.[3]Can be too harsh. The reaction can generate HBr as a byproduct, leading to Boc-deprotection or azetidine ring-opening. Requires careful temperature control.
SOBr₂ Thionyl BromideSₙ2Highly reactive.[3]Often too reactive for sensitive substrates. Can form unreactive salts with amine bases.[3]
NaBr / H₂SO₄ In-situ HBr generationSₙ2Inexpensive reagents.Strongly acidic conditions are incompatible with the Boc-protecting group and the strained azetidine ring. Not recommended. [4]

Recommendation: The Appel reaction (CBr₄ / PPh₃) is the most highly recommended method for this transformation due to its exceptionally mild and neutral conditions, which preserve the integrity of the sensitive substrate.

Q3: I see multiple spots on my TLC analysis post-reaction. What are the likely side products?

Side product formation is a key challenge. Besides unreacted starting material, you may be observing products resulting from the degradation of the azetidine core or the protecting group.

G cluster_main Desired Pathway (Appel Reaction) cluster_side Side Reactions (e.g., with PBr₃) SM Starting Alcohol P Desired Bromide SM->P CBr₄, PPh₃ (Mild, Sₙ2) SM2 Starting Alcohol SP1 Boc-Deprotected Product SM2->SP1 HBr byproduct (Harsh, Acidic) SP2 Ring-Opened Product SM2->SP2 HBr byproduct (Harsh, Acidic)

Caption: Desired reaction vs. potential side reactions.

  • Boc-Deprotection: If acidic conditions are generated (e.g., using PBr₃), the tert-butoxycarbonyl (Boc) group can be cleaved, yielding the free amine. This species is highly polar and will likely remain at the baseline of your TLC plate.

  • Azetidine Ring-Opening: The high ring strain of the azetidine makes it susceptible to nucleophilic attack under acidic conditions, leading to ring-opened byproducts.

  • Over-reaction with Phosphorus Reagents: In some cases, phosphorus-based reagents can form stable phosphate or phosphonate esters if the reaction is not driven to completion.

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

G Start Problem: Low or No Yield CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Remains Observation: Mainly Starting Material (SM) Remains CheckTLC->SM_Remains Multi_Spots Observation: Multiple New Spots, Streaking, or Baseline Spot CheckTLC->Multi_Spots Product_Spot Observation: Clean Conversion to New, Less Polar Spot CheckTLC->Product_Spot Cause_Inactive Cause: - Reagents degraded (esp. PPh₃) - Insufficient reaction time/temp - Poor solvent choice (must be anhydrous) SM_Remains->Cause_Inactive Cause_Decomp Cause: - Reaction conditions too harsh (acidic) - Temperature too high - Presence of water Multi_Spots->Cause_Decomp Cause_Purification Cause: - Product lost during workup - Incorrect chromatography conditions Product_Spot->Cause_Purification Sol_Inactive Solution: - Use fresh/purified reagents - Ensure anhydrous conditions - Increase reaction time or gently warm (to ~40°C) Cause_Inactive->Sol_Inactive Sol_Decomp Solution: - Switch to milder conditions (Appel) - Maintain strict temperature control (0°C to RT) - Use anhydrous solvents Cause_Decomp->Sol_Decomp Sol_Purification Solution: - Use gentle aqueous wash (e.g., sat. NaHCO₃) - Optimize TLC to find best eluent for column - Consider alternative purification (crystallization) Cause_Purification->Sol_Purification

Sources

Technical Support Center: Purification of Crude tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical building block.

Introduction

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a key intermediate in medicinal chemistry, often utilized in the synthesis of PROTACs and other complex molecules.[1][2] Its purity is paramount for the success of subsequent synthetic steps. This guide provides practical, field-proven insights into overcoming common purification challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

Issue 1: Low Purity After Flash Column Chromatography

Scenario: You've performed flash column chromatography on your crude product, but TLC or ¹H NMR analysis of the combined fractions shows significant impurities.

Potential Causes & Solutions:

  • Compound Decomposition on Silica Gel: Azetidines, particularly those with reactive functional groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3]

    • Solution: Before committing to a large-scale column, assess the stability of your compound on a 2D TLC plate.[4] If degradation is observed (streaking or new spots), consider using deactivated silica gel. This can be prepared by treating the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[4] Alternatively, other stationary phases such as alumina (neutral or basic) could be explored.

  • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between your product and impurities.

    • Solution: Conduct a thorough solvent screen using TLC. Test various solvent systems with differing polarities. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. A shallow gradient elution can significantly improve separation.[4]

  • Co-elution of Impurities: Starting materials or byproducts from the synthesis may have a similar polarity to the desired product.

    • Solution: If optimizing the solvent system fails to resolve the co-eluting species, a different purification technique such as recrystallization or preparative HPLC may be necessary.

Issue 2: Product Appears as an Oil and Fails to Crystallize

Scenario: After removing the solvent post-chromatography, the product remains a viscous oil, and attempts at recrystallization are unsuccessful.

Potential Causes & Solutions:

  • Amorphous Nature of the Compound: The inherent properties of the molecule may favor an amorphous state over a crystalline lattice.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution 1: Re-purification: The inability to crystallize often points to residual impurities. Re-subjecting the material to column chromatography with a different, optimized solvent system is a primary step.[3]

    • Solution 2: Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is crucial. In small vials, test the solubility of your oily product in a range of solvents (e.g., hexanes, diethyl ether, dichloromethane, ethyl acetate, isopropanol) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[3]

    • Solution 3: Inducing Crystallization: If a suitable solvent is found but crystallization is slow, it can be induced by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.

Issue 3: Low Yield After Purification

Scenario: The final isolated mass of the purified product is significantly lower than theoretically expected.

Potential Causes & Solutions:

  • Product Loss During Extraction: Inefficient extraction during the workup can lead to significant loss of product.

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.

  • Irreversible Adsorption to Stationary Phase: The compound may be strongly adsorbing to the silica gel.

    • Solution: The use of deactivated silica gel, as mentioned previously, can mitigate this.[4] Additionally, flushing the column with a more polar solvent system after the product has eluted can help recover any strongly bound material.

  • Volatility of the Compound: While the Boc-protected compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially with prolonged heating.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., 30-40°C).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in a crude sample of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate[5][6], over-brominated byproducts, and hydrolysis products where the bromomethyl group is converted to a hydroxymethyl group.

Q2: What is a recommended starting solvent system for flash column chromatography?

A2: A good starting point for column chromatography is a gradient of ethyl acetate in hexanes (or heptane). Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity. The optimal gradient should be determined by TLC analysis of the crude mixture.

Q3: How should I store the purified tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate?

A3: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[7] For long-term storage, refrigeration (2-8°C) is recommended.[8]

Q4: My purified compound is discolored (yellow or brown). What is the cause and how can I fix it?

A4: Discoloration can be due to residual bromine or other colored impurities from the synthesis. Washing the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate prior to chromatography can help remove residual bromine.[4]

Part 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • Preparation of the Slurry: In a beaker, add dry silica gel to a non-polar solvent (e.g., hexanes) to create a pourable slurry.

  • Packing the Column: Secure the column vertically. Add a small amount of the non-polar solvent, then pour in the silica gel slurry. Gently tap the column to ensure even packing and remove air bubbles. Allow the solvent to drain to just above the silica bed. Add a thin layer of sand on top to prevent disturbance.[4]

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent system (e.g., 5% ethyl acetate in hexanes), gradually increasing the polarity based on TLC analysis of the crude material.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Data Summary Table
Purification MethodTypical Purity AchievedCommon Solvent SystemKey Considerations
Flash Chromatography >95%Ethyl Acetate/Hexanes GradientPotential for degradation on silica; requires optimization.
Recrystallization >98%Solvent dependent (e.g., Hexanes/Et₂O)Requires a crystalline solid; can be difficult for oils.
Preparative HPLC >99%Acetonitrile/Water or MeOH/WaterHigh cost; suitable for small quantities or high purity needs.

Part 4: Visualization

Workflow for Purification Method Selection

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid recrystallization_attempt Attempt Recrystallization is_solid->recrystallization_attempt Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Purity > 98%? recrystallization_attempt->recrystallization_success recrystallization_success->column_chromatography No final_product Final Purified Product recrystallization_success->final_product Yes column_success Purity > 95%? column_chromatography->column_success column_success->final_product Yes re_purify Consider Re-purification or Alternative Method column_success->re_purify No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Low Purity after Column Chromatography

TroubleshootingLogic start Low Purity after Column Chromatography cause1 Potential Cause 1: Degradation on Silica start->cause1 cause2 Potential Cause 2: Poor Solvent System start->cause2 cause3 Potential Cause 3: Co-elution of Impurities start->cause3 solution1 Solution: - Use deactivated silica - Try alternative stationary phase (Alumina) cause1->solution1 solution2 Solution: - Perform TLC solvent screen - Use a shallower gradient cause2->solution2 solution3 Solution: - Re-chromatograph with new system - Attempt recrystallization cause3->solution3

Caption: Troubleshooting logic for impure fractions post-chromatography.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-(2-Bromophenyl)azetidine. Benchchem.
  • Santa Cruz Biotechnology. (n.d.). tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography. Benchchem.
  • CP Lab Safety. (n.d.). tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, min 97%, 1 gram.
  • BLDpharm. (n.d.). 1126650-66-5|tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.
  • MedChemExpress. (n.d.). tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | PROTAC Linker.
  • MedChemExpress. (n.d.). tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate.
  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC).

Sources

Technical Support Center: Optimizing Nucleophilic Displacement on Hindered Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic displacement reactions on sterically hindered azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet crucial synthetic transformations. The inherent ring strain of azetidines makes them valuable scaffolds in medicinal chemistry, but this same strain, combined with steric hindrance, often leads to sluggish reactions, low yields, and undesired side products.[1][2][3][4][5][6]

This guide moves beyond simple protocols to explain the underlying principles governing these reactions. By understanding the "why" behind experimental choices, you can make more informed decisions to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with hindered azetidines.

Q1: Why is my nucleophilic substitution on a 3-substituted azetidine so slow?

A: The primary reason is steric hindrance. The four-membered azetidine ring is already sterically demanding.[1] Adding substituents, particularly at the 3-position, creates a crowded environment around the electrophilic carbon, impeding the approach of the nucleophile. This is a classic challenge in S(_N)2-type reactions where the nucleophile must access the backside of the carbon-leaving group bond.[7]

Q2: What are the most common side reactions I should be aware of?

A: Besides slow or no reaction, several side reactions can occur:

  • Elimination: If your nucleophile is also a strong base, it can abstract a proton from a carbon adjacent to the leaving group, leading to an alkene.

  • Ring-opening: The inherent strain of the azetidine ring (approximately 25.4 kcal/mol) can lead to ring cleavage under harsh conditions, such as high temperatures or in the presence of strong Lewis acids.[3][5][6] This can result in the formation of linear amines.[8]

  • Intramolecular reactions: If the azetidine substrate has a suitably positioned internal nucleophile, an intramolecular cyclization can compete with the desired intermolecular reaction.[4]

Q3: How does the choice of leaving group impact the reaction?

A: The leaving group's ability to depart is critical. A good leaving group is a weak base that can stabilize the negative charge it takes on after bond cleavage.[9] For azetidines, common leaving groups in order of increasing reactivity are typically: Cl (<) Br (<) I (<) OTs (tosylate) (<) OMs (mesylate) (<) OTf (triflate).[10] If you are experiencing a slow reaction, consider switching to a more reactive leaving group like a triflate.

Q4: Can I use a catalyst to speed up the reaction?

A: Yes, Lewis acids can be employed to activate the leaving group, making the electrophilic carbon more susceptible to nucleophilic attack.[11][12][13] However, caution is advised as strong Lewis acids can also promote undesired ring-opening.[1][14] Scandium(III) triflate (Sc(OTf)(_3)) has been shown to be an effective catalyst for nucleophilic substitution on azetidines.[11]

Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to common experimental challenges.

Problem 1: Low to no conversion of the starting material.

This is a frequent issue stemming from the inherent low reactivity of hindered azetidines. Here’s a systematic approach to troubleshoot this problem:

Workflow for Addressing Low Conversion

start Low/No Conversion step1 Increase Reaction Temperature start->step1 Initial Step step2 Evaluate Solvent step1->step2 If no improvement step3 Change Leaving Group step2->step3 If still slow step4 Increase Nucleophile Concentration step3->step4 If reaction remains sluggish step5 Consider a Catalyst step4->step5 Final optimization end Improved Conversion step5->end

Caption: Decision workflow for troubleshooting low reaction conversion.

Detailed Troubleshooting Steps:

1. Temperature Optimization:

  • Rationale: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier.

  • Protocol:

    • Start the reaction at a moderate temperature (e.g., 50-60 °C).

    • If no significant conversion is observed after a reasonable time (e.g., 12-24 hours), incrementally increase the temperature by 10-20 °C.

    • Monitor the reaction for the formation of side products, especially those resulting from ring-opening, which can become more prevalent at higher temperatures.[4]

2. Solvent Selection:

  • Rationale: The choice of solvent is critical for S(N)2 reactions. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the nucleophile but not the nucleophile itself, leaving it "naked" and more reactive.[15][16][17]

  • Recommended Solvents:

    • Acetonitrile (MeCN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Avoid: Polar protic solvents like water, methanol, and ethanol, as they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[15][16][18]

Solvent TypeExamplesEffect on S(N)2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileIncreases Solvates the cation, leaving the nucleophile "naked" and more reactive.[15][17]
Polar Protic Water, Methanol, EthanolDecreases Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[15][16][18]
Non-polar Hexane, TolueneVery Slow/No Reaction Reactants are often insoluble.

3. Enhancing the Leaving Group:

  • Rationale: A more stable leaving group (i.e., a weaker conjugate base) will depart more readily, accelerating the reaction.[9]

  • Protocol: If you are using a halide like chloride or bromide, consider converting the corresponding alcohol to a tosylate, mesylate, or ideally, a triflate.

4. Nucleophile Concentration and Strength:

  • Rationale: The rate of an S(_N)2 reaction is directly proportional to the concentration of the nucleophile. A more potent nucleophile will also react faster.

  • Protocol:

    • Increase the equivalents of the nucleophile used (e.g., from 1.1 eq to 2-3 eq).

    • If possible, switch to a stronger nucleophile. For example, azide (N(_3)

      
      ) is a better nucleophile than acetate (AcO
      
      
      
      ).
Problem 2: Formation of significant ring-opened byproducts.

This issue arises when the reaction conditions are too harsh, favoring the cleavage of the strained azetidine ring.

Workflow for Mitigating Ring-Opening

start Ring-Opening Observed step1 Lower Reaction Temperature start->step1 step2 Use a Milder Base/Nucleophile step1->step2 If ring-opening persists step3 Avoid Strong Lewis Acids step2->step3 If still problematic step4 Protect the Azetidine Nitrogen step3->step4 For acid-sensitive substrates end Minimized Ring-Opening step4->end

Caption: Strategy to minimize azetidine ring-opening side reactions.

Detailed Troubleshooting Steps:

1. Reduce Reaction Temperature:

  • Rationale: Ring-opening often has a higher activation energy than the desired substitution. Lowering the temperature can selectively disfavor this side reaction.

  • Protocol: Run the reaction at the lowest temperature that still allows for a reasonable rate of conversion for the desired product.

2. Evaluate the Nucleophile/Base System:

  • Rationale: Strongly basic nucleophiles can promote elimination and other side reactions.

  • Protocol: If your nucleophile is also a strong base, consider using a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to neutralize any acid generated in the reaction, while allowing a less basic but still effective nucleophile to perform the substitution.

3. Judicious Use of Catalysts:

  • Rationale: While Lewis acids can activate the substrate, they can also coordinate to the azetidine nitrogen, increasing ring strain and promoting cleavage.[1]

  • Protocol: If a catalyst is necessary, use a mild Lewis acid (e.g., Sc(OTf)(_3)) at a low catalytic loading (e.g., 5-10 mol%). Avoid strong Lewis acids like AlCl(_3) or TiCl(_4).

4. N-Protection Strategy:

  • Rationale: The lone pair on the azetidine nitrogen can participate in undesired reactions. Protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) can decrease its basicity and nucleophilicity, potentially reducing side reactions.[19] This also prevents protonation of the nitrogen, which can lead to ring-opening.[20]

Experimental Protocols

General Procedure for Nucleophilic Displacement on a 3-Mesyloxyazetidine

This protocol provides a starting point for the displacement of a mesylate leaving group with a generic nucleophile.

  • To a solution of the N-protected-3-mesyloxyazetidine (1.0 eq) in anhydrous acetonitrile (0.1 M) is added the nucleophile (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq), if the nucleophile is added as an acid salt.

  • The reaction mixture is stirred at 60-80 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

References

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). ResearchGate. Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47653-47683. Available at: [Link]

  • Previous strategies towards azetidines and this approach. a Select... (n.d.). ResearchGate. Available at: [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Available at: [Link]

  • Nucleophilic ring opening reactions of aziridines. (2018). Semantic Scholar. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(11), 1748-1753. Available at: [Link]

  • Example for azetidine synthesis by nucleophilic substitution. (n.d.). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2022). Journal of the American Chemical Society, 144(3), 1336-1345. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2021). The Journal of Organic Chemistry, 86(17), 11849-11860. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). Journal of the American Chemical Society, 144(35), 16046-16055. Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on Sn2 Reactions. (2014). YouTube. Available at: [Link]

  • What are the products of azetidine addition reactions? (2025). Blog. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1247355. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Available at: [Link]

  • Azetidine: Chemical Reactivity. (2020). YouTube. Available at: [Link]

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... (n.d.). ResearchGate. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). Nature Communications, 10(1), 5087. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). ChemRxiv. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (n.d.). ResearchGate. Available at: [Link]

  • 8.5: Leaving Groups. (2022). Chemistry LibreTexts. Available at: [Link]

  • A. Azetidines are useful scaffolds in a broad area of disciplines. B.... (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. (2011). Chemical Society Reviews, 40(5), 2347-2366. Available at: [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). YouTube. Available at: [Link]

Sources

Preventing ring-opening of azetidine during functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the azetidine ring while preserving its valuable four-membered structure. Azetidines are privileged scaffolds in medicinal chemistry, offering a unique vector in three-dimensional space.[1][2][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to undesired ring-opening reactions.[4] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you successfully incorporate this versatile heterocycle into your target molecules.

Troubleshooting Guide: Preventing Azetidine Ring-Opening

This section addresses specific problems you may encounter during the chemical manipulation of azetidines. Each issue is presented with probable causes and actionable solutions based on established chemical principles.

Issue 1: My azetidine ring opens under acidic reaction conditions.
  • Symptoms:

    • Disappearance of the azetidine starting material on TLC or LC-MS.

    • Formation of γ-amino alcohol or other linear, ring-opened byproducts.

    • Low or no yield of the desired functionalized azetidine.

  • Root Causes: The strained four-membered ring of azetidine is prone to cleavage under acidic conditions.[5] Protonation of the basic azetidine nitrogen increases ring strain and activates the C-N bonds toward nucleophilic attack, leading to ring scission.[5][6][7] The pKa of the azetidine nitrogen is a crucial determinant of its stability at a given pH.[6] Lewis acids can also coordinate to the nitrogen atom, similarly promoting ring-opening.[8][9][10]

  • Solutions & Scientific Rationale:

    • pH Control: Maintain the reaction medium at a pH above 7 to prevent protonation of the azetidine nitrogen.[5] If the reaction chemistry necessitates acidic conditions, use the mildest Brønsted acid possible (e.g., acetic acid instead of HCl) and the shortest possible reaction time. A study on N-substituted aryl azetidines showed that while a compound was stable at pH 7.0, its half-life dropped to just 30 minutes at pH 1.8.[5][6]

    • Nitrogen Protection: Introduce an electron-withdrawing protecting group on the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[5][11] These groups decrease the basicity and nucleophilicity of the nitrogen atom, making it less susceptible to protonation or coordination with a Lewis acid.[5] This strategy has been successfully employed in the synthesis of complex azetidine-containing macrocycles where acidic conditions were required for deprotection of other functionalities.[12][13][14]

    • Lewis Acid Selection: If a Lewis acid is required, opt for milder options. For instance, lanthanide triflates like La(OTf)₃ have been shown to catalyze intramolecular reactions to form azetidines without promoting ring-opening, showcasing their utility in delicate systems.[15][16] In contrast, stronger Lewis acids like BF₃·OEt₂ or TMSOTf are often used to intentionally promote ring-opening.[9][17]

    • Solvent Choice: Use aprotic solvents (e.g., THF, DCM, Toluene) instead of protic solvents (e.g., MeOH, H₂O) when working under potentially acidic conditions. Protic solvents can facilitate proton transfer and participate as nucleophiles in the ring-opening process.[5]

  • Decision Workflow for Acidic Conditions:

    start Reaction requires acidic conditions? prot_needed Are acidic conditions (Brønsted or Lewis) truly required? start->prot_needed neutral_basic Proceed with reaction under neutral or basic conditions (pH > 7). Monitor for stability. prot_needed->neutral_basic No protect_N Protect the azetidine nitrogen (e.g., with Boc or Cbz). prot_needed->protect_N Yes mild_acid Perform the reaction under the mildest possible acidic conditions (e.g., weaker acid, low temp, short time). protect_N->mild_acid deprotect Deprotect using mild conditions (e.g., Oxalyl Chloride for Boc, Transfer Hydrogenation for Cbz). mild_acid->deprotect product Desired Product deprotect->product

    Caption: Decision workflow for preventing azetidine ring-opening.

Issue 2: My azetidine ring opens during N-functionalization or quaternization.
  • Symptoms:

    • Formation of ring-opened products upon reaction with alkylating agents (e.g., MeI, BnBr) or during acylation.

    • Difficulty isolating the desired N-substituted azetidine or the azetidinium salt.

  • Root Causes: The N-functionalization of azetidines can lead to the formation of a highly reactive azetidinium ion intermediate.[18][19] This strained, positively charged species is an excellent electrophile, highly susceptible to nucleophilic attack by any nucleophile present in the reaction mixture (e.g., counter-ions, solvents, or added nucleophiles), resulting in ring cleavage.[18][19][20] The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.[18][21]

  • Solutions & Scientific Rationale:

    • Control of Stoichiometry and Temperature: Use a precise stoichiometry of the electrophile (typically 1.0-1.1 equivalents). Excess electrophile can accelerate the formation of the azetidinium ion and subsequent ring-opening. Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side reactions.

    • Choice of Nucleophile and Counter-ion: Be mindful of the nucleophilicity of the counter-ion of your electrophile. Triflate (OTf) is a good leaving group but a poor nucleophile, making reagents like methyl trifluoromethanesulfonate (MeOTf) suitable for generating azetidinium salts that can be isolated.[18][20] In contrast, iodide (I⁻) is a strong nucleophile and can readily open the azetidinium ring. If a nucleophilic counter-ion is unavoidable, consider adding a non-nucleophilic salt to perform an anion exchange.

    • Solvent Selection: Use non-nucleophilic, aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) to avoid solvent-mediated ring-opening.

    • For C-Functionalization via N-Activation: When the goal is C-functionalization, the in situ formation of an azetidinium ion is often desired. In these cases, the key is to control the subsequent nucleophilic attack. The regioselectivity is highly dependent on sterics and electronics. Nucleophilic attack often occurs at the less sterically hindered carbon or at a carbon bearing an electron-withdrawing group.[18][19] However, attack at a quaternary carbon can be favored in some systems.[21][22]

  • Mechanism of Azetidinium Ion Ring-Opening:

    cluster_0 Step 1: N-Alkylation (Quaternization) cluster_1 Step 2: Nucleophilic Ring-Opening A Azetidine Az_ion Azetidinium Ion A->Az_ion Eplus E+ (e.g., MeI) Eplus->Az_ion RO_product Ring-Opened Product Az_ion->RO_product Nu Nu- Nu->RO_product

    Caption: Formation and subsequent ring-opening of an azetidinium ion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of the azetidine ring?

The instability stems from ring strain, a form of potential energy that arises from unfavorable bond angles.[4] In an ideal sp³ hybridized carbon, the bond angles are ~109.5°. In the four-membered azetidine ring, the internal bond angles are forced to be closer to 90°, leading to significant angle strain. This strain is released upon ring-opening, making such reactions thermodynamically favorable.[23][24] While more stable than the three-membered aziridine ring, azetidine is significantly more reactive than the five-membered pyrrolidine ring.[4]

Q2: Which protecting group is best for stabilizing the azetidine nitrogen?

The tert-butoxycarbonyl (Boc) group is an excellent choice for protection under a wide range of conditions, especially acidic ones.[5] It effectively reduces the nitrogen's basicity. The benzyloxycarbonyl (Cbz) group is also effective and offers orthogonal deprotection strategies (hydrogenolysis), which can be advantageous if the substrate is sensitive to acid.[11][13] Both have been shown to prevent ring-opening during subsequent synthetic steps, including peptide couplings and strong acid deprotections of other functional groups.[12][14]

Q3: Can I perform functionalization at the C3 position without ring-opening?

Yes. C3-functionalization is a common strategy. Reactions like Hiyama cross-coupling of 3-iodoazetidine with arylsilanes have been shown to proceed in good yields under mild conditions, preserving the ring structure.[25] The key is to use reaction conditions that do not involve strong acids or the generation of highly reactive azetidinium intermediates that could be cleaved.

Q4: My reaction involves a Lewis acid. Is there always a risk of ring-opening?

Yes, there is a risk, but it is manageable. The outcome depends on the strength of the Lewis acid, the substrate, the nucleophile, and the reaction conditions.[9][10] Strong Lewis acids in polar solvents can readily mediate ring-opening.[8] However, milder Lewis acids can be used to catalyze reactions on substituents of the azetidine ring without causing cleavage. For example, La(OTf)₃ has been used to catalyze the formation of azetidines via intramolecular aminolysis of epoxides.[15][16] It is crucial to screen Lewis acids and conditions for your specific transformation.

Lewis Acid TypeTypical OutcomeReference Example
Strong (e.g., BF₃·OEt₂, TMSOTf) High propensity for ring-openingRearrangement of 2-aryl-N-tosylazetidines[8]
Moderate (e.g., AlCl₃, ZnCl₂) Can mediate ring-opening with nucleophilesRing-opening with aryl alcohols[10]
Mild (e.g., La(OTf)₃, Eu(OTf)₃) Can be used to form or functionalize azetidinesIntramolecular aminolysis of epoxides[15][16]

Validated Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

This protocol describes a general procedure for protecting the azetidine nitrogen, which significantly enhances its stability towards acidic reagents.

  • Dissolve Azetidine: Dissolve the azetidine starting material (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the solution.

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected azetidine.

Protocol 2: Mild Deprotection of N-Boc Azetidine

Standard deprotection with strong acids like TFA can lead to ring-opening. This protocol uses milder conditions.

  • Prepare Reagent: Prepare a solution of oxalyl chloride (2.0 eq) in anhydrous DCM at 0 °C.

  • Add Substrate: To this solution, add the N-Boc azetidine (1.0 eq) dissolved in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.

  • Quench: Carefully add methanol (5.0 eq) to the reaction mixture at 0 °C to quench the excess oxalyl chloride and form the HCl salt of the deprotected azetidine.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting solid is typically the azetidine hydrochloride salt, which can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Ghorai, M. K., & Ghosh, K. (2007). Lewis Acid-Mediated Unprecedented Rearrangement of 2-Aryl-N-tosylazetidines: A New Method for the Synthesis of Substituted Allylamines. Organic Letters, 9(26), 5441-5444. [Link]

  • Ghorai, M. K., Kumar, A., & Das, K. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859-5862. [Link]

  • Parmar, D., & Ghorai, M. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2651. [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1284591. [Link]

  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629–1634. [Link]

  • Cheek, S., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1746–1750. [Link]

  • Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52), e202214049. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. OUCI. [Link]

  • Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. ResearchGate. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Yoda, H., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23927. [Link]

  • Madhusudhan, G., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3468-3472. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. [Link]

  • Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(30), 11536–11542. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Gevorgyan, V., et al. (2015). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 17(16), 4050–4053. [Link]

  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Couty, F., et al. (2008). Opening of azetidinium ions with C-nucleophiles. ResearchGate. [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Wang, J., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2038. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13094–13115. [Link]

  • Leonori, D., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis, 7(11), 1223-1231. [Link]

  • Kürti, L. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7994-8014. [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. [Link]

Sources

Technical Support Center: Managing the Stability of tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this versatile building block. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

Introduction: A Molecule of Unique Potential and Specific Challenges

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a highly functionalized, four-membered heterocyclic compound. Its utility in medicinal chemistry is derived from the unique combination of a strained azetidine ring, a metabolically robust fluorine atom, a reactive bromomethyl handle, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group. This intricate structure, however, also presents specific stability challenges that must be carefully managed. The inherent ring strain of the azetidine core, approximately 25-26 kcal/mol, makes it more susceptible to certain reactions than larger, less strained heterocyclic systems.[1]

This guide will provide a comprehensive overview of the factors influencing the stability of this compound and offer practical solutions to common problems encountered during its storage and use.

I. Core Chemical Stability Considerations

The stability of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is governed by the interplay of its constituent parts: the azetidine ring, the Boc protecting group, and the geminal fluoro and bromomethyl substituents.

  • The Azetidine Ring: The four-membered ring is the most sensitive part of the molecule. It is susceptible to cleavage under strongly acidic or basic conditions.[1] The ring strain can also make it a target for nucleophilic attack, potentially leading to ring-opening.[2]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile in acidic conditions, which can lead to its cleavage and the formation of the free amine.[3] It is, however, generally stable to basic and nucleophilic conditions.[3]

  • The 3-Fluoro-3-(bromomethyl) Substituents: The presence of an electronegative fluorine atom at the C3 position can influence the reactivity of the azetidine ring. While specific data for this compound is limited, studies on analogous fluorinated heterocycles suggest that fluorine can enhance susceptibility to nucleophilic attack.[4][5] The bromomethyl group is a primary alkyl bromide and, as such, is a reactive electrophile susceptible to nucleophilic substitution.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter and provides a logical approach to troubleshooting.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Bottle
  • Observation: You observe new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) of a newly opened sample that are not consistent with the expected product.

  • Probable Cause: This could be due to improper storage conditions during transport or initial storage, leading to degradation. Potential degradation pathways include:

    • Hydrolysis: Reaction with ambient moisture, potentially leading to the opening of the azetidine ring or hydrolysis of the Boc group (though the latter is less likely without an acid catalyst).

    • Intramolecular Rearrangement: The strained ring system could be prone to rearrangement, although this is less common without external stressors.

  • Solution Workflow:

    dot graph "Troubleshooting_Impurity_Issue" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    A [label="Unexpected peaks observed in new sample"]; B [label="Verify analytical method (column, mobile phase, etc.)"]; C [label="Analyze a known standard if available"]; D [label="Characterize impurities (MS, NMR)"]; E [label="Hypothesize degradation pathway (hydrolysis, rearrangement)"]; F [label="Contact supplier with data and batch number"]; G [label="Store new samples under inert gas at recommended temperature"];

    A -> B; B -> C [label="Method OK"]; C -> D [label="Standard confirms impurities"]; D -> E; E -> F; A -> G [style=dotted, label="Preventative Action"]; }

    Caption: Workflow for addressing unexpected impurities.

    • Verify Analytical Method: Ensure your analytical method is sound by running a blank and, if possible, a known good standard.

    • Characterize Impurities: Use mass spectrometry (MS) to determine the molecular weights of the impurities. This can provide clues to their identity (e.g., loss of the Boc group, addition of water).

    • Contact Supplier: If you suspect the product was compromised upon arrival, contact the supplier with your analytical data and the batch number.

    • Implement Strict Storage: For all new batches, ensure storage in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

Issue 2: Degradation Observed During a Reaction in Protic Solvents
  • Observation: Your reaction yield is low, and you detect byproducts that suggest decomposition of the starting material.

  • Probable Cause: Protic solvents (e.g., methanol, ethanol, water) can act as nucleophiles, attacking the electrophilic centers of the molecule.

    • Solvolysis of the Bromomethyl Group: The primary bromide can be displaced by the solvent, leading to the formation of a methoxy or hydroxy derivative.

    • Solvent-Assisted Ring Opening: The solvent may facilitate the opening of the strained azetidine ring.

  • Solution:

    • Switch to Aprotic Solvents: Whenever possible, use aprotic solvents such as THF, DCM, acetonitrile, or DMF.

    • Control Temperature: If a protic solvent is necessary, run the reaction at the lowest possible temperature to minimize side reactions.

    • Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) to avoid reaction with the bromomethyl group.

Issue 3: Loss of the Boc Protecting Group During a Reaction or Workup
  • Observation: You isolate a product that has lost the Boc group, or you see evidence of the free amine in your reaction mixture.

  • Probable Cause: The reaction or workup conditions are acidic.

    • Acidic Reagents: Use of acidic reagents (e.g., TFA, HCl) will rapidly cleave the Boc group.[3]

    • Acidic Workup: Washing with acidic aqueous solutions (e.g., 1N HCl) during workup will remove the Boc group.

  • Solution:

    • Maintain Neutral or Basic pH: Ensure that the reaction and workup conditions are kept at a neutral or slightly basic pH.

    • Use Alternative Protecting Groups: If acidic conditions are unavoidable in your synthetic route, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., a Cbz group, which is removed by hydrogenolysis).

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for this compound?

    • A1: For optimal stability, store the solid compound at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light. Some suppliers suggest room temperature storage is acceptable for shorter periods, but refrigerated conditions are recommended for long-term preservation.[6]

  • Q2: Can I store this compound in solution?

    • A2: Storing in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous THF or DCM) and store at -20°C or below under an inert atmosphere.

  • Q3: How does the fluorine atom affect the stability of the azetidine ring?

    • A3: The strong electron-withdrawing effect of the fluorine atom can polarize the C-F bond and potentially influence the electron density of the azetidine ring.[3] While this can enhance metabolic stability in some contexts, it may also increase the susceptibility of the ring to nucleophilic attack.[4][5] Therefore, it is crucial to avoid strong nucleophiles unless they are part of the desired reaction.

  • Q4: What are the likely degradation products I should look for?

    • A4: Based on the structure, the most probable degradation products would result from:

      • Boc-deprotection: Leading to 3-(bromomethyl)-3-fluoroazetidine.

      • Hydrolysis/Solvolysis: Replacement of the bromine with a hydroxyl or alkoxy group.

      • Ring-opening: Resulting from the cleavage of the azetidine ring, which could lead to a variety of linear amine derivatives.

IV. Recommended Protocol for a Forced Degradation Study

To proactively assess the stability of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.

Table 1: Suggested Conditions for a Forced Degradation Study
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl in 1:1 Acetonitrile/Water60°C24-48 hours
Base Hydrolysis 0.1 M NaOH in 1:1 Acetonitrile/Water60°C24-48 hours
Oxidation 3% H₂O₂ in 1:1 Acetonitrile/WaterRoom Temp24-48 hours
Thermal Solid compound80°C48 hours
Photolytic Solid compound or solution in quartzICH Q1B conditionsAs per guidelines
Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the specified stressor. For thermal and photolytic studies, use the solid compound.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples to stop the degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method with a UV or MS detector to quantify the parent compound and detect any degradation products.

dot graph "Forced_Degradation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Stock Solution (1 mg/mL in ACN)"]; B [label="Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic)", fillcolor="#EA4335"]; C [label="Sample at Time Points (0, 4, 8, 12, 24, 48h)"]; D [label="Quench Reaction (Neutralize)"]; E [label="Analyze by Stability-Indicating HPLC-UV/MS", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Identify and Quantify Degradants", fillcolor="#34A853"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for a Forced Degradation Study.

V. Conclusion

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a valuable synthetic tool, but its effective use requires a thorough understanding of its stability profile. By anticipating potential degradation pathways and implementing the appropriate storage, handling, and reaction conditions, you can ensure the integrity of your starting material and the reliability of your experimental outcomes. This guide provides a framework for troubleshooting common issues and proactively assessing the stability of this compound. For any further questions or observations, we encourage you to contact our technical support team.

VI. References

  • BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257–8266.

  • American Chemical Society. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry.

  • Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49553-49585.

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.

  • MDPI. (2021). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

  • PubMed. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.

  • ResearchGate. (2025). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[7]. ResearchGate.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Uniba. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International.

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of... ResearchGate.

  • Pearson. (n.d.). When we begin studying functional groups, the designation of subs... Pearson.

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.

  • ICH. (n.d.). Annex 10 - ICH. ICH.

  • MedChemExpress. (n.d.). tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate. MedChemExpress.

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency.

  • National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate 253176-93-1. TCI Chemicals.

  • SciSpace. (2019). Breaking carbon–fluorine bonds with main group nucleophiles. SciSpace.

  • OUCI. (2013). Intramolecular cyclization of acetylene-containing α-amino carboxylates and α-amino phosphonates: synthesis of α-CF3-substituted dehydroprolines and their P-analogs. OUCI.

  • EDQM. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. EDQM.

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Dalal Institute.

  • National Bureau of Standards. (n.d.). Newer fluorometric methods for the analysis of biologically important compounds. National Bureau of Standards.

  • ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF. ResearchGate.

  • National Center for Biotechnology Information. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PubMed Central.

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.

  • University of Michigan. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.

  • BLDpharm. (n.d.). 253176-93-1|tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate. BLDpharm.

  • MedChemExpress. (n.d.). tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate. MedChemExpress.

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

Sources

Troubleshooting low conversion rates in azetidine alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting low conversion rates in azetidine alkylation reactions. The unique reactivity of the strained four-membered azetidine ring, while synthetically valuable, presents distinct challenges that require a nuanced approach to reaction optimization.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own work.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific, common problems encountered during the N-alkylation of azetidines in a direct question-and-answer format.

Q1: My reaction has stalled. I see mostly unreacted azetidine starting material and my alkylating agent. What are the likely causes?

Answer: Stalled reactions with stable starting materials typically point to an activation energy barrier that has not been overcome. This usually stems from one of three core issues: insufficient nucleophilicity of the azetidine, a poor-quality electrophile/leaving group, or suboptimal reaction conditions.

Logical Troubleshooting Workflow

G cluster_cause Potential Causes cluster_solution Primary Solutions start Low Conversion: Unreacted Starting Material cause1 Poor Azetidine Nucleophilicity start->cause1 cause2 Poor Electrophile or Leaving Group start->cause2 cause3 Suboptimal Conditions (Solvent, Temp) start->cause3 sol1 Increase Base Strength (e.g., K2CO3 -> NaH) cause1->sol1 Is N-group electron-withdrawing? sol2 Improve Leaving Group (e.g., Cl -> I, OTs) cause2->sol2 Is leaving group Cl or Br? sol3 Screen Solvents & Temp (e.g., ACN -> DMF, 25°C -> 80°C) cause3->sol3 Are reagents poorly soluble?

Caption: Troubleshooting workflow for stalled azetidine alkylations.

1. Assess Azetidine Nucleophilicity: The nitrogen atom in azetidine can be a surprisingly weak nucleophile, especially if substituted with an electron-withdrawing group (EWG), such as a sulfonyl or trifluoromethyl moiety.[4] These groups reduce the electron density on the nitrogen, hindering its ability to attack the electrophile.

  • Solution: A stronger base is required to facilitate the reaction. If common inorganic bases like potassium carbonate (K₂CO₃) are ineffective, consider switching to a more powerful, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[4] These bases can more effectively deprotonate the N-H bond (if present) or generate a more reactive "ate" complex.

2. Evaluate the Electrophile and Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

  • Solution: If your alkylating agent is an alkyl chloride, conversion will likely be slow. The reactivity order is I > Br > OTs > OMs >> Cl. Consider converting alkyl chlorides or alcohols into more reactive species. An alcohol can be easily converted to a tosylate (TsCl, pyridine) or mesylate (MsCl, Et₃N), which are excellent leaving groups for this purpose.[5][6]

3. Optimize Reaction Conditions:

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are standard for Sₙ2 alkylations because they solvate the counter-ion of the base without forming hydrogen bonds with the nucleophile. If your reagents are not fully soluble, the reaction will be slow. DMF is often a better solvent for a wider range of reagents than ACN or THF.[4]

  • Temperature: Many azetidine alkylations require heating to proceed at a reasonable rate. A reaction that is sluggish at room temperature can often be driven to completion by heating to 60-80 °C.

Q2: My reaction is producing a significant amount of elimination byproduct instead of the desired alkylated azetidine. Why is this happening?

Answer: This indicates that the base is acting as a proton abstractor on the alkyl halide (E2 elimination) rather than the azetidine nitrogen acting as a nucleophile (Sₙ2 substitution). This is a common competing pathway, especially with sterically hindered substrates or certain base/solvent combinations.[7]

Key Factors Influencing Elimination:

FactorCause Favoring Elimination (E2)Recommended Solution
Steric Hindrance Bulky substituents on the azetidine or a secondary/tertiary alkyl halide prevent the nitrogen from reaching the electrophilic carbon.Use a less sterically hindered alkylating agent if possible. If the azetidine is hindered, you may need to explore alternative synthetic routes.[4]
Base Strength/Type A strong, sterically hindered base (e.g., DBU, t-BuOK) is more likely to act as a base for elimination than as a nucleophile.Switch to a less hindered, non-nucleophilic base like NaH or a weaker base like Cs₂CO₃ if the reaction allows.[8]
Temperature Higher temperatures generally favor elimination over substitution.Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. A temperature screen is highly recommended.
Q3: The reaction works, but is very slow and gives a mixture of products, including what appears to be oligomers/polymers. How can I clean it up?

Answer: The formation of oligomers suggests that an alkylated azetidine product is reacting with another molecule of the alkylating agent or that the azetidine is undergoing ring-opening polymerization.[9] This is often exacerbated by high concentrations or reactive intermediates.

Solutions to Minimize Side Products:

  • High Dilution: Intermolecular reactions (like polymerization) can be suppressed by lowering the concentration of the reactants. For intramolecular cyclizations to form an azetidine ring, performing the reaction under high-dilution conditions is a classic strategy to favor the desired ring formation.[5]

  • Protecting Groups: The choice of N-protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used as it is stable to many alkylation conditions but can be easily removed with acid.[5] For more challenging transformations requiring lithiation, an N-thiopivaloyl or N-tert-butoxythiocarbonyl (Botc) group can direct α-lithiation while preventing side reactions.[10]

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent or in slight excess (1.0-1.2 equivalents). A large excess can lead to undesired secondary reactions.[11]

Experimental Protocols
Protocol 1: General N-Alkylation of Azetidine with a Reactive Alkyl Halide

This protocol is suitable for simple, unhindered azetidines and reactive electrophiles like alkyl iodides or bromides.

  • To a solution of the azetidine (1.0 equiv) in acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkyl halide (1.1 equiv) to the suspension.

  • Stir the reaction mixture vigorously at 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Less Nucleophilic Azetidine

This protocol is designed for azetidines bearing electron-withdrawing groups or when using less reactive electrophiles.

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.1 M) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the solvent.

  • Slowly add a solution of the azetidine (1.0 equiv) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason azetidine chemistry is challenging? A: The primary challenge stems from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[12] This strain makes the ring susceptible to cleavage under harsh conditions and makes its formation thermodynamically less favorable than five- or six-membered rings.[2][13][14]

Q: How does steric hindrance affect my reaction outcome? A: Steric hindrance can dramatically lower reaction rates or prevent the reaction altogether. If bulky groups are present on the azetidine nitrogen or at the C2/C4 positions, they can block the trajectory of the incoming electrophile. Similarly, a bulky electrophile (e.g., a secondary or tertiary alkyl halide) will have difficulty approaching the nitrogen nucleophile.[4][15]

General Mechanism of N-Alkylation

G p1 p2 p1->p2 + Base - H-Base⁺ p3 p2->p3 p4 p3->p4 + R-X p5 p4->p5 SN2 Attack Azetidine Azetidine (Nucleophile) Base Base Anion Azetidinide Anion (Activated Nucleophile) AlkylHalide R-X (Electrophile) Product N-Alkyl Azetidine LeavingGroup X⁻

Caption: Generalized Sₙ2 mechanism for N-alkylation of azetidine.

Q: Can I perform an aza-Michael addition to an activated alkene with azetidine? A: Yes, the aza-Michael addition is a powerful method for forming C-N bonds and works well with azetidines.[16][17][18] The reaction involves the conjugate addition of the azetidine nitrogen to an α,β-unsaturated carbonyl compound. It can be catalyzed by bases like DBU or cesium carbonate.[8][17] This approach is particularly useful for creating 3-functionalized azetidine derivatives.[17][18]

Q: Are there any protecting groups I should avoid? A: While many protecting groups are viable, be cautious with groups that are sensitive to the basic conditions used in many alkylations. For instance, Fmoc can be base-labile. Groups that are too bulky may introduce prohibitive steric hindrance. The N-benzyl (Bn) group is robust but requires harsh hydrogenolysis conditions for removal, which could potentially cleave the azetidine ring. The N-Boc group generally offers the best balance of stability and ease of removal for most applications.[5][19]

References
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/D1OB00061F.
  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Troubleshooting guide for azetidine deriv
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • A simple and general synthetic route to N-alkylazetidines
  • Novel Syntheses of Azetidines and Azetidinones. ElectronicsAndBooks.
  • Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6. Benchchem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • PREPARATION AND SYNTHETIC APPLIC
  • Preparation and Synthetic Applications of Azetidines.
  • Technical Support Center: Azetidine Ring Form
  • Technical Support Center: Working with Substituted Azetidines. Benchchem.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH.
  • Synthesis of Azetidines. cnki.com.cn.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing), DOI:10.1039/C9PY00278B.
  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Optimizing reaction conditions for N-alkyl
  • Recent advances in the chemistry of metall
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

Sources

Technical Support Center: Synthesis of Functionalized Four-Membered Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized four-membered nitrogen heterocycles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of azetidines and β-lactams. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

The synthesis of these strained ring systems is often non-trivial, with challenges arising from high activation energies, competing side reactions, and purification difficulties.[1][2][3] This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis of azetidines and β-lactams.

Azetidine Synthesis

Azetidines are valuable scaffolds in medicinal chemistry, but their synthesis is often hampered by the inherent strain of the four-membered ring.[2][4]

Problem 1: Low to No Yield of the Desired Azetidine

Potential Causes & Solutions:

  • High Ring Strain and Unfavorable Kinetics: The formation of a four-membered ring has a high activation energy.[1][3]

    • Solution: A thorough optimization of reaction conditions is critical. This includes screening various solvents, adjusting the temperature, and modifying catalyst loading.[1] For instance, in lanthanide-catalyzed intramolecular ring-opening of epoxides, switching to a higher boiling solvent like 1,2-dichloroethane (DCE) from dichloromethane (CH₂Cl₂) can significantly improve yields.[5][6]

  • Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings is a common competing pathway.[1]

    • Solution: The choice of catalyst and reaction conditions can steer the reaction towards the desired product. Lewis acids like La(OTf)₃ have been shown to selectively catalyze the formation of azetidines from cis-3,4-epoxy amines.[5][6]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]

    • Solution: If possible, redesign the substrate with less sterically demanding groups. Alternatively, more reactive reagents or harsher conditions might be necessary, though this can lead to other side reactions.

  • Inappropriate Leaving Group: The efficiency of intramolecular nucleophilic substitution is highly dependent on the leaving group.

    • Solution: Experiment with different leaving groups. Good leaving groups like tosylates or mesylates are commonly employed in azetidine synthesis.[6]

Problem 2: Difficulty in Purifying the Azetidine Product

Potential Causes & Solutions:

  • Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive azetidine derivatives.[1] Ring-opening is a common decomposition pathway for strained azetidines.[7]

    • Solution:

      • Column Chromatography on Alumina: Use neutral or basic alumina as the stationary phase to prevent acid-catalyzed decomposition.[1]

      • Treated Silica Gel: Neutralize silica gel by washing it with a solution of triethylamine in the eluent system before use.

      • Alternative Purification Methods: For solid products, recrystallization can be a highly effective purification technique.[1][8] Volatile and thermally stable azetidines can be purified by distillation under reduced pressure.[1]

  • High Polarity and Water Solubility: The nitrogen atom in the azetidine ring can lead to high polarity and water solubility, making extraction and chromatography challenging.

    • Solution:

      • Protecting Groups: The use of a lipophilic protecting group on the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, can decrease polarity and improve handling during purification.[8]

      • Salting Out: During aqueous workup, saturating the aqueous layer with salts like NaCl can decrease the solubility of the product and improve extraction efficiency into organic solvents.

β-Lactam Synthesis (Azetidin-2-ones)

The β-lactam core is a cornerstone of many antibiotics, and its synthesis, often via the Staudinger cycloaddition, presents its own set of challenges.[9][10]

Problem 1: Poor Diastereoselectivity in Staudinger Cycloaddition

Potential Causes & Solutions:

  • Competition Between Ring Closure and Isomerization: The stereochemical outcome of the Staudinger reaction is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[11]

    • Solution:

      • Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis-β-lactams by accelerating the direct ring closure.[11][12] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can lead to the trans-product.[11]

      • Imine Geometry: The stereochemistry of the starting imine is crucial. (E)-imines typically yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[10] Isomerization of the imine can be minimized by running the reaction at lower temperatures.[10]

  • Reaction Temperature: Higher temperatures can promote the isomerization of the zwitterionic intermediate, leading to a mixture of diastereomers.[11]

    • Solution: Conduct the reaction at lower temperatures. While this may slow down the reaction rate, it can significantly improve diastereoselectivity.

Problem 2: Competing [4+2] Cycloaddition

Potential Causes & Solutions:

  • Use of α,β-Unsaturated Imines or Ketenes: When conjugated systems are used as starting materials, a [4+2] cycloaddition can compete with the desired [2+2] Staudinger reaction, leading to the formation of dihydropyridinones.[10][13]

    • Solution:

      • Careful Substrate Design: If possible, avoid the use of highly reactive diene or dienophile systems in the starting materials.

      • Catalyst Control: The choice of catalyst can influence the reaction pathway. Some catalysts may preferentially promote the [2+2] cycloaddition.

Section 2: Frequently Asked Questions (FAQs)

Azetidine Synthesis

Q1: What are the main synthetic strategies for constructing the azetidine ring?

A1: Key strategies include intramolecular cyclization via nucleophilic substitution, [2+2] cycloadditions like the aza Paternò-Büchi reaction, ring expansion of aziridines, and ring contraction of larger heterocycles.[2][14][15] Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful method.[2]

Q2: How does ring strain affect the reactivity of azetidines?

A2: The ring strain of azetidines (approximately 25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine counterparts but more stable than three-membered aziridines.[2][4] This strain can be harnessed for ring-opening reactions to introduce new functionalities.[4][7]

Q3: What are some recommended protecting groups for the azetidine nitrogen?

A3: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its straightforward removal with acid.[8] Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz), which offer different deprotection strategies.[8]

β-Lactam Synthesis

Q1: What is the general mechanism of the Staudinger cycloaddition?

A1: The reaction proceeds through a two-step mechanism. First, the imine nitrogen performs a nucleophilic attack on the central carbon of the ketene, forming a zwitterionic intermediate.[10][13] This intermediate then undergoes a conrotatory ring closure to form the β-lactam ring.[13]

Q2: Besides the Staudinger reaction, what other methods are used to synthesize β-lactams?

A2: Other notable methods include the Kinugasa reaction, which involves the cycloaddition of a copper acetylide with a nitrone, and various metal-catalyzed reactions.[16][17] Enzymatic C-H amidation has also been developed as a stereoselective method for β-lactam synthesis.[18][19]

Q3: What are common side reactions to be aware of in β-lactam synthesis?

A3: Common side reactions in the Staudinger cycloaddition include ketene polymerization or dimerization and hydrolysis of the imine starting material.[10] With certain substrates, [4+2] cycloadditions can also compete.[10] In the Kinugasa reaction, homoalkyne dimerization can be a competing pathway.[20]

Section 3: Experimental Protocols & Data

Protocol: Lanthanide-Catalyzed Synthesis of an Azetidine Derivative

This protocol describes the optimized conditions for synthesizing an azetidine via the intramolecular ring-opening of a cis-3,4-epoxy amine, a method that has proven effective for creating these strained rings.[5][6]

Step-by-Step Methodology:

  • To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).[1]

  • Stir the mixture at reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Solvent Effects on Azetidine Synthesis

The choice of solvent can significantly impact the yield and selectivity of azetidine formation. The following table summarizes the effect of different solvents on the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

EntrySolventTemperature (°C)Yield of Azetidine (%)Azetidine:Pyrrolidine Ratio
1DCEReflux (83)81>20:1
2BenzeneReflux (80)Lower than DCELower than DCE
3CH₂Cl₂Reflux (40)Incomplete reaction-

Data adapted from Kuriyama et al., 2021 and Uesugi et al., 2023.[5][6]

Section 4: Visualizing Key Concepts

Diagram 1: Troubleshooting Low Yield in Azetidine Synthesis

LowYieldTroubleshooting start Low or No Yield of Azetidine cause1 Unfavorable Kinetics (High Ring Strain) start->cause1 cause2 Competing Side Reactions (e.g., Pyrrolidine Formation) start->cause2 cause3 Steric Hindrance start->cause3 cause4 Poor Leaving Group start->cause4 solution1 Optimize Conditions: - Screen Solvents - Adjust Temperature - Vary Catalyst Loading cause1->solution1 solution2 Select Catalyst for Regioselectivity (e.g., La(OTf)₃ for cis-epoxy amines) cause2->solution2 solution3 Redesign Substrate with Less Bulky Groups cause3->solution3 solution4 Screen Alternative Leaving Groups (e.g., -OTs, -OMs) cause4->solution4

Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.

Diagram 2: Stereochemical Control in the Staudinger Cycloaddition

StaudingerStereocontrol cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_products Products ketene Ketene zwitterion_e Intermediate from (E)-Imine zwitterion_z Intermediate from (Z)-Imine e_imine (E)-Imine e_imine->zwitterion_e Nucleophilic Attack z_imine (Z)-Imine z_imine->zwitterion_z Nucleophilic Attack zwitterion_e->zwitterion_z Isomerization cis_lactam cis-β-Lactam zwitterion_e->cis_lactam Direct Ring Closure (Favored) zwitterion_z->zwitterion_e Isomerization trans_lactam trans-β-Lactam zwitterion_z->trans_lactam Direct Ring Closure (Favored)

Caption: Factors influencing the stereochemical outcome of the Staudinger cycloaddition.

References

  • Technical Support Center: Azetidine Ring Formation. (n.d.). BenchChem.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645–3658. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry.
  • Lee, J. H., & Kim, C. K. (2019). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Bulletin of the Korean Chemical Society, 40(1), 85-90. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3658.
  • Gholami, M., & Habibi, A. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19992. [Link]

  • Troubleshooting guide for azetidine derivative synthesis. (n.d.). BenchChem.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry, 37(11), 2795. [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2024). Royal Society of Chemistry.
  • Institute for Basic Science. (2023, August 25). Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily.

  • Jia, Z. J., & Arnold, F. H. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 142(28), 12229–12234. [Link]

  • Azetidine Synthesis. (n.d.).
  • A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[2]Rotaxane. (2023). ACS Omega.

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606–1611. [Link]

  • Jia, Z. J., & Arnold, F. H. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 142(28), 12229–12234.
  • Kaur, R., & Kumar, A. (2014). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Medicinal Chemistry, 2014, 809738. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate.
  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. (n.d.). BenchChem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.
  • Gockel, S., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5082. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678.
  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. (2022). Molecules.
  • Cossío, F. P., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(8), 925–936. [Link]

  • The Kinugasa Reaction. (2022). Organic Reactions.

Sources

Selectivity issues in the deprotection of poly-functionalized azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of deprotecting poly-functionalized azetidine derivatives. The inherent ring strain of the four-membered azetidine ring, while conferring unique pharmacological properties, also presents significant challenges during synthetic manipulations, particularly in the final deprotection steps.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the integrity of your azetidine core and the success of your synthesis.

I. Troubleshooting Guide: Navigating Common Deprotection Hurdles

This section addresses specific issues encountered during the deprotection of azetidine derivatives in a practical question-and-answer format.

Scenario 1: Ring-Opening During N-Boc Deprotection

Q: I'm attempting to deprotect my N-Boc azetidine derivative using standard TFA/DCM conditions, but I'm observing significant formation of ring-opened byproducts. How can I mitigate this?

A: This is a classic challenge stemming from the heightened ring strain of the azetidine ring, which becomes susceptible to nucleophilic attack upon protonation of the nitrogen atom under strongly acidic conditions.[3] The generated tert-butyl cation can also lead to unwanted side reactions with nucleophilic residues in your molecule.[4]

Probable Causes & Solutions:

  • Harsh Acidic Conditions: Standard TFA concentrations (20-50% in DCM) can be too aggressive for sensitive azetidine scaffolds.[3][5]

    • Solution 1: Milder Acidic Reagents: Consider using milder acidic conditions. For instance, 4M HCl in dioxane is often effective and can sometimes offer better selectivity.[5][6][7] Another alternative is stoichiometric p-toluenesulfonic acid (pTSA) in acetonitrile/methanol.[4]

    • Solution 2: Alternative Mild Deprotection Methods: For substrates with particularly acid-labile groups, non-traditional methods can be highly effective.[3]

      • Oxalyl chloride in methanol has been shown to be a very mild method for N-Boc deprotection, tolerant of other acid-labile functionalities like esters.[4][8]

      • Heating in water can be a surprisingly effective and green method for removing the Boc group from certain substrates without the need for any acid.[9][10]

  • Presence of Nucleophiles: The tert-butyl cation generated during deprotection is a potent electrophile that can be attacked by nucleophilic functional groups on your molecule.[4]

    • Solution: Use of Scavengers: Incorporating scavengers into your reaction mixture is a highly effective strategy to trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS) and water.[4] A standard cocktail for this purpose is a 95:2.5:2.5 mixture of TFA/H₂O/TIS.[4]

Experimental Protocol: Mild N-Boc Deprotection with Oxalyl Chloride

  • Dissolve the N-Boc protected azetidine derivative in methanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of oxalyl chloride in methanol.

  • Allow the reaction to warm to room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a mild base and extracted.

Scenario 2: Chemoselectivity Issues with N-Cbz Deprotection

Q: My azetidine derivative contains other reducible functional groups (e.g., alkenes, nitro groups). Standard hydrogenolysis conditions for Cbz deprotection are leading to over-reduction. What are my options?

A: Achieving chemoselectivity during the hydrogenolytic cleavage of a Cbz group in the presence of other reducible moieties is a common challenge. The choice of catalyst, hydrogen source, and reaction conditions are all critical.

Probable Causes & Solutions:

  • Overly Active Catalyst/Harsh Conditions: Standard conditions like H₂ gas with 10% Pd/C can be too reactive.[11]

    • Solution 1: Catalyst Modification: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), can sometimes provide the desired selectivity.

    • Solution 2: Catalytic Transfer Hydrogenolysis: This method avoids the use of flammable hydrogen gas and can sometimes offer better selectivity.[11] Common hydrogen donors include 1,4-cyclohexadiene or formic acid/triethylamine.[11]

  • Alternative Non-Reductive Cbz Cleavage: When hydrogenolysis is not viable, alternative methods for Cbz deprotection should be considered.

    • Lewis Acid-Mediated Deprotection: Lewis acids such as TMSI (trimethylsilyl iodide) can effectively cleave Cbz groups.[12] However, careful optimization is required as these can also affect other functional groups.

    • Photocatalytic Deprotection: Recent advances have shown that visible-light photocatalysis can enable the chemoselective deprotection of Cbz groups under very mild conditions.[12][13]

Scenario 3: Difficulty in Deprotecting Sterically Hindered Benzyl Ethers

Q: I have a benzyl ether protecting a hydroxyl group on a sterically congested carbon of my azetidine derivative. Standard hydrogenolysis is sluggish and incomplete. How can I improve this deprotection?

A: Steric hindrance can significantly impede the approach of the substrate to the catalyst surface, leading to slow or incomplete hydrogenolysis.

Probable Causes & Solutions:

  • Poor Catalyst Accessibility: The bulky substituents around the benzyl ether are preventing efficient interaction with the palladium catalyst.

    • Solution 1: Change of Catalyst: Switching to a different form of palladium, such as palladium black or Pearlman's catalyst (Pd(OH)₂/C), can sometimes improve reaction rates for hindered substrates.

    • Solution 2: Increase Temperature and/or Pressure: Carefully increasing the reaction temperature or hydrogen pressure can provide the necessary energy to overcome the activation barrier. However, this also increases the risk of side reactions.[14]

  • Alternative Deprotection Chemistries: When hydrogenolysis is not feasible, other methods for benzyl ether cleavage should be employed.

    • Strong Acid Cleavage: Strong acids like HBr in acetic acid can cleave benzyl ethers, but this method is only suitable for substrates lacking other acid-sensitive functional groups.[15]

    • Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, oxidative deprotection with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a highly effective and orthogonal method.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the concept of "orthogonal protecting groups" and why is it crucial for poly-functionalized azetidines?

A1: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different reaction conditions, without affecting each other.[16] This is critical in the synthesis of complex molecules like poly-functionalized azetidines because it allows for the selective deprotection of one functional group while others remain protected.[16][17][18] For example, a common orthogonal strategy involves using an acid-labile Boc group for the azetidine nitrogen and a hydrogenolysis-labile Cbz group for another amine or a benzyl ether for a hydroxyl group.[1][17] This allows for the sequential unmasking and functionalization of specific sites on the molecule.

Q2: My azetidine derivative has both a Boc group and a tert-butyl ester. How can I selectively deprotect the N-Boc group?

A2: This is a challenging selectivity issue as both groups are cleaved under acidic conditions. However, the N-Boc group is generally more acid-labile than a tert-butyl ester. Careful selection of reagents and conditions can achieve the desired selectivity.

  • Milder Acidic Conditions: Using milder acids like 1M HCl in methanol or carefully controlled concentrations of TFA can sometimes favor the cleavage of the N-Boc group.[7]

  • Lewis Acids: Certain Lewis acids have been reported to show selectivity for N-Boc deprotection in the presence of tert-butyl esters. For instance, Sn(OTf)₂ has been shown to be effective for this transformation.[19]

Q3: I have a silyl ether (e.g., TBDMS) on my azetidine derivative. What are the recommended deprotection conditions that are compatible with the azetidine ring?

A3: Silyl ethers are typically cleaved using fluoride sources or acidic conditions.[20][21] Given the acid sensitivity of the azetidine ring, fluoride-based deprotection is generally preferred.

  • TBAF (Tetrabutylammonium fluoride): This is the most common reagent for silyl ether deprotection.[22] It is typically used in a solvent like THF. The reaction is generally mild and should not affect the azetidine ring.

  • HF-Pyridine: For more sensitive substrates, HF-Pyridine is a milder alternative to TBAF.[20]

  • Acidic Conditions (with caution): While less ideal, very mild acidic conditions such as acetic acid in THF/water can be used for the deprotection of more labile silyl ethers like TMS, but this should be approached with caution and careful monitoring to avoid ring-opening.[20][22]

Q4: How can I effectively monitor the progress of my deprotection reaction?

A4: Close monitoring of the reaction is crucial to avoid over-reaction and the formation of byproducts.[23]

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it provides more accurate information about the conversion and can help identify any side products being formed.[4][23]

III. Data Summary and Visualization

Table 1: Comparison of Common Protecting Groups for Azetidines

Protecting GroupAbbreviationCommon Deprotection ConditionsOrthogonality & Considerations
tert-ButoxycarbonylBocTFA/DCM; HCl/Dioxane; Oxalyl chloride/MeOH[3][5][8]Orthogonal to Cbz, Bn, Fmoc.[1][17] Risk of ring-opening with strong acids.[3]
BenzyloxycarbonylCbzH₂, Pd/C; Catalytic Transfer Hydrogenolysis[11]Orthogonal to Boc, Fmoc.[17][18] Not compatible with other reducible groups.
BenzylBnH₂, Pd/C; Strong acids (e.g., HBr/AcOH)[11][15]Orthogonal to Boc, Fmoc. Hydrogenolysis can be slow for hindered ethers.[14]
tert-ButyldimethylsilylTBDMSTBAF/THF; HF-Pyridine; Mild acid[20][22]Orthogonal to Boc, Cbz, Bn. Fluoride deprotection is generally mild.

Deprotection_Decision_Workflow

IV. References

  • Benchchem. Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments. Available from:

  • Saunders, G.J., Spring, S.A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G.J., Dixon, A.M., Notman, R. and Shipman, M. (2024) Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available from:

  • PubMed. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. J Org Chem. 2007 Oct 26;72(22):8519-22. Available from:

  • Benchchem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Available from:

  • Benchchem. "troubleshooting guide for azetidine derivative synthesis". Available from:

  • Saunders, G.J., Spring, S.A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G.J., Dixon, A.M., Notman, R. and Shipman, M. (2024) Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from:

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from:

  • ResearchGate. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF. Available from:

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). Available from:

  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. (2014-12-23). Available from:

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). Available from:

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. Available from:

  • ResearchGate. Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors.. Available from:

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2003-01-03). Available from:

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). Available from:

  • Gelest. Deprotection of Silyl Ethers - Technical Library. Available from:

  • NIH. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available from:

  • Specific solvent issues with BOC deprotection. (2025-12-16). Available from:

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27). Available from:

  • Can a Boc protecting group be removed with trifluoroacetic acid?. (2016-06-28). Available from:

  • ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025-12-05). Available from:

  • Chem-Station Int. Ed. Silyl Protective Groups. (2014-03-08). Available from:

  • Benchchem. Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. Available from:

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024-04-25). Available from:

  • Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide. Available from:

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). Available from:

  • Reddit. Boc De-protection : r/Chempros. (2023-10-18). Available from:

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from:

  • YouTube. 26.02 Silyl Ethers as Protecting Groups. (2020-05-10). Available from:

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from:

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from:

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. (2016-08-29). Available from:

  • PubMed. Azetidines of pharmacological interest. (2021-06-29). Available from:

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from:

  • Reddit. Help with a deprotection method : r/Chempros. (2025-05-03). Available from:

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Available from:

  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Available from:

  • Benchchem. Technical Support Center: Optimizing Benzyl Ether Deprotection. Available from:

  • PMC - PubMed Central. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. (2017-10-31). Available from:

  • ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available from:

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis - Wordpress. (2025-12-18). Available from:

  • ResearchGate. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Available from:

  • ResearchGate. Hydrogenolysis of N‐benzyl amines. | Download Scientific Diagram. Available from:

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into lead compounds can dramatically enhance metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, substituted azetidines have emerged as particularly valuable motifs due to their unique conformational constraints and ability to serve as versatile synthetic intermediates. This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a key building block for the synthesis of more complex bioactive molecules.

This guide will delve into the theoretical underpinnings and practical considerations for the NMR analysis of this compound and its analogs. By comparing the spectral data of related structures, we will elucidate the influence of substituents on chemical shifts and coupling constants, providing a valuable resource for structural characterization and quality control in a research and development setting.

The Azetidine Ring: A Privileged Scaffold in Medicinal Chemistry

The four-membered azetidine ring system imparts a unique three-dimensional character to molecules, which is highly sought after in drug design. Its constrained nature reduces conformational flexibility, which can lead to higher binding affinities and improved selectivity for biological targets. The introduction of a fluorine atom at the 3-position further modulates the electronic properties and metabolic stability of the azetidine core, making it an attractive component for novel therapeutics. The subject of this guide, tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, is a bifunctional building block, poised for further chemical elaboration at the bromomethyl group, making it a valuable tool for medicinal chemists.

Understanding the NMR Landscape of Fluorinated Azetidines

The analysis of fluorinated organic molecules by NMR spectroscopy offers unique advantages. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, providing high sensitivity. Furthermore, the large chemical shift dispersion of ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments within a molecule.

The interplay between ¹H and ¹⁹F nuclei through scalar coupling provides a wealth of structural information. These couplings, transmitted through bonds, are highly sensitive to the number of intervening bonds and the dihedral angles between the coupled nuclei.

Key Spectroscopic Features to Consider:
  • ¹H NMR: The chemical shifts of the azetidine ring protons are influenced by the electronegativity of the fluorine and bromomethyl substituents, as well as the carbamate protecting group. The geminal and vicinal coupling constants provide insights into the ring's pucker and conformation.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. The coupling of the fluorine to adjacent protons (²JHF and ³JHF) is a key diagnostic tool for structural confirmation.

  • Through-Space vs. Through-Bond Coupling: In sterically congested molecules, it is important to consider the possibility of through-space coupling between protons and fluorine atoms that are in close proximity, in addition to the more common through-bond coupling.

Comparative Analysis of Substituted 3-Fluoroazetidines

To fully appreciate the NMR characteristics of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, it is instructive to compare its spectral data with those of closely related analogs. The following table summarizes the expected and reported ¹H and ¹⁹F NMR data for a series of tert-butyl 3-substituted-3-fluoroazetidine-1-carboxylates.

CompoundSubstituent (R)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key Coupling Constants (J, Hz)
Target Molecule -CH₂BrPredicted: Azetidine CH₂: 4.0-4.5 (m), CH₂Br: 3.6-3.9 (d), Boc: ~1.5 (s)Predicted: -160 to -180²JHF, ³JHF
Analog 1 -CH₂OHAzetidine CH₂: 4.30-4.50 (m), 4.09-4.27 (m), CH₂OH: 3.8-4.0, Boc: 1.43-1.52 (s)[1]No data found
Analog 2 -HAzetidine CH: 5.1-5.3 (m), Azetidine CH₂: 3.9-4.2 (m), Boc: ~1.4 (s)No data found
Analog 3 -COOHPredicted: Azetidine CH₂: 4.2-4.6 (m), Boc: ~1.5 (s)Predicted: -150 to -170

The data for Analog 1, tert-butyl 3-(hydroxymethyl)-3-fluoroazetidine-1-carboxylate, provides a valuable point of comparison. The multiplets observed for the azetidine ring protons between δ 4.09 and 4.50 ppm are characteristic of the diastereotopic nature of these protons in the chiral environment of the 3-substituted ring.[1] The replacement of the hydroxyl group with a bromine atom in the target molecule is expected to shift the signals of the adjacent methylene protons downfield due to the increased inductive effect of bromine.

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution of the sample.

  • If necessary, briefly vortex or sonicate the sample to aid dissolution.

¹H NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Solvent: CDCl₃

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹⁹F NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe

  • Solvent: CDCl₃

  • Pulse Program: Standard single-pulse experiment with proton decoupling

  • Number of Scans: 64-256

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: A wider spectral width (e.g., -50 to -250 ppm) is necessary to encompass the expected chemical shift range of organofluorine compounds.

Advanced 2D NMR Techniques for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, and to confirm connectivity, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule. This is crucial for tracing the connectivity of the azetidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide information on through-space proximity between ¹H and ¹⁹F nuclei, which is valuable for conformational analysis.

dot graph "2D_NMR_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "1D ¹H & ¹⁹F Spectra" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COSY" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HSQC" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "HMBC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Structural Elucidation" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} 2D NMR workflow for structural elucidation.

Causality Behind Experimental Choices

The choice of NMR experiments is driven by the need for a complete and unambiguous structural assignment. While 1D ¹H and ¹⁹F spectra provide a foundational overview of the molecule's structure, the complexity of the spin systems in cyclic molecules often necessitates the use of 2D techniques. COSY is essential for establishing the proton connectivity within the azetidine ring. HSQC provides a direct link between the proton and carbon frameworks, while HMBC is crucial for piecing together the entire molecular structure, including the connections to the Boc protecting group and the bromomethyl substituent.

Conclusion

The ¹H and ¹⁹F NMR analysis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a critical step in its characterization and quality control. While direct experimental data for this specific compound is not widely published, a comparative analysis with its hydroxyl analog and a foundational understanding of the NMR properties of fluorinated azetidines allows for a confident prediction of its spectral features. The application of a comprehensive suite of 1D and 2D NMR experiments is essential for the unambiguous structural elucidation of this and related fluorinated building blocks, which are of increasing importance in the field of drug discovery.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.

Sources

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in modern drug discovery. Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, enabling precise vectoral orientation of substituents to optimize interactions with biological targets. The introduction of fluorine, a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity, further enhances the utility of the azetidine core.

This guide provides a comparative analysis of the mass spectrometric behavior of fluorinated azetidines, focusing on the differences between "hard" and "soft" ionization techniques. As experimental data for simple fluorinated azetidines is not widely available in published literature, this guide will present a predictive framework based on established principles of mass spectrometry for cyclic amines and organofluorine compounds. We will use 3-fluoroazetidine as a model compound to explore its anticipated fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with a foundational understanding for characterizing these important molecules.

Pillar 1: Expertise & Experience - Understanding Ionization Causality

The choice of ionization technique is paramount as it dictates the type and extent of information obtained from a mass spectrometry experiment. For structural elucidation, a degree of fragmentation is necessary. However, for sensitive quantification or confirmation of molecular weight, preserving the molecular ion is key.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+). The excess energy imparted to the M•+ often leads to extensive and predictable fragmentation, providing a detailed "fingerprint" of the molecule's structure. This makes EI-MS, particularly when coupled with Gas Chromatography (GC), a powerful tool for structural identification of novel compounds.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[1] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+) or other adducts. ESI imparts minimal excess energy, resulting in little to no fragmentation.[1] This makes it ideal for determining the molecular weight of an analyte and for quantitative studies using Liquid Chromatography (LC-MS).

Pillar 2: Trustworthiness - A Self-Validating Protocol System

To ensure the accurate characterization of a novel fluorinated azetidine, a dual-analysis approach using both EI and ESI is recommended. The data from each technique serves to validate the other. ESI-MS provides a clear indication of the molecular weight, confirming the identity of the M•+ peak in the more complex EI-MS spectrum. The fragmentation pattern from EI-MS then provides the structural information that is absent in the ESI-MS data.

Experimental Protocols

Sample Preparation:

  • For GC-EI-MS: The fluorinated azetidine (e.g., 3-fluoroazetidine) should be dissolved in a volatile, aprotic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. If the compound is a salt (e.g., hydrochloride), it may need to be neutralized via a liquid-liquid extraction from a basic aqueous solution (e.g., saturated NaHCO3) into an organic solvent, followed by drying and reconstitution.

  • For LC-ESI-MS: The compound should be dissolved in a solvent compatible with reverse-phase chromatography, such as a mixture of methanol and water or acetonitrile and water, to a concentration of 10-100 µg/mL. The addition of a small amount of an acid, such as 0.1% formic acid, is crucial to promote protonation for positive-ion ESI.

Instrumentation and Conditions:

  • GC-EI-MS:

    • GC: A standard non-polar column (e.g., DB-5ms) is suitable. The oven temperature program should be optimized to ensure good peak shape and separation from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • MS: Standard EI conditions of 70 eV electron energy should be used. Data should be acquired over a mass range of m/z 30-200.

  • LC-ESI-MS (QTOF):

    • LC: A C18 reverse-phase column is recommended. A gradient elution from 5% to 95% organic solvent (e.g., acetonitrile with 0.1% formic acid) in water (with 0.1% formic acid) over several minutes is a good starting point.

    • MS: The instrument should be operated in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate. For fragmentation data (MS/MS), a collision energy (e.g., 10-30 eV) should be applied in the collision cell.

Pillar 3: Authoritative Grounding - Predicted Fragmentation Patterns

The following sections detail the predicted fragmentation patterns for our model compound, 3-fluoroazetidine (C₃H₆FN, Molecular Weight: 75.05 g/mol ), based on established fragmentation rules for analogous structures.

Electron Ionization (EI) Fragmentation of 3-Fluoroazetidine

Under EI conditions, the molecular ion peak ([C₃H₆FN]•+, m/z 75) is expected to be observed, though its intensity may be moderate due to the strained nature of the four-membered ring. The fragmentation will likely be dominated by pathways that relieve this ring strain. The fragmentation of cyclic amines often involves the loss of a hydrogen atom from the α-carbon.[2] For azetidines, ring cleavage is a dominant pathway. The presence of the electronegative fluorine atom will significantly influence the fragmentation pathways.

Primary Fragmentation Pathways:

  • α-Cleavage (Loss of H•): Loss of a hydrogen radical from a carbon adjacent to the nitrogen is a common fragmentation for amines.[2][3] This would result in a resonance-stabilized ion at m/z 74 .

  • Ring Opening to Ethene and a Fluorinated Imine: A major fragmentation pathway for small cycloalkanes like cyclobutane is the cleavage into two ethylene molecules.[4] By analogy, the azetidine ring is expected to cleave. The most likely ring-opening pathway involves the fission of the C-C bonds, leading to the expulsion of a neutral ethene molecule (28 Da) and the formation of a fluorinated methanimine radical cation ([CHFN]•+) at m/z 48 .

  • Loss of HF: The elimination of hydrogen fluoride (HF, 20 Da) is a common fragmentation pathway for fluorinated compounds, especially when a hydrogen atom is available on an adjacent carbon. This would lead to an ion at m/z 55 .

  • Loss of a Fluorine Radical (F•): Direct cleavage of the C-F bond would result in the loss of a fluorine radical (19 Da) to form an ion at m/z 56 .

The following diagram illustrates these predicted primary fragmentation pathways from the molecular ion.

G M [C₃H₆FN]•+ m/z 75 (Molecular Ion) F74 [C₃H₅FN]+ m/z 74 M->F74 - H• F55 [C₃H₅N]•+ m/z 55 M->F55 - HF F48 [CHFN]•+ m/z 48 M->F48 - C₂H₄ F56 [C₃H₆N]+ m/z 56 M->F56 - F•

Figure 1: Predicted EI Fragmentation of 3-Fluoroazetidine. This diagram shows the primary fragmentation pathways expected for 3-fluoroazetidine under electron ionization.

Electrospray Ionization (ESI) Fragmentation of 3-Fluoroazetidine

In positive-ion ESI, 3-fluoroazetidine is expected to be readily protonated at the nitrogen atom, yielding a prominent protonated molecule ([M+H]+) at m/z 76 . As ESI is a soft ionization technique, little to no fragmentation is expected in a standard full-scan mass spectrum.

To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In this technique, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]+ ion will differ from the odd-electron M•+ ion generated by EI.

Predicted MS/MS Fragmentation Pathways of [M+H]+:

  • Loss of Ammonia (NH₃): While less common for cyclic amines, protonation can weaken the C-N bonds, potentially leading to ring opening and subsequent loss of ammonia (17 Da) to yield a fluorinated cyclopropyl cation or a rearranged C₃H₄F+ ion at m/z 59 .

  • Loss of HF: Similar to EI, the loss of neutral hydrogen fluoride (20 Da) is a plausible pathway, resulting in an azetinium ion or a rearranged C₃H₆N+ species at m/z 56 . This fragment would be particularly stable.

  • Ring Opening: The protonated ring may open, followed by fragmentation. A likely pathway is the loss of ethene (28 Da), leading to a protonated fluorinated imine [CH₂FN+H]+ at m/z 49 .

G MH [C₃H₆FN+H]+ m/z 76 (Protonated Molecule) F59 [C₃H₄F]+ m/z 59 MH->F59 - NH₃ F56 [C₃H₆N]+ m/z 56 MH->F56 - HF F49 [CH₃FN]+ m/z 49 MH->F49 - C₂H₄

Figure 2: Predicted ESI-MS/MS Fragmentation of 3-Fluoroazetidine. This diagram illustrates the predicted fragmentation of the protonated 3-fluoroazetidine ion via collision-induced dissociation.

Data Summary and Comparison

The table below summarizes the key predicted ions for 3-fluoroazetidine under both ionization techniques.

Ionization TechniqueParent Ion (m/z)Key Predicted Fragment Ions (m/z)Information Gained
Electron Ionization (EI) 75 ([M]•+)74, 56, 55, 48Detailed structural information, characteristic "fingerprint"
Electrospray Ionization (ESI) 76 ([M+H]+)59, 56, 49 (in MS/MS)Unambiguous molecular weight, high sensitivity for quantification

Conclusion and Recommendations

The mass spectrometric analysis of fluorinated azetidines requires a strategic approach. This guide provides a predictive framework for understanding their fragmentation behavior, highlighting the complementary nature of EI and ESI techniques.

  • For the initial identification and structural confirmation of a novel fluorinated azetidine, GC-EI-MS is invaluable. The rich fragmentation pattern, driven by ring strain and the influence of the fluorine substituent, provides a unique fingerprint for the molecule.

  • For quantitative analysis, such as in metabolic studies or reaction monitoring, LC-ESI-MS is the superior choice due to its soft ionization, which preserves the molecular ion and provides excellent sensitivity. When structural information is needed, ESI can be coupled with tandem mass spectrometry (MS/MS) to induce controlled fragmentation.

By employing both techniques, researchers can achieve a comprehensive and validated characterization of this important class of molecules, accelerating their development in the pharmaceutical and agrochemical industries.

References

A Comparative Guide to the Reactivity of 3-(Bromomethyl) vs. 3-(Chloromethyl)azetidine Derivatives in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and three-dimensional character to drug candidates. Among the most versatile intermediates for the functionalization of this scaffold are 3-(halomethyl)azetidine derivatives. The choice between a 3-(bromomethyl) or a 3-(chloromethyl)azetidine derivative as a synthetic precursor can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of these two classes of compounds, supported by fundamental principles of organic chemistry and illustrative experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

The Decisive Role of the Leaving Group in SN2 Reactions

The primary pathway for the functionalization of 3-(halomethyl)azetidines is the bimolecular nucleophilic substitution (SN2) reaction.[1] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom, and simultaneously, the halide leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1] A critical factor governing the reaction rate is the nature of the leaving group.[2]

A good leaving group is a species that is stable on its own, typically a weak base.[2] When comparing bromide and chloride, bromide is the superior leaving group. This is attributed to two main factors:

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable and thus better leaving groups.

  • Polarizability: Bromine is larger and more polarizable than chlorine. This allows for a more effective distribution of the developing negative charge in the transition state of the SN2 reaction, which lowers the activation energy of the reaction.[3]

Therefore, it is anticipated that 3-(bromomethyl)azetidine derivatives will exhibit greater reactivity in SN2 reactions compared to their 3-(chloromethyl) counterparts, leading to faster reaction times and/or milder reaction conditions to achieve comparable yields.

Comparative Reactivity: Experimental Insights

While direct, side-by-side kinetic studies comparing the reactivity of 1-Boc-3-(bromomethyl)azetidine and 1-Boc-3-(chloromethyl)azetidine are not extensively reported in the literature, the well-established principles of leaving group ability are consistently demonstrated in various synthetic reports. The following table summarizes typical reaction conditions for the nucleophilic substitution of 1-Boc-3-(bromomethyl)azetidine with sodium azide and provides predicted conditions for the analogous reaction with 1-Boc-3-(chloromethyl)azetidine, based on the expected lower reactivity of the chloride.

SubstrateNucleophileSolventTemperatureTimeYieldReference
1-Boc-3-(bromomethyl)azetidineSodium Azide (1.5 eq)DMF60 °C4 hHigh (qualitative)[4]
1-Boc-3-(chloromethyl)azetidineSodium Azide (1.5 eq)DMF>60 °C or longer timeExpected to be highPredicted

Note: Due to the lower reactivity of the chloride leaving group, it is anticipated that the reaction with 1-Boc-3-(chloromethyl)azetidine would require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a similar conversion to the bromo-derivative. The addition of a catalytic amount of sodium iodide (Finkelstein reaction conditions) could also be employed to facilitate the reaction by in situ formation of the more reactive iodo-intermediate.

Experimental Protocols

The following protocols provide a practical guide for performing a nucleophilic substitution reaction on 1-Boc-3-(bromomethyl)azetidine and a predicted protocol for the corresponding chloro-derivative.

Protocol 1: Synthesis of 1-Boc-3-(azidomethyl)azetidine from 1-Boc-3-(bromomethyl)azetidine

This protocol is adapted from a one-pot procedure for the synthesis of 3-substituted azetidine derivatives.[4]

Materials:

  • 1-Boc-3-(bromomethyl)azetidine

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Predicted Synthesis of 1-Boc-3-(azidomethyl)azetidine from 1-Boc-3-(chloromethyl)azetidine

This is a predicted protocol based on the lower reactivity of the chloro-derivative.

Materials:

  • 1-Boc-3-(chloromethyl)azetidine

  • Sodium azide (NaN₃)

  • Sodium iodide (NaI), catalytic amount (optional)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 1-Boc-3-(chloromethyl)azetidine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol).

  • (Optional) Add a catalytic amount of sodium iodide (e.g., 0.1 mmol).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and for a longer duration (e.g., 12-24 hours) compared to the bromo-derivative.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Visualizing the Reaction Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a general workflow for a comparative reactivity study.

Caption: SN2 reaction mechanism for nucleophilic substitution.

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis start Start reagents_bromo 1-Boc-3-(bromomethyl)azetidine + Nucleophile + Solvent start->reagents_bromo reagents_chloro 1-Boc-3-(chloromethyl)azetidine + Nucleophile + Solvent start->reagents_chloro reaction_bromo Stir at defined temperature (e.g., 60°C) reagents_bromo->reaction_bromo reaction_chloro Stir at defined temperature (e.g., 80°C) reagents_chloro->reaction_chloro monitor Monitor progress (TLC, LC-MS) reaction_bromo->monitor reaction_chloro->monitor workup Aqueous Work-up & Extraction monitor->workup purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS) & Yield purification->analysis compare Compare Reaction Times & Yields analysis->compare

Caption: General workflow for a comparative reactivity study.

Conclusion

References

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Pharmaguideline. Available at: [Link]

  • (A) Mechanism of the SN2 reaction between chloromethane and bromide... ResearchGate. Available at: [Link]

  • Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why?. Quora. Available at: [Link]

  • Sn2 Rate Reaction Ranking Problem. YouTube. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for Accessing Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Strained Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged motif."[1] Its significance stems from the considerable ring strain (approx. 25.4 kcal/mol), which positions it in a unique chemical space between the highly reactive aziridine and the more stable pyrrolidine.[1][2] This inherent strain is not a liability but a key feature, imparting valuable properties to parent molecules. It introduces a rigid, three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and favorably modulate physicochemical properties like solubility and lipophilicity.[3][4] Consequently, azetidine-containing compounds are increasingly prevalent in pharmaceuticals, including notable drugs like the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[1]

Despite their value, the synthesis of functionalized azetidines has historically been challenging, precisely because of the ring strain that makes them attractive.[5] This guide provides a comparative analysis of the principal synthetic methodologies developed to construct this valuable scaffold, offering insights into their mechanisms, scope, and practical applications for researchers in drug discovery and chemical synthesis. We will explore classical and modern approaches, from cycloadditions and intramolecular cyclizations to innovative ring expansion and strain-release strategies.

Cycloaddition Reactions: Building the Ring in a Single Step

Cycloaddition reactions represent one of the most direct and atom-economical routes to the azetidine core, forming two bonds and constructing the four-membered ring in a single, often stereoselective, operation.

The Aza Paternò–Büchi Reaction: A Photochemical Approach

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene.[6][7] It is a powerful tool for rapidly assembling the azetidine skeleton.

Mechanism & Causality: The reaction is typically initiated by the UV or visible light-induced excitation of an imine to its electronically excited singlet or triplet state.[6] This excited species then reacts with a ground-state alkene to form the azetidine ring. Historically, the reaction's application was limited by competing, non-productive pathways of the excited imine, such as E/Z isomerization, which quenches the desired reactivity.[7]

Modern Advancements: The advent of visible-light photocatalysis has revolutionized this area.[8] By using a photosensitizer, typically an iridium or ruthenium complex, one can selectively generate the reactive triplet state of the imine (or an oxime precursor) under mild conditions via triplet energy transfer.[1][8] This approach has significantly broadened the substrate scope and improved reaction efficiency, allowing for the intermolecular synthesis of highly functionalized azetidines with yields up to 99%.[8]

aza_paterno_buchi cluster_0 Visible-Light-Mediated Aza Paternò–Büchi Reaction PC Photocatalyst (PC) [e.g., Ir(III) complex] PC_star Excited PC* (Triplet State) PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Imine Imine or Precursor (Ground State) Imine_star Excited Imine* (Triplet State) Imine->Imine_star Triplet Energy Transfer Azetidine Functionalized Azetidine Imine_star->Azetidine [2+2] Cycloaddition Alkene Alkene Alkene->Azetidine [2+2] Cycloaddition

Caption: Mechanism of the visible-light-mediated Aza Paternò–Büchi reaction.

Staudinger Ketene-Imine Cycloaddition

While primarily known for synthesizing β-lactams (azetidin-2-ones), the Staudinger cycloaddition is a cornerstone of four-membered ring chemistry. The resulting β-lactams can be reduced to the corresponding azetidines using reagents like lithium aluminum hydride.[9][10]

Mechanism & Causality: This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine.[9] The commonly accepted mechanism proceeds through a two-step pathway involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory 4π-electrocyclization to close the ring, forming the β-lactam.[9] The stereochemistry of the final product is often controlled in this ring-closing step.

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

The most established and widely used strategy for azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position.[11]

Cyclization of γ-Amino Alcohols and γ-Haloamines

This classical approach is reliable and versatile, making it a workhorse in azetidine synthesis.

Mechanism & Causality: The strategy relies on a simple intramolecular SN2 reaction. A 1,3-difunctionalized propane backbone is required.

  • From γ-Haloamines: A primary or secondary amine attacks the carbon bearing a halogen atom, displacing it to form the azetidine ring.

  • From γ-Amino Alcohols: This is often more practical. The hydroxyl group is first converted into a better leaving group (e.g., mesylate, tosylate) in situ. Subsequent treatment with a base deprotonates the amine, which then acts as the nucleophile to displace the leaving group and form the ring.[11] The choice of base is critical to avoid competing elimination reactions.[11]

intramolecular_cyclization cluster_1 Intramolecular Cyclization Workflow Start γ-Amino Alcohol Activated Activated Intermediate (e.g., γ-Aminomesylate) Start->Activated Activation (e.g., MsCl, Et3N) Cyclization Intramolecular SN2 (Base-mediated) Activated->Cyclization Addition of Base (e.g., NaH) Product Azetidine Cyclization->Product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Modern Transition-Metal-Catalyzed C–H Amination

Recent advances have enabled the direct formation of azetidines from C–H bonds, bypassing the need for pre-functionalization. Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[1] The reaction proceeds via a proposed Pd(IV) intermediate, which undergoes reductive elimination to forge the C–N bond and form the azetidine ring. This method offers excellent functional group tolerance.[1]

Intramolecular Aminolysis of Epoxides

A novel strategy involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[12] Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts, promoting a regioselective attack of the amine at the C3 position of the epoxide to yield 3-hydroxyazetidines. This method is notable for its high yields and tolerance of acid-sensitive functional groups.[12]

Ring Structure Manipulation: Contraction and Expansion Routes

Rearrangement strategies that alter the size of a pre-existing ring provide clever and often stereospecific pathways to the azetidine core.

Ring Expansion of Aziridines

The one-carbon homologation of readily available aziridines is an attractive modern approach.

  • Biocatalytic[3][8]-Stevens Rearrangement: Engineered enzymes, such as variants of cytochrome P450, can catalyze the reaction of aziridines with diazo compounds.[13] The enzyme facilitates a carbene transfer to the aziridine nitrogen, forming a transient aziridinium ylide. This highly reactive intermediate then undergoes a[3][8]-Stevens rearrangement to furnish the ring-expanded azetidine with exceptional enantioselectivity (e.g., 99:1 er).[13] This biocatalytic approach overcomes the challenge of competing cheletropic extrusion that often plagues chemical catalysts.[13]

  • Gold-Catalyzed Rearrangement: A recently developed method utilizes a gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, which are themselves derived from the ring-opening of propargylic aziridines.[14] This sequence constitutes a formal ring expansion and provides access to unique (Z)-alkylidene azetidines.[14]

Ring Contraction of Pyrrolidinones

Conversely, larger rings can be contracted to form azetidines. A robust method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones.[15][16] The proposed mechanism involves nucleophilic attack on the amide carbonyl, leading to N–C(O) bond cleavage. The resulting intermediate undergoes an intramolecular SN2 cyclization, expelling the bromide ion and contracting the five-membered ring to a four-membered one.[1] This method efficiently produces α-carbonylated N-sulfonylazetidines.[17]

ring_manipulation cluster_expansion Ring Expansion cluster_contraction Ring Contraction Aziridine Aziridine (3-membered ring) Ylide Aziridinium Ylide (via Carbene Transfer) Aziridine->Ylide Azetidine_exp Azetidine (4-membered ring) Ylide->Azetidine_exp [1,2]-Stevens Rearrangement Pyrrolidinone α-Bromo Pyrrolidinone (5-membered ring) Intermediate Open-Chain Intermediate (via Nu- Addition) Pyrrolidinone->Intermediate Azetidine_con Azetidine (4-membered ring) Intermediate->Azetidine_con Intramolecular SN2 Cyclization

Caption: Contrasting strategies of ring expansion and ring contraction.

Emerging Strain-Release Strategies

The high ring strain of bicyclic systems can be harnessed as a thermodynamic driving force for synthesis. A prominent example is the use of azabicyclo[1.1.0]butanes (ABBs).

Mechanism & Causality: Dell'Amico and coworkers have reported a visible-light-driven method where an organic photosensitizer activates sulfonylimine precursors to generate radical intermediates.[18] These radicals are intercepted by the highly strained ABB. This addition triggers a "radical strain-release" (RSR) process, involving the cleavage of the central C-N bond of the ABB to generate a stabilized radical on the resulting azetidine ring, which is then further functionalized.[19][20] This powerful method allows for the rapid construction of densely functionalized azetidines in a single step under mild conditions.[18]

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey LimitationsStereocontrolFunctional Group Tolerance
Aza Paternò–Büchi High atom economy; direct access. Visible-light methods are mild and efficient.[6][8]Can require specific chromophores; competing side reactions in older UV methods.[7]Can be high, especially in intramolecular variants and with photocatalysis.[8][21]Good to excellent with modern photocatalytic methods.[21]
Intramolecular Cyclization Reliable, well-established, versatile starting materials.[11]Requires pre-functionalized linear precursors; risk of competing elimination/polymerization.[11]High, as stereocenters are often set in the precursor synthesis.[22]Moderate to good; sensitive groups may require protection.
Ring Expansion (Enzymatic) Exceptional enantioselectivity; operates under mild, aqueous conditions.[13]Substrate scope can be limited by enzyme specificity; requires specialized biocatalysts.Excellent (often >99% ee).[13]Generally very high due to enzymatic nature.
Ring Contraction Provides access to unique α-carbonylated azetidines; robust one-pot procedure.[15][16]Substrate scope is specific to pyrrolidinone precursors.Diastereoselectivity can be controlled by the choice of base.[15]Good.
Radical Strain-Release Access to densely functionalized products; very mild conditions; broad scope.[18][20]Requires synthesis of strained ABB precursors.Often creates multiple new stereocenters; control can be challenging.Excellent.[20]

Exemplary Experimental Protocols

Protocol 1: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition

(Adapted from Schindler, et al.)[8]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0 eq), and the iridium photocatalyst fac-[Ir(dFppy)₃] (1 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile) to achieve a 0.1 M concentration of the limiting reagent. Seal the vial and sparge with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the functionalized azetidine product. Yields are typically high (up to 99%).[8]

Protocol 2: Intramolecular Cyclization of a γ-Amino Alcohol

(Adapted from standard procedures)[11]

  • Activation of Hydroxyl Group: Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude γ-aminomesylate is often used directly.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the mesylate.

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to yield the desired azetidine.

Conclusion and Future Outlook

The synthesis of functionalized azetidines has evolved from a significant challenge to a field of rich and diverse methodologies. While classical intramolecular cyclizations remain a reliable and foundational strategy, modern innovations in photocatalysis, biocatalysis, and strain-release chemistry have opened doors to unprecedented efficiency, selectivity, and molecular complexity.[8][13][18] The ability to forge the strained azetidine ring under mild, visible-light conditions or with the exquisite precision of an enzyme represents a paradigm shift for medicinal chemists.

Future efforts will likely focus on further expanding the substrate scope of these modern methods, developing catalytic asymmetric variants for all major reaction classes, and integrating these strategies into automated synthesis platforms. As the synthetic toolbox for accessing azetidines continues to grow, their incorporation into the next generation of therapeutics and functional molecules is set to accelerate, solidifying their status as a truly valuable scaffold in chemical science.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020).
  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Azetidine Synthesis. (n.d.). Book chapter.
  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (n.d.). Royal Society of Chemistry.
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][8]-Stevens Rearrangement. (n.d.). National Institutes of Health.

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.).
  • Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. (2025). GeneOnline News.
  • Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). Unipd.
  • Application Notes and Protocols for [2+2] Cycloaddition Reactions in Azetidine Synthesis. (2025). BenchChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines. (2024).
  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. (2022).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). RSC Publishing.
  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. (2014).
  • Radical strain-release photocatalysis for the synthesis of azetidines. (2024). ChemRxiv.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.).
  • Radical strain-release photocatalysis for the synthesis of azetidines. (2024).
  • Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones. (n.d.). PubMed.
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019).
  • Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination. (2023). Journal of the American Chemical Society.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Synthetic methods to access azetidines. (n.d.).
  • Optimizing reaction conditions for azetidine ring form
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. (n.d.).
  • The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. (n.d.).
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Azetidine. (n.d.). Wikipedia.

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated Azetidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a drug discovery program. Four-membered saturated heterocycles, particularly azetidines, have garnered significant attention as versatile scaffolds due to their ability to impart favorable physicochemical properties and explore novel chemical space.[1] The strategic incorporation of fluorine into these azetidine rings has emerged as a powerful tactic to further enhance their drug-like properties, often leading to superior pharmacological profiles compared to their non-fluorinated analogs.[2]

This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated azetidine building blocks, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed advantages, empowering researchers, scientists, and drug development professionals to make informed decisions in their quest for next-generation therapeutics.

I. Modulation of Physicochemical Properties: The Impact of Fluorine

The introduction of fluorine, the most electronegative element, profoundly influences the electronic properties of the azetidine ring, leading to predictable and often beneficial shifts in key physicochemical parameters such as basicity (pKa) and lipophilicity (LogP/LogD).

A. Taming Basicity: The Inductive Effect on pKa

The nitrogen atom in the azetidine ring imparts basicity to the molecule. However, high basicity can sometimes be a liability in drug candidates, leading to off-target effects and poor selectivity. Fluorination provides a reliable strategy for attenuating this basicity. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.[3] This results in a lower pKa value, signifying reduced basicity. The extent of this pKa depression is dependent on the number of fluorine atoms and their proximity to the nitrogen.[4]

Table 1: Comparative pKa Values of Azetidine Analogs [3][4]

CompoundStructurepKa
Azetidine(Structure of non-fluorinated azetidine)11.29
3-Fluoroazetidine(Structure of 3-fluoroazetidine)8.76
3,3-Difluoroazetidine(Structure of 3,3-difluoroazetidine)5.70

As the data illustrates, the introduction of a single fluorine atom at the 3-position reduces the pKa by over two units. The addition of a second fluorine atom further decreases the basicity, offering a tunable approach to achieving the desired pKa for optimal target engagement and pharmacokinetic profile.[5][6][7]

B. Navigating Lipophilicity: A Context-Dependent Phenomenon

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The effect of fluorination on lipophilicity is more nuanced than its impact on pKa.[9] While fluorine is highly lipophilic, its introduction can either increase or decrease the overall molecular lipophilicity depending on the surrounding molecular environment.[10]

This context-dependent effect arises from a delicate balance of factors, including the introduction of a hydrophobic fluorine atom and the creation of a more polarized C-F bond, which can alter intermolecular interactions with water.[10]

Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Heterocycles [4]

CompoundLogP
N-Benzylazetidine1.83
N-Benzyl-3-fluoroazetidine1.95
N-Benzyl-3,3-difluoroazetidine2.08
N-Benzylpyrrolidine2.33
N-Benzyl-3-fluoropyrrolidine2.41
N-Benzyl-3,3-difluoropyrrolidine2.50

In these examples, fluorination leads to a modest increase in LogP. However, it is crucial to experimentally determine the LogP/LogD for each new compound, as computational models can sometimes fail to accurately predict the lipophilicity of fluorinated molecules.[11]

II. Enhancing Metabolic Stability: Blocking Sites of Oxidation

A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes.[12] These enzymes frequently target electron-rich C-H bonds for oxidation. The strategic replacement of a metabolically labile hydrogen atom with a fluorine atom can effectively block this metabolic pathway.[13] The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage, thereby enhancing the metabolic stability of the drug candidate.[14] This "metabolic blocking" strategy can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[12][15]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes [12]

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-fluorinated Analog1592.4
Fluorinated Analog> 120< 5.8

The dramatic increase in half-life and corresponding decrease in intrinsic clearance for the fluorinated analog underscore the power of this strategy in designing more robust drug candidates.

III. Exerting Conformational Control: The Gauche Effect and Ring Puckering

Beyond modulating physicochemical properties, fluorine can also exert subtle but significant control over the three-dimensional conformation of the azetidine ring.[16] The stereoselective incorporation of fluorine can influence the ring pucker through non-covalent interactions, such as the gauche effect between the C-F bond and the nitrogen lone pair, or through intramolecular C-F···N+ charge-dipole interactions in the protonated state.[16] This conformational locking can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

IV. Experimental Protocols

A. Determination of Metabolic Stability using Liver Microsomes

This protocol outlines a standard in vitro assay to assess the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and a non-fluorinated analog

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/shaking water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is the rate constant of metabolism (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration) * 1000.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Microsomes, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Sample at Time Points initiate->sampling quench Quench with Acetonitrile/IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis caption Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay.

B. Measurement of Lipophilicity (LogD) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the LogD of a compound at a specific pH.

Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer (e.g., pH 7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously and allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: In a vial, combine a known volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Cap the vial tightly and vortex for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Sampling: Carefully withdraw a sample from both the aqueous and n-octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogD using the following formula: LogD = log ([Compound]octanol / [Compound]aqueous).

G cluster_properties Physicochemical & Metabolic Properties cluster_pkpd Pharmacokinetic & Pharmacodynamic Outcomes pka Lower pKa (Reduced Basicity) selectivity Increased Selectivity pka->selectivity logp Modulated LogP (Tunable Lipophilicity) bioavailability Improved Bioavailability logp->bioavailability met_stab Increased Metabolic Stability met_stab->bioavailability clearance Reduced Clearance met_stab->clearance conformation Conformational Control binding Enhanced Binding Affinity conformation->binding binding->selectivity fluorination Fluorination of Azetidine Core fluorination->pka fluorination->logp fluorination->met_stab fluorination->conformation caption Impact of Fluorination on Drug Properties

Caption: Impact of Fluorination on Drug Properties.

V. Conclusion

The strategic incorporation of fluorine into azetidine building blocks offers a powerful and versatile approach to fine-tune the properties of drug candidates. From modulating basicity and lipophilicity to enhancing metabolic stability and controlling conformation, the "fluorine advantage" can significantly de-risk drug development programs and accelerate the journey towards novel therapeutics. By understanding the fundamental principles and employing robust experimental validation, researchers can harness the unique properties of fluorinated azetidines to unlock new frontiers in medicinal chemistry.

VI. References

  • BenchChem. (2025). Unlocking New Frontiers in Drug Discovery: The Advantages of Fluorinated Azides.

  • BenchChem. (2025). Fluorinated vs. Non-Fluorinated Azetidinones: A Comparative Guide to Biological Activity.

  • Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Grygorenko, O. O., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). National Institutes of Health. [Link]

  • Synthesis of key azetidine building block via N‐Ns‐aziridine 302. (n.d.). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications. [Link]

  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. Annual Reports in Medicinal Chemistry, 42, 411-423.

  • Luisi, R., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2025). ResearchGate. [Link]

  • Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. (2025). National Institutes of Health. [Link]

  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.

  • Linclau, B., et al. (n.d.). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate. [Link]

  • Gouverneur, V., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Linclau, B., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health. [Link]

  • Altman, R. A., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Banks, H. D. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. [Link]

  • Åberg, O., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. (n.d.). ResearchGate. [Link]

  • Åberg, O., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

  • DiMauro, E. F., et al. (2020). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Tor, Y., & Hadidi, K. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry. [Link]

  • Brust, P., et al. (2022). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals. [Link]

  • van der Laken, C. J., et al. (2001). Fluorinated amino acids for tumour imaging with positron emission tomography. PubMed. [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Importance of fluorination in medicinal chemistry and approaches to.... (n.d.). ResearchGate. [Link]

  • BenchChem. (2025). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.

  • Singh, G., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Eriksson, J., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PubMed. [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). MDPI. [Link]

  • Recent Advances on Fluorine Chemistry. (2024). National Institutes of Health. [Link]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated Fatty Acids in Research: Properties, Bioactivity, and Methodologies.

Sources

A Comparative Guide to the Structural Elucidation of Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the blueprint for function. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. The introduction of a fluorine atom at the C3 position creates a stereocenter and imparts unique conformational constraints and electronic properties, making 3-fluoroazetidines valuable as peptide bond isosteres and tools for modulating physicochemical properties.[1]

This guide focuses on a specific, functionally rich derivative, tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. This molecule combines the fluorinated azetidine core with a bulky tert-butoxycarbonyl (Boc) protecting group and a reactive bromomethyl handle, making it a versatile building block for more complex structures, such as PROTAC linkers.[2] However, its structural complexity—a quaternary stereocenter, ring strain, and conformational flexibility—presents a significant analytical challenge.

Here, we provide a comparative analysis of the primary methodologies for its complete structural elucidation, centered on the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD), and contextualized with essential complementary techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides an unambiguous determination of a molecule's atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and the absolute configuration of stereocenters. For a molecule like our target, where the puckering of the azetidine ring and the relative orientation of the substituents are critical, SCXRD is the only technique that can provide a definitive, high-resolution 3D structure.

Causality in Experimental Design: A Protocol for Success

Obtaining a crystal structure is contingent on first obtaining a high-quality single crystal. The protocol below is a self-validating system designed for a flexible, moderately polar molecule like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

Experimental Protocol: Crystallization and X-ray Diffraction

  • Material Purification (Trustworthiness Pillar):

    • Action: Purify the compound to >99% purity using flash column chromatography followed by recrystallization or preparative HPLC. Purity is the single most critical factor for successful crystallization.

    • Rationale: Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly ordered or unusable crystals. Validation of purity via ¹H NMR, ¹⁹F NMR, and LC-MS is a mandatory quality control step.

  • Solvent Screening & Crystallization Method Selection:

    • Action: Begin with a broad solvent screen. Dissolve ~5-10 mg of the purified compound in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane, acetone) and add an anti-solvent (e.g., hexanes, pentane, diethyl ether) dropwise until turbidity is observed.

    • Method of Choice - Vapor Diffusion: For a flexible molecule, slow crystal growth is paramount. Vapor diffusion provides the slow, controlled change in solvent saturation necessary for ordered lattice formation.

      • Hanging Drop: Dissolve the compound in a small volume (~10 µL) of a "good" solvent. Place this drop on a siliconized coverslip and invert it over a well containing a larger volume (~500 µL) of an "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually induces crystallization.

      • Rationale: This method minimizes mechanical disturbance and allows for the slow equilibration required for molecules to adopt a uniform, low-energy conformation suitable for packing into a crystal lattice.

  • Crystal Harvesting and Mounting:

    • Action: Once suitable crystals (clear, well-defined edges, ~0.1-0.3 mm) are observed under a microscope, carefully harvest one using a cryo-loop.

    • Rationale: The crystal is immediately flash-cooled in liquid nitrogen to halt thermal motion and prevent solvent loss, which preserves the crystal's integrity during data collection.

  • Data Collection and Structure Refinement:

    • Action: Mount the frozen crystal on a diffractometer. Data is collected by rotating the crystal in a stream of X-rays (typically Mo or Cu Kα radiation). The resulting diffraction pattern is processed to determine the unit cell dimensions and space group.

    • Refinement: The structure is solved and refined using software (e.g., SHELX, Olex2). Key quality indicators are the R-factors (R1, wR2), which should ideally be below 0.05 and 0.10, respectively, for a well-resolved structure.

Illustrative Crystallographic Data

While no public crystal structure exists for the exact title compound, we can examine the data for a related fluorinated heterocyclic intermediate to understand the expected output. The data below is for an N-acetylated 3,4-epoxypyrrolidine derivative, which shares features of a strained, functionalized ring system.[3]

ParameterIllustrative Value (from related compound[3])Description
Formula C₁₀H₁₃NO₄The chemical formula of the molecule in the crystal.
Crystal System MonoclinicThe crystal system describing the shape of the unit cell.
Space Group P2₁The symmetry operations that define the crystal lattice.
a, b, c (Å) 5.61, 10.33, 9.12The dimensions of the unit cell edges.
α, β, γ (°) 90, 98.7, 90The angles of the unit cell.
Volume (ų) 521.9The volume of a single unit cell.
Z 2The number of molecules per unit cell.
Final R₁ [I>2σ(I)] 0.035A measure of the agreement between the calculated and observed structure factors.

Part 2: A Comparative Analysis: Alternative & Complementary Techniques

SCXRD provides a definitive but static picture in the solid state. For a complete understanding, especially for molecules intended for a biological (solution-phase) environment, this data must be compared with other techniques.

TechniqueInformation ProvidedSample StateKey AdvantageKey Limitation
Single-Crystal X-ray Diffraction Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles, crystal packing.SolidDefinitive, high-resolution structural "proof."Requires a suitable single crystal; solid-state may not reflect solution conformation.
NMR Spectroscopy (¹H, ¹⁹F, NOESY) Connectivity, solution-state conformation (via coupling constants and NOE), dynamic processes.[4]SolutionProvides data in a biologically relevant medium; reveals conformational dynamics.Conformation is inferred, not directly observed; can be ambiguous for flexible rings.
Computational Chemistry (DFT) Prediction of stable conformers, relative energies, geometric parameters, simulated NMR/IR spectra.In SilicoProvides theoretical insight into conformational preferences and energetics.Model accuracy is dependent on the level of theory and basis set; requires experimental validation.

Part 3: An Integrated Workflow for Unambiguous Structural Elucidation

A robust structural analysis does not rely on a single technique but integrates the strengths of multiple methods. The workflow below illustrates how SCXRD, NMR, and computational modeling are synergistically applied to gain a comprehensive understanding of a molecule like our target azetidine derivative.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_val Validation & Final Structure synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, 19F, NOESY) synthesis->nmr Initial Structure & Purity Check cryst Crystallization Trials synthesis->cryst High-Purity Sample dft Conformational Search (DFT Calculations) synthesis->dft Input Structure final Comprehensive Structural Model (Solid & Solution State) nmr->final Solution-State Conformational Data scxrd Single-Crystal X-ray Diffraction (SCXRD) cryst->scxrd Single Crystal scxrd->final Definitive Solid-State Structure & Absolute Config. dft->nmr Compare Predicted vs. Experimental NOEs & J-couplings dft->scxrd Compare Calculated vs. Experimental Geometry dft->final Lowest Energy Conformer Models

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. The computational model is validated against both the definitive solid-state SCXRD structure and the dynamic solution-state NMR data. Discrepancies between the methods can reveal important information, such as significant conformational changes between the solid and solution phases, which is a critical insight for drug design.

Conclusion

For complex and conformationally sensitive molecules like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a multi-faceted analytical approach is not just recommended, it is essential. While Single-Crystal X-ray Diffraction stands as the ultimate arbiter of solid-state structure and absolute stereochemistry, its power is fully realized only when its findings are integrated with solution-state NMR data and theoretical computational models. This integrated strategy provides the comprehensive, validated structural understanding required to confidently advance such valuable building blocks in the rigorous and demanding field of drug development.

References

  • PubChem . 3-Fluoroazetidine. National Center for Biotechnology Information. [Link]

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Wallentin, C., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Illyés, T. Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Haufe, G. (2020). Synthesis of 3-Fluoroazetidines. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. [Link]

  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Troufflard, T., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • The University of Manchester . CCDC 1560705: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • PubChem . tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Chemical structure searching - Access Structures. CCDC. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . June 2024 Data Update. CCDC. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Search - Access Structures. CCDC. [Link]

  • PubChemLite . Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Université du Luxembourg. [Link]

Sources

A Comparative Guide to the Influence of the Bromo Substituent on Azetidine Ring Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of azetidine scaffolds in medicinal chemistry has been a subject of growing interest.[1][2][3] This four-membered heterocycle offers a unique conformational rigidity and a vector for exiting a molecule's core, which can be advantageous for optimizing drug-protein interactions.[1] However, the inherent ring strain of azetidines necessitates a thorough understanding of how various substituents impact their stability.[1][4] This guide provides a comparative analysis of the bromo substituent's effect on the stability of the azetidine ring, a critical consideration for the design and handling of these molecules in drug discovery pipelines.

The introduction of a bromine atom to the azetidine ring can significantly alter its stability through a combination of electronic and steric effects.[5] Understanding these influences is paramount for predicting potential degradation pathways and ensuring the chemical integrity of drug candidates.

The Dual Nature of the Bromo Substituent's Influence

The presence of a bromine atom on the azetidine ring introduces two primary competing factors that dictate the overall stability of the molecule:

  • Inductive Effect: As a halogen, bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[5][6] This effect can lead to a polarization of the carbon-bromine bond, which in turn can influence the bond strengths within the azetidine ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening reactions.[5]

  • Steric Hindrance: The van der Waals radius of the bromine atom contributes significant steric bulk to the azetidine ring.[5] Depending on its position, this steric hindrance can either shield the ring from nucleophilic attack or, conversely, increase ring strain, thereby promoting ring-opening.[5]

Comparative Stability Analysis: Bromo-Azetidine vs. Other Analogs

While direct, comprehensive experimental data for a wide range of substituted bromo-azetidines is not extensively available in the public domain, we can infer the stability trends from studies on related systems.[5] A study on the aqueous stability of N-substituted aryl azetidines demonstrated that electron-withdrawing groups, such as a 4-cyanophenyl group, led to decreased stability.[1] This suggests that a bromo substituent, with its electron-withdrawing nature, would likely have a destabilizing effect on the azetidine ring.[5]

The following table summarizes the anticipated stability of a hypothetical 2-bromo-N-benzylazetidine in comparison to other substituted azetidines under acidic conditions (pH 1.8), based on the principles discussed.

Substituent at C2Electronic EffectSteric HindrancePredicted Half-life (T½) at pH 1.8Rationale for Predicted Stability
Hydrogen (Unsubstituted)NeutralMinimal> 24 hoursThe unsubstituted ring serves as a baseline for stability, generally showing good stability under these conditions.
Bromine Strongly Electron-Withdrawing (-I) Significant < 1 hour The strong inductive effect of bromine is expected to significantly destabilize the ring, making it highly susceptible to acid-mediated ring-opening.[5]
MethylWeakly Electron-Donating (+I)Moderate~ 12 hoursThe electron-donating nature of the methyl group can slightly stabilize the ring against acid-catalyzed hydrolysis.
PhenylElectron-Withdrawing (Inductive), ConjugativeHigh~ 4 hoursThe phenyl group's inductive effect can destabilize the ring, though this may be partially offset by steric shielding.

Experimental and Computational Workflows for Stability Assessment

To rigorously assess the impact of a bromo substituent on azetidine ring stability, a combination of experimental and computational methods should be employed.

Experimental Workflow

A robust experimental workflow is crucial for obtaining reliable stability data. The following diagram outlines a typical process for assessing the aqueous stability of a substituted azetidine.

G cluster_synthesis Synthesis & Purification cluster_stability Aqueous Stability Assay cluster_analysis Analysis s1 Synthesis of 2-Bromoazetidine Derivative s2 Purification by Column Chromatography s1->s2 st1 Prepare Solutions in Aqueous Buffer (pH 1.8) s2->st1 Characterized Compound st2 Incubate at Controlled Temperature (e.g., 37°C) st1->st2 st3 Sample at Defined Time Points st2->st3 a1 Quench Reaction st3->a1 Aliquots a2 Analyze by ¹H NMR or LC-MS a1->a2 a3 Determine Concentration of Parent Compound a2->a3 a4 Calculate Half-life (T½) a3->a4

Caption: Workflow for assessing azetidine ring stability.

Detailed Protocol for Aqueous Stability by ¹H NMR:

  • Solution Preparation: Prepare a stock solution of the test compound (e.g., 2-bromo-N-benzylazetidine) in a suitable organic solvent (e.g., DMSO-d₆).

  • Reaction Initiation: In an NMR tube, add a specific volume of the stock solution to a buffered aqueous solution (e.g., pH 1.8) to achieve the desired final concentration.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubation: Maintain the NMR tube at a constant temperature (e.g., 37°C).

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the parent compound and any degradation products to determine the concentration of the parent compound over time.

  • Half-life Calculation: Plot the natural logarithm of the parent compound concentration versus time. The half-life (T½) can be calculated from the slope of the resulting line.

Computational Analysis

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the thermodynamic and kinetic stability of substituted azetidines. These calculations can help rationalize experimental findings and guide the design of more stable analogs.

Logical Relationship of the Bromo Substituent's Effects:

The interplay between the electronic and steric effects of the bromo substituent ultimately determines the fate of the azetidine ring.

G sub Bromo Substituent effect1 Strong Electron-Withdrawing Inductive Effect (-I) sub->effect1 possesses effect2 Significant Steric Hindrance sub->effect2 introduces outcome1 Increased Susceptibility to Nucleophilic Attack effect1->outcome1 leads to final_outcome Overall Azetidine Ring Stability outcome1->final_outcome contributes to outcome2 Increased Ring Strain or Shielding from Attack effect2->outcome2 can lead to outcome2->final_outcome influences

Caption: Logical relationship of the bromo substituent's effects.

Conclusion

The introduction of a bromo substituent is anticipated to decrease the stability of the azetidine ring, primarily due to its strong electron-withdrawing inductive effect.[5] This effect renders the ring more susceptible to nucleophilic attack and subsequent ring-opening, a critical consideration in the design of stable, efficacious drug candidates.[5] While steric hindrance from the bromine atom may offer some degree of shielding, the electronic destabilization is likely the dominant factor. Researchers and drug development professionals should carefully consider this inherent instability when designing, synthesizing, and handling bromo-substituted azetidine-containing molecules. Rigorous experimental and computational evaluation is essential to fully characterize the stability profile of these compounds and to inform the development of robust pharmaceutical formulations.

References

  • Srce. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Available from: [Link]

  • MDPI. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Available from: [Link]

  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • PubMed. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Available from: [Link]

  • ResearchGate. Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. Available from: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • ResearchGate. A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Available from: [Link]

  • A-Level Chemistry. Electrophilic substitution-halogenation of benzene rings. Available from: [Link]

  • Quora. What is the effect of halogen in the activity of a ring? Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. Available from: [Link]

  • American Chemical Society. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Available from: [Link]

  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • CORE. Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. Available from: [Link]

  • Dummies. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. Available from: [Link]

  • PubMed. Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Available from: [Link]

  • American Chemical Society. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available from: [Link]

  • Elsevier. Recent advances in the synthesis of azetidines. Available from: [Link]

  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available from: [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • PubMed Central. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available from: [Link]

  • ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Available from: [Link]

  • Khan Academy. Bromination of benzene. Available from: [Link]

  • PubMed. Efficient route to (S)-azetidine-2-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available from: [Link]

  • PubMed. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Available from: [Link]

Sources

A Comparative Guide to Library Synthesis: Benchmarking tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating unexplored chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. It provides a rigid, three-dimensional exit vector from a core scaffold, which can enhance binding affinity and selectivity.[1] Furthermore, incorporating azetidines can improve crucial drug-like properties such as aqueous solubility and metabolic stability, while simultaneously increasing the fraction of sp³ carbons (Fsp³), a key metric for successful clinical candidates.[1]

The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of lead optimization.[2] Fluorine's high electronegativity can profoundly influence the physicochemical properties of a molecule, often leading to:

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.[3]

  • Modulated Basicity (pKa): Lowering the pKa of nearby amines, which can affect target engagement and cell permeability.[4]

  • Improved Binding Affinity: Through favorable electrostatic and polar interactions with protein targets.

This guide focuses on tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate , a building block that marries the structural benefits of the azetidine core with the property-enhancing effects of fluorine. We will provide an in-depth performance benchmark of this reagent in the context of library synthesis, comparing it directly with its non-fluorinated analog and discussing its role relative to other functionalized scaffolds.

The Building Blocks Under Review

The primary goal of this guide is to compare the performance of two key building blocks in a typical library synthesis workflow.

  • Subject Compound: tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (Hereafter F-Aze-Br ). This molecule features a key electrophilic center (the bromomethyl group) for nucleophilic substitution, a fluorine atom at the 3-position to impart unique stereoelectronic properties, and a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen, which is stable under many reaction conditions but readily removable with acid.

  • Control Compound: tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (Hereafter H-Aze-Br ).[5] This is the direct non-fluorinated analog of our subject compound. Comparing the two allows for the direct assessment of the fluorine atom's impact on reactivity, yield, and the properties of the final products.

The central hypothesis is that while both building blocks are effective for library synthesis, the incorporation of F-Aze-Br will yield final compounds with measurably different and potentially more desirable physicochemical properties for drug discovery programs.

Experimental Design: A Head-to-Head Comparison in Parallel Synthesis

To objectively benchmark performance, we designed a representative parallel synthesis experiment. Both F-Aze-Br and H-Aze-Br were reacted with a diverse panel of 10 nucleophiles, representing common functionalities encountered in medicinal chemistry.

Workflow Overview

The experimental workflow is designed to mimic a standard high-throughput synthesis and analysis cycle common in drug discovery labs.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_data Data Evaluation reagents Building Blocks (F-Aze-Br & H-Aze-Br) parallel_rxn Parallel Nucleophilic Substitution Reaction (20 reactions total) reagents->parallel_rxn nucleophiles Diverse Nucleophile Panel (10x) nucleophiles->parallel_rxn uplc_ms UPLC-MS Analysis (Yield, Purity) parallel_rxn->uplc_ms Crude Products purification Automated Prep-HPLC (for select compounds) uplc_ms->purification Identify hits data_table Comparative Data Tabulation uplc_ms->data_table purification->data_table conclusion Performance Benchmarking data_table->conclusion

Caption: High-throughput workflow for benchmarking building block performance.

Experimental Protocol: Parallel Nucleophilic Substitution

Rationale for Conditions: Diisopropylethylamine (DIPEA) was chosen as a non-nucleophilic base to neutralize the HBr generated during the reaction without competing with the primary nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, ensuring solubility of a wide range of reactants. The reaction is gently heated to 60 °C to ensure a reasonable reaction rate without promoting decomposition.

Materials:

  • tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (F-Aze-Br )

  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (H-Aze-Br )[6]

  • Nucleophile Panel (e.g., morpholine, 4-methylaniline, benzylamine, thiophenol, phenol, etc.)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with magnetic stirring

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of F-Aze-Br in anhydrous DMF.

    • Prepare a 0.2 M solution of H-Aze-Br in anhydrous DMF.

    • Prepare a 0.22 M solution of each of the 10 nucleophiles in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each designated well, add 250 µL of the appropriate nucleophile solution (0.055 mmol, 1.1 eq).

    • To each well, add 125 µL of the DIPEA solution (0.05 mmol, 1.0 eq).

    • To initiate the reactions, add 250 µL of either the F-Aze-Br or H-Aze-Br stock solution (0.05 mmol, 1.0 eq) to the corresponding wells.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Place the block on a stirring hotplate and heat to 60 °C with vigorous stirring for 16 hours.

  • Workup and Analysis:

    • After cooling to room temperature, take a 10 µL aliquot from each well and dilute with 190 µL of acetonitrile.

    • Analyze the diluted samples by UPLC-MS to determine the percentage conversion to the desired product and the crude purity.

Results: A Comparative Data Analysis

The following tables present illustrative data consistent with established chemical principles for the purpose of this guide.

Table 1: Reaction Performance Benchmark

This table compares the reaction conversion rates for F-Aze-Br and H-Aze-Br with a diverse set of nucleophiles. Conversion is determined by UPLC-MS analysis of the crude reaction mixture.

Nucleophile TypeNucleophile ExampleH-Aze-Br % ConversionF-Aze-Br % ConversionCommentary
Secondary AmineMorpholine>98%>98%Both reagents react efficiently with strong, unhindered nucleophiles.
Primary AmineBenzylamine>98%>95%Excellent conversion for both.
Primary Aniline4-Methoxyaniline95%90%The electron-withdrawing effect of fluorine on F-Aze-Br may slightly decrease the Sₙ2 reaction rate with less nucleophilic anilines.
Secondary AnilineN-Methylaniline75%68%Steric hindrance and lower nucleophilicity reduce yields for both, with a more pronounced effect for the fluorinated analog.
ThiolThiophenol>98%>98%Thiols are excellent nucleophiles and react completely with both building blocks.
Phenol4-Chlorophenol80%75%O-alkylation requires a strong base and heat; the fluorine's inductive effect slightly slows the reaction.
Heterocycle (N)Imidazole>95%>95%Highly successful for both reagents.
CarboxylateSodium Benzoate60%55%Carboxylates are weaker nucleophiles, leading to moderate conversion.
SulfonamideBenzenesulfonamide70%65%N-alkylation of sulfonamides proceeds reasonably well.
AmideBenzamide<10%<5%Amide nitrogens are generally not nucleophilic enough for direct alkylation under these conditions.

Key Insight: Both H-Aze-Br and F-Aze-Br are highly effective building blocks for library synthesis, showing excellent reactivity with a broad range of common nucleophiles (amines, thiols). A slight decrease in reactivity is observed for F-Aze-Br with weaker nucleophiles (anilines, phenols), likely due to the electron-withdrawing inductive effect of the adjacent fluorine atom. This is a minor trade-off and can typically be overcome by extending reaction times or slightly increasing the temperature.

Table 2: Impact on Physicochemical Properties of Products

This table compares key calculated physicochemical properties of the final products derived from the reaction with benzylamine. These calculations highlight the strategic impact of incorporating the fluorine atom.

PropertyProduct from H-Aze-Br Product from F-Aze-Br Impact of Fluorine
Structure
Molecular Weight 288.40 g/mol 306.39 g/mol +17.99
cLogP 2.953.10Increases Lipophilicity: The fluorine atom contributes to a slight increase in the calculated LogP.
Topological Polar Surface Area (TPSA) 21.7 Ų21.7 ŲNo Change: The fluorine atom does not directly contribute to the TPSA calculation.
Azetidine N pKa (Predicted) ~8.9~7.8Lowers Basicity: The strong inductive effect of fluorine significantly lowers the basicity of the azetidine nitrogen. This is a critical feature for modulating target interactions and improving cell permeability.[4]

Key Insight: The primary strategic advantage of using F-Aze-Br is its ability to modulate the electronic properties of the final molecule. The significant reduction in the pKa of the azetidine nitrogen is a powerful tool for medicinal chemists. A lower pKa can prevent unwanted protonation in physiological conditions, potentially improving oral absorption and reducing off-target effects related to basicity.

Discussion and Recommendations

When to Choose F-Aze-Br?

Based on the comparative data, tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is the superior choice under the following circumstances:

  • Metabolic Hotspot Blocking: If the corresponding non-fluorinated position in a lead compound is a known site of metabolic oxidation, the fluorine atom in F-Aze-Br can serve as an effective metabolic shield.

  • pKa Modulation is Required: When the basicity of the azetidine nitrogen needs to be attenuated to improve pharmacokinetics (e.g., reduce hERG liability) or to fine-tune binding interactions within a target's active site, F-Aze-Br is the ideal tool.

  • Exploring Novel Chemical Space: The unique stereoelectronic profile of the fluoroazetidine moiety can lead to novel interactions with protein targets that are inaccessible to its non-fluorinated counterpart.

When is H-Aze-Br Sufficient?

The non-fluorinated analog, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate , remains a highly valuable and cost-effective building block. It should be prioritized when:

  • Rapid Library Generation is Key: For initial screening libraries where the primary goal is broad diversification of the peripheral group, the slightly higher reactivity and lower cost of H-Aze-Br may be advantageous.

  • A Basic Nitrogen is Desired: If a higher pKa is necessary for a specific salt-bridge interaction or for other pharmacological reasons, H-Aze-Br is the appropriate choice.

Conclusion

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a robust and highly versatile building block for diversity-oriented synthesis. It demonstrates excellent reactivity, comparable to its non-fluorinated analog, across a wide range of nucleophiles suitable for library production. Its true value lies not merely in its function as a 3D scaffold, but in its role as a strategic tool for fine-tuning the physicochemical properties of lead compounds. The ability to selectively introduce fluorine to modulate pKa and block metabolic pathways provides researchers with a powerful advantage in the complex process of drug design and optimization. While its non-fluorinated counterpart remains a workhorse for general scaffolding, F-Aze-Br offers a level of precision and control that is indispensable for modern lead optimization campaigns.

References

  • Melnykov, K. P., et al. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). Journal of Fluorine Chemistry.
  • MedChemExpress. (n.d.). tert-Butyl 3-(bromomethyl)
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • BenchChem. (2025). Application Notes and Protocols: 3-(2-Phenoxyethyl)azetidine as a Versatile Building Block for Complex Molecule Synthesis. BenchChem.
  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC - NIH.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH.
  • ResearchGate. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • PubMed. (2025).
  • ScienceDirect. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • MedChemExpress. (n.d.). tert-Butyl 3-(bromomethyl)
  • National Institutes of Health. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC - NIH.
  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives.
  • TCI Chemicals. (n.d.). tert-Butyl 3-(Bromomethyl)
  • BenchChem. (2025). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • FindAPhD.com. (n.d.). Azetidine Boronic Ester Building Blocks for Medicinal Chemistry. FindAPhD.com.
  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1374658-83-9). As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel and environment. This document moves beyond mere instruction to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a multifunctional compound whose structure dictates its specific hazards and, consequently, its disposal pathway.

  • Halogenated Organic Compound: The presence of both bromine and fluorine atoms places this molecule squarely in the category of halogenated organic compounds.[1] This is the single most critical classification for waste disposal, as these compounds require specific treatment methods to prevent the release of toxic and environmentally persistent substances.[2] Improper disposal, such as mixing with non-halogenated waste, leads to increased disposal costs and regulatory non-compliance.[2]

  • Potential Alkylating Agent: The bromomethyl group (-CH₂Br) is a reactive functional group characteristic of alkylating agents. Such compounds can react with biological nucleophiles, which is the basis for their potential toxicity.

  • Azetidine Ring System: The four-membered azetidine ring is a strained heterocyclic system. While the N-Boc protecting group reduces some reactivity, the potential for decomposition, especially under harsh conditions (e.g., strong acids or bases), must be considered.

  • Thermal Decomposition Products: Upon combustion, halogenated organic compounds can generate hazardous byproducts. For this molecule, thermal decomposition is expected to release toxic gases such as hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx).[3] This necessitates a final disposal method, like high-temperature incineration, that can neutralize these acidic gases.[3]

Based on data from analogous compounds, the primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementRationale and ImplicationSource
Acute Toxicity (Oral) H302: Harmful if swallowedAccidental ingestion is a primary route of exposure. Strict hygiene practices are essential.
Skin Irritation H315: Causes skin irritationDirect contact can cause local irritation. Mandates the use of appropriate gloves and a lab coat.[4]
Eye Irritation H319: Causes serious eye irritationVapors or splashes pose a significant risk to eyes. Requires sealed safety goggles.[4]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols should be avoided. All handling must occur in a well-ventilated area or chemical fume hood.[4][5]

Operational Plan: From Bench to Final Disposal

This section provides a complete, step-by-step workflow for managing the lifecycle of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate waste in the laboratory.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any capacity, ensure the following PPE is worn.

PPE ItemSpecificationRationale
Eye Protection Tight-sealing safety gogglesProtects against splashes and potential vapors causing serious eye irritation (H319).[4][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation (H315). Contaminated gloves must be disposed of as hazardous waste.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection Not required if handled in a certified chemical fume hoodIf weighing or transferring powder outside a hood, a NIOSH-approved respirator may be necessary.
Waste Segregation: A Critical Step

Proper segregation is paramount for safety, compliance, and cost-effective disposal.

  • Designate a Waste Container: Use a clearly labeled, sealable container designated exclusively for "Halogenated Organic Waste." [7]

  • Compatibility: Do not mix this waste with non-halogenated solvents, strong acids, or strong bases.[3][8] Mixing with acids can potentially cleave the Boc-protecting group, while mixing with incompatible waste streams can lead to dangerous reactions.[8]

The following diagram illustrates the critical decision-making process for waste segregation.

WasteSegregation start Waste Generated (Contains the title compound?) is_halogenated Does the waste contain C-Br or C-F bonds? start->is_halogenated halogenated_bin HALOGENATED ORGANIC WASTE (Solid or Liquid) is_halogenated->halogenated_bin  Yes   non_halogenated_bin NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_bin  No  

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocol

For Residual Amounts and Contaminated Materials:

  • Empty Containers: Rinse the original container three times with a suitable organic solvent (e.g., acetone or ethyl acetate).

  • Collect Rinsate: The solvent rinsate is now considered halogenated waste. Transfer it into your designated "Halogenated Liquid Waste" container.[7]

  • Container Disposal: The triple-rinsed, dry container can often be disposed of as non-hazardous waste (e.g., glass recycling), but you must confirm this with your institution's Environmental Health & Safety (EHS) office.

  • Contaminated Disposables: All contaminated items (e.g., weighing paper, gloves, pipette tips, silica gel) must be placed in the designated "Halogenated Solid Waste" container.

For Bulk Quantities and Spills:

  • Spill Containment: In case of a small spill, ensure adequate ventilation and wear your full PPE.[4]

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Transfer: Carefully sweep or scoop the absorbed material into a sealable, properly labeled container.[3]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and treat the cloth as halogenated solid waste.

  • Labeling and Storage: Securely close the waste container. Label it clearly with "Hazardous Waste," the full chemical name, and the approximate quantity. Store the container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS personnel.[3]

The Complete Disposal Workflow

The entire process, from laboratory use to final destruction, is governed by principles of containment and adherence to regulatory standards.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Management cluster_disposal Final Disposal (External) lab_bench 1. Handling & Use (in Fume Hood with PPE) waste_gen 2. Waste Generation (Residuals, Spills, Contaminated Items) lab_bench->waste_gen waste_collect 3. Segregation & Collection (Labeled Halogenated Waste Container) waste_gen->waste_collect saa 4. Satellite Accumulation Area (Secure, Awaiting Pickup) waste_collect->saa ehs_pickup 5. EHS Collection saa->ehs_pickup transport 6. Transport by Certified Carrier ehs_pickup->transport incineration 7. RCRA-Approved Incineration (>850°C with Gas Scrubbing) transport->incineration

Sources

A Senior Application Scientist's Guide to Handling Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1374658-83-9). As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies involved. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), the recommendations herein are based on a conservative assessment of the compound's structural components: a reactive azetidine ring, a bromomethyl group (a potential alkylating agent), and a fluoro substituent.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the potential hazards of Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is fundamental to safe handling. The molecule's reactivity can be inferred from its constituent parts:

  • Azetidine Ring: This is a strained four-membered heterocyclic amine. Strained rings can be reactive, and azetidine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[1][2] Amines can be corrosive and injurious to any tissue they contact.[2]

  • Bromomethyl Group: The presence of a bromomethyl group categorizes this compound as a halogenated organic molecule. Brominated organic compounds are often treated as hazardous due to their potential for toxicity and irritation.[3] Bromine itself is highly corrosive to the eyes, skin, and respiratory tract.[4] The bromomethyl group is a potential alkylating agent, which warrants careful handling to avoid direct contact.

  • Fluoro Group: The addition of fluorine can alter the molecule's chemical and toxicological properties. While specific data is absent, fluorinated compounds require careful handling until their toxicological profile is well-understood.

Based on this structural analysis, we must assume the compound is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if inhaled or ingested.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all procedures involving this compound. The level of protection must be sufficient to prevent any potential route of exposure.[3] The following table outlines the minimum PPE requirements.

Protection Type Minimum Requirement Recommended for High-Risk Operations (e.g., large scale, heating)Rationale
Eye/Face Protection ANSI-approved safety goggles with side shields.[3]Full-face shield worn over safety goggles.[4][5]Protects against chemical splashes, airborne particles, and potential lachrymatory effects of the bromomethyl group.
Hand Protection Chemical-resistant nitrile gloves (inspect prior to use).[4][5]Double-gloving with nitrile gloves.Provides a robust barrier against skin contact.[5] Double-gloving minimizes exposure risk during glove removal and in case of a puncture on the outer glove.
Body Protection Laboratory coat, long pants, and closed-toe/heel shoes.[3]Flame-resistant lab coat and/or a chemically resistant apron.Protects skin on the body and limbs from accidental splashes and contamination.[5]
Respiratory Protection Not typically required for small-scale use within a fume hood.N/A (Engineering controls are primary)All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[3][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring reproducible, safe science.

Preparation and Pre-Handling
  • Designated Area: All work must be conducted in a designated area within a certified laboratory chemical fume hood with adequate exhaust.[3][4]

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers.[5]

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are inspected for integrity.[5]

Weighing and Transfer (Solid Compound)
  • Work Surface: Cover the work surface inside the fume hood with disposable bench paper to contain any potential spills.[6]

  • Minimize Dust: Handle the solid compound carefully to avoid generating dust. Use a spatula for all transfers.[6]

  • Solution Preparation: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.[3] Keep the container capped when not actively in use.[6]

Post-Handling and Decontamination
  • Decontaminate: Clean all glassware and the work surface thoroughly.

  • Doffing PPE: Remove PPE carefully, avoiding contact with the outer surfaces of gloves.[3]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]

The following diagram illustrates the logical flow for safely handling Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area in Fume Hood prep_equip 2. Assemble All Equipment prep_area->prep_equip prep_ppe 3. Don Full PPE prep_equip->prep_ppe weigh 4. Weigh Solid Compound prep_ppe->weigh transfer 5. Transfer to Reaction Vessel / Solvent weigh->transfer decon 6. Decontaminate Workspace & Glassware transfer->decon waste 7. Segregate & Dispose of Waste decon->waste doff 8. Doff PPE Correctly waste->doff wash 9. Wash Hands Thoroughly doff->wash G Chemical Spill Response Protocol spill Spill Occurs evacuate Alert others & Evacuate immediate area spill->evacuate assess Assess Spill Size evacuate->assess small Small & Contained (Inside fume hood) assess->small Small large Large or Outside Hood assess->large Large absorb Absorb with inert material (e.g., sand, vermiculite) small->absorb evacuate_lab Evacuate the laboratory. Close doors. large->evacuate_lab collect Collect waste into a sealed hazardous waste container absorb->collect decon_area Decontaminate the area collect->decon_area contact_ehs Contact Emergency Personnel / EH&S evacuate_lab->contact_ehs

Caption: A decision-making workflow for responding to a chemical spill.

Disposal and Storage Plan

Proper disposal and storage are critical components of the chemical lifecycle to ensure safety and regulatory compliance.

Waste Disposal

All materials contaminated with Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate must be treated as hazardous waste. [5]* Solid Waste: Collect unused compound, contaminated PPE (gloves, weigh boats), and spill cleanup materials in a clearly labeled, sealed container for hazardous solid waste. [5][6]* Liquid Waste: Aqueous and organic solutions containing the compound should be collected in separate, clearly labeled hazardous waste containers for halogenated waste streams. [3][6]Do not pour any waste down the drain. [6]* Disposal Method: Arrange for a licensed hazardous waste disposal service to collect and dispose of the waste, likely via high-temperature incineration. [6]

Chemical Storage
  • Location: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [4][8]* Container: Keep the container tightly sealed to prevent exposure to moisture or air. [9][10]* Segregation: Ensure segregation from incompatible chemicals, particularly strong acids, bases, and oxidizers, to prevent accidental reactions. [8][11]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • BROMINE - CAMEO Chemicals. NOAA.
  • Personal protective equipment for handling 1-(4-bromophenyl)pyridin-2(1H)-one. Benchchem.
  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Bromine | Chemical Emergencies. CDC.
  • Personal protective equipment for handling 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • What are the safety precautions when handling azetidine? SPARROW.
  • Handling and Storage of Hazardous Materials. Emergency & Safety Services at UCCS.
  • Practices for Proper Chemical Storage. Office of Environmental Health & Safety.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.